4-Cyclohexyl-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405298. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBFRLWPQHZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323959 | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-55-1 | |
| Record name | 4-Cyclohexyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7496-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 405298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7496-55-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine via Hantzsch Condensation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed, mechanistically-driven exploration of the synthesis of 4-cyclohexyl-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities.[1][2] This document focuses on the venerable and highly reliable Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide.[3][4] We will dissect this pathway in two primary stages: the synthesis of the critical 2-bromo-1-cyclohexylethanone intermediate and its subsequent cyclocondensation with thiourea. This guide is structured to provide not just a procedural blueprint but also a deep understanding of the causality behind experimental choices, ensuring that researchers can replicate and adapt these methods with confidence. Included are detailed protocols, mechanistic diagrams, and a comprehensive guide to the characterization of the final product.
Introduction: The Significance of the 2-Aminothiazole Core in Drug Discovery
The 2-aminothiazole ring system is a privileged scaffold in modern drug discovery, forming the structural core of numerous compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5][6] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The substitution at the C4 position is a key determinant of a molecule's pharmacological profile. The incorporation of a cyclohexyl group, as in the target molecule this compound, introduces a lipophilic, non-planar moiety that can enhance binding affinity to target proteins and improve pharmacokinetic properties.
The objective of this whitepaper is to provide an authoritative and practical guide for the laboratory-scale synthesis of this compound. By leveraging the Hantzsch synthesis, we present a pathway that is both efficient and mechanistically elegant, making this valuable scaffold readily accessible to researchers in the field.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most direct and high-yielding methods for constructing the thiazole ring.[3] The reaction fundamentally involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, the thioamide of choice is thiourea, an inexpensive and stable reagent.[7]
The mechanism proceeds through a well-defined sequence of steps:
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone (2-bromo-1-cyclohexylethanone). This is a classic SN2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate.[7][8]
-
Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the original ketone moiety. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[7]
This robust mechanism ensures high regioselectivity, as the connectivity of the final product is predetermined by the initial points of nucleophilic attack.
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Synthetic Pathway: From Starting Materials to Final Product
The synthesis is logically divided into two distinct, sequential stages. This approach allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.
Caption: Overall experimental workflow for the synthesis.
Stage 1: Synthesis of the α-Haloketone Intermediate (2-Bromo-1-cyclohexylethanone)
Rationale: The α-haloketone is the electrophilic cornerstone of the Hantzsch synthesis.[9][10] The halogen atom at the α-position activates the carbon for nucleophilic attack by the thioamide, while the carbonyl group provides the second electrophilic site for the subsequent cyclization. The bromination of 1-cyclohexylethanone is a standard and effective method for generating this key precursor.[11]
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-cyclohexylethanone (12.6 g, 0.1 mol) in 100 mL of methanol. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: While maintaining the temperature, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of methanol dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.
-
Work-up: Pour the reaction mixture slowly into 300 mL of ice-cold water with stirring. If any residual bromine color persists, add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Isolation: The product, 2-bromo-1-cyclohexylethanone, will separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-haloketone, which can often be used in the next step without further purification.
Causality and Self-Validation:
-
Methanol as Solvent: Methanol is an effective solvent and also helps to mediate the reaction.
-
Controlled Temperature: The initial low temperature (0-5 °C) controls the rate of the exothermic bromination reaction, minimizing the formation of poly-brominated side products.
-
TLC Monitoring: This ensures the starting material has been consumed before proceeding to the work-up, preventing contamination of the intermediate. The appearance of a new, lower Rf spot indicates product formation.
Stage 2: Cyclocondensation to form this compound
Rationale: This is the definitive ring-forming step. The purified α-haloketone is reacted with thiourea in a protic solvent, typically under reflux, to drive the condensation and subsequent dehydration to completion, yielding the stable aromatic thiazole ring.[8][12]
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the crude 2-bromo-1-cyclohexylethanone (20.5 g, 0.1 mol) and thiourea (9.1 g, 0.12 mol).
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 3-4 hours. Monitor by TLC (e.g., 7:3 hexane:ethyl acetate) until the α-haloketone spot has disappeared.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Basification: Pour the cooled reaction mixture into 400 mL of cold water. Slowly add a concentrated ammonium hydroxide solution (or 10% sodium carbonate solution) with stirring until the mixture is basic (pH ~9-10).[8] This neutralizes the hydrobromide salt and precipitates the free amine product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air-dry or dry in a vacuum oven at 50-60 °C to yield the crude this compound.
Causality and Self-Validation:
-
Molar Excess of Thiourea: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone intermediate.
-
Ethanol and Reflux: Ethanol is an excellent solvent for both reactants, and heating to reflux provides the necessary activation energy for the cyclization and dehydration steps.
-
Basification Work-up: The product is an amine and will be protonated by the HBr generated during the reaction. Basification is essential to deprotonate the product, rendering it less soluble in water and allowing for its precipitation and isolation.[8]
Purification and Characterization
5.1 Purification
The crude product obtained from the filtration step is often of sufficient purity for many applications. For higher purity, recrystallization is the preferred method. A suitable solvent system is typically an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals, which are then collected by filtration.
5.2 Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.
| Property / Technique | Expected Result / Observation |
| Molecular Formula | C₉H₁₄N₂S[13] |
| Molecular Weight | 182.29 g/mol [13] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~145 °C |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 182 |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~2925, 2850 (C-H stretch, cyclohexyl), ~1620 (C=N stretch), ~1530 (N-H bend)[14] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~6.8 (s, 2H, -NH₂), ~6.2 (s, 1H, thiazole C5-H), ~2.5 (m, 1H, cyclohexyl C1-H), ~1.0-1.9 (m, 10H, cyclohexyl protons) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C2-NH₂), ~148 (C4), ~105 (C5), ~30-40 (cyclohexyl carbons)[15] |
Data Summary and Conclusion
The Hantzsch condensation provides a direct, reliable, and scalable pathway for the synthesis of this compound. The two-stage process outlined in this guide ensures a high degree of control and yields a product of high purity after a straightforward work-up and purification.
| Parameter | Stage 1 (Bromination) | Stage 2 (Cyclocondensation) |
| Key Reactants | 1-Cyclohexylethanone, Bromine | 2-Bromo-1-cyclohexylethanone, Thiourea |
| Solvent | Methanol | Ethanol |
| Temperature | 0 °C to Room Temp. | Reflux (~78 °C) |
| Reaction Time | 2-3 hours | 3-4 hours |
| Work-up | Aqueous extraction | Basification and precipitation |
| Typical Yield | >85% (crude) | >80% (after recrystallization) |
By adhering to the detailed protocols and understanding the underlying chemical principles presented, researchers in drug development and organic synthesis can confidently produce this valuable molecular scaffold. The robustness of this synthesis makes it an essential tool for generating analogs and building libraries for biological screening, accelerating the discovery of new therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- YouTube. (2019). Synthesis of Thiazoles.
- CUTM Courseware. (n.d.). Thiazole.
- ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- El-Sayed, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). α-Halo ketone.
- PubChemLite. (n.d.). This compound (C9H14N2S).
- Al-Masoudi, N. A. L. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Reva, I., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.
- Li, C. M., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-Bromo-1-cyclohexylethanone | 56077-28-2 [smolecule.com]
- 12. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
physicochemical properties of 4-Cyclohexyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] this compound is a key representative of this class, serving as a valuable building block and a subject of interest for further functionalization.
A comprehensive understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its successful application in research and, particularly, in the arduous journey of drug development. These properties govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental context to empower researchers in their work.
Chemical Identity and Structure
Correctly identifying a compound is the foundation of all subsequent research. The following identifiers provide an unambiguous definition of this compound.
-
IUPAC Name: this compound[3]
-
Synonyms: 2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine, 4-cyclohexylthiazol-2-amine[3][4]
-
SMILES: C1CCC(CC1)C2=CSC(=N2)N[3]
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The fundamental physical and chemical constants of a compound dictate its behavior in various environments. The data below, primarily derived from computational models, provides a strong baseline for experimental design.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 182.29 | g/mol | [3] |
| Exact Mass | 182.08777 | Da | [3] |
| Density | 1.171 | g/cm³ | [4] |
| Boiling Point (at 760 mmHg) | 332.3 | °C | [4] |
| Flash Point | 154.8 | °C | [4] |
| Refractive Index | 1.594 | - | [4] |
| Polar Surface Area (PSA) | 67.2 | Ų | [3][4] |
Expert Insights:
-
Molecular Weight: At under 200 g/mol , this molecule aligns well with the principles of fragment-based drug discovery, where small, efficient binders are sought.
-
Boiling Point: The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding from the amine group and van der Waals interactions from the cyclohexyl ring. This suggests low volatility under standard conditions.
-
Polar Surface Area (PSA): The PSA is a critical parameter for predicting drug transport properties. A PSA of 67.2 Ų suggests moderate cell permeability. Molecules with a PSA below 140 Ų are more likely to cross the blood-brain barrier, although lipophilicity also plays a crucial role.
Lipophilicity and Solubility
The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is arguably one of the most critical factors in drug development, directly influencing ADME properties.
-
LogP (Octanol-Water Partition Coefficient): The predicted octanol-water partition coefficient (XLogP3) for this compound is 3.35 [4], with another calculation (XLogP) at 2.8 [3].
-
Significance: LogP is the measure of a compound's differential solubility in a lipophilic solvent (n-octanol) and a hydrophilic solvent (water). A LogP value in the range of 1-3 is often considered a good starting point for orally available drugs. The value for this compound suggests it is significantly more soluble in fatty or non-polar environments than in aqueous ones, indicating a potential for good membrane permeability but also a risk of low aqueous solubility and non-specific binding.
-
-
Solubility: While no quantitative experimental solubility data is readily available, the positive LogP value strongly suggests that this compound has low solubility in water and good solubility in common organic solvents like ethanol, DMSO, and dichloromethane. This is a critical consideration for formulation, in vitro assays, and reaction setup.
Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)
This protocol describes the gold-standard method for experimentally verifying the LogP value. The causality behind this choice is its direct measurement of partitioning, providing trustworthy data when performed correctly.
-
Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water must be mutually saturated by mixing them for 24 hours prior to the experiment.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have clearly separated.
-
Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each layer using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
Caption: Experimental workflow for LogP determination.
Ionization Properties (pKa)
The pKa value defines the strength of an acid or base and is critical for predicting a molecule's charge state at a given pH.
-
Predicted pKa: While no experimental pKa value is published, the primary basic center is the exocyclic amine at position 2. Heterocyclic amines of this type typically have a pKa in the range of 4-6 .[5][6]
-
Significance: The Henderson-Hasselbalch equation dictates the ratio of the protonated (charged, BH⁺) and neutral (B) forms of the molecule. At physiological pH (~7.4), which is significantly above the predicted pKa, the compound will exist predominantly in its neutral, uncharged form . This is favorable for crossing lipid membranes but may limit aqueous solubility. The small fraction that remains protonated is important for potential interactions with biological targets.
-
Caption: Relationship between pH, pKa, and ionization state.
Spectroscopic and Analytical Profile
Characterization and purity assessment rely on a suite of spectroscopic techniques. Based on the structure, the following spectral features are expected:
-
¹H NMR: Signals corresponding to the protons on the cyclohexyl ring (likely a complex multiplet in the 1.0-2.5 ppm range), a singlet for the proton on the thiazole ring (likely 6.0-7.0 ppm), and a broad singlet for the amine (-NH₂) protons.
-
Mass Spectrometry: The expected monoisotopic mass is 182.088 Da.[3] High-resolution mass spectrometry should confirm the molecular formula C₉H₁₄N₂S. Predicted collision cross-section (CCS) values are also available, which can aid in identification in ion mobility-mass spectrometry setups.[7]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3100-3400 cm⁻¹), C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹), and C=N stretching from the thiazole ring (around 1620 cm⁻¹).
Protocol: Identity and Purity Confirmation by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
HPLC Method: Use a reverse-phase C18 column. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in producing a strong protonated molecular ion [M+H]⁺ in the mass spectrometer.
-
Detection: Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Data Analysis:
-
Purity: The area of the main peak in the UV chromatogram relative to the total area of all peaks gives the percent purity.
-
Identity: The mass spectrum corresponding to the main peak should show a prominent ion with an m/z value matching the expected [M+H]⁺ of the compound (~183.095).
-
Safety and Hazard Information
Based on GHS classifications, this compound is considered hazardous. Researchers must handle this compound with appropriate precautions.
-
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
Precautionary Measures: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
Conclusion
This compound is a small, moderately lipophilic molecule with a primary amine group that dictates its basicity. Its key physicochemical properties—a molecular weight of 182.29 g/mol , a high predicted boiling point, and an XLogP of approximately 3—characterize it as a compound with good potential for membrane permeability but likely low aqueous solubility. The amine's pKa suggests it will be predominantly neutral at physiological pH. This comprehensive profile of properties is essential for any scientist utilizing this compound, providing a predictive framework to guide experimental design, from synthetic modifications and reaction optimization to its potential application in screening and early-stage drug discovery.
References
- This compound | C9H14N2S | CID 346930, PubChem, [Link]
- Thiazole Ring—A Biologically Active Scaffold, Molecules, [Link]
- This compound (C9H14N2S), PubChemLite, [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities, Molecules, [Link]
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- pKa Data Compiled by R.
- pKa Data Compiled by R.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. PubChemLite - this compound (C9H14N2S) [pubchemlite.lcsb.uni.lu]
4-Cyclohexyl-1,3-thiazol-2-amine CAS number 7496-55-1
An In-depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine (CAS: 7496-55-1)
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS Number: 7496-55-1), a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, known and putative biological activities, and practical experimental protocols. The guide synthesizes current knowledge to highlight the compound's potential as a versatile building block in the development of novel therapeutics, particularly in the areas of neurodegenerative disease, oncology, and infectious diseases.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,3-thiazole ring system, particularly the 2-aminothiazole core, is a quintessential example of such a scaffold.[1] Its unique electronic properties, ability to engage in diverse hydrogen bonding patterns, and relative metabolic stability have made it a cornerstone in drug design.[2] The therapeutic relevance of this moiety is validated by its presence in numerous FDA-approved drugs, spanning a wide range of indications from antiviral (Ritonavir) and antipsychotic agents to anti-inflammatory drugs (Meloxicam) and dopamine agonists (Pramipexole).[1][3]
This compound incorporates this privileged core, functionalized with a cyclohexyl group at the 4-position. This lipophilic aliphatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, modulating protein-ligand interactions, and contributing to target specificity. This guide will explore the specific attributes of this compound, grounded in the broader context of the proven utility of its core components.
Physicochemical and Structural Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure
The molecular structure of this compound is depicted below, illustrating the fusion of the planar, aromatic thiazole ring with the non-planar, saturated cyclohexyl group.
Caption: Chemical structure of this compound.
Key Properties
The key physicochemical data for this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 7496-55-1 | [4][5][6] |
| Molecular Formula | C₉H₁₄N₂S | [4][5] |
| Molecular Weight | 182.29 g/mol | [5][7] |
| IUPAC Name | 4-cyclohexyl-1,3-thiazol-2-ylamine | [4] |
| Synonyms | 2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine | [5] |
| Physical Form | Solid | [4] |
| Boiling Point | 332.3 °C at 760 mmHg | [5] |
| Density | 1.171 g/cm³ | [5] |
| Flash Point | 154.8 °C | [5] |
| XLogP3 | 3.35 | [5] |
| Polar Surface Area (PSA) | 67.2 Ų | [5] |
| Refractive Index | 1.594 | [5] |
Synthesis and Chemical Reactivity
The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. The most common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. For this compound, the logical precursors would be 1-chloro-1-cyclohexylethanone (or the bromo- equivalent) and thiourea.
Proposed Synthetic Workflow
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.
Caption: Proposed Hantzsch synthesis of this compound.
Core Biological Activities and Therapeutic Potential
While direct studies on CAS 7496-55-1 are limited in publicly accessible literature, a wealth of data on structurally analogous compounds allows for a robust, evidence-based projection of its therapeutic potential. The combination of the 2-aminothiazole core and the cyclohexyl moiety points toward several key areas of interest.
Potential as a Central Nervous System (CNS) Agent
A compelling line of investigation stems from the structural similarity of this compound to Pramipexole, a well-established dopamine D2 receptor agonist used in the treatment of Parkinson's disease.[8] Pramipexole features a 2-aminothiazole ring fused to a cyclohexane ring.[3] The presence of these two key pharmacophoric elements in CAS 7496-55-1 strongly suggests potential activity at dopamine receptors. This makes it a valuable candidate for screening in models of Parkinson's disease and other neurological disorders involving dopaminergic dysfunction.
Applications in Oncology
The 2-aminothiazole scaffold is prevalent in modern oncology research, with derivatives demonstrating efficacy through multiple mechanisms.
-
Tubulin Polymerization Inhibition: Numerous N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[9] The cyclohexyl group in this compound can be viewed as a non-aromatic bioisostere for the aryl groups in these known inhibitors, making it a prime candidate for evaluation as an antimitotic agent.
Caption: Putative mechanism of action as a tubulin polymerization inhibitor.
-
Modulation of Multidrug Resistance (P-gp): Cancer cell resistance to chemotherapy is often mediated by efflux pumps like P-glycoprotein (P-gp). Research on thiazole peptidomimetics has revealed that the presence of a cyclohexyl group can transform a P-gp ATPase stimulator into an inhibitor.[10] This inhibitory action can restore cancer cell sensitivity to conventional chemotherapeutic agents. This positions this compound as a potential agent for combination therapy to overcome multidrug resistance.
-
Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase (CA), particularly hCA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Structurally related thiazole derivatives have been synthesized and shown to act as inhibitors of these tumor-associated CAs.[11] The core structure of CAS 7496-55-1 makes it a logical starting point for developing selective inhibitors targeting these oncologically relevant enzymes.
Antimicrobial Potential
The 2-aminothiazole ring is a well-known pharmacophore in the development of antimicrobial agents.[12][13] Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[13][14] The lipophilic cyclohexyl group may enhance the compound's ability to penetrate microbial cell walls, potentially leading to potent antimicrobial activity.
Experimental Protocols
To facilitate further research, this section provides detailed, actionable protocols for the synthesis and a key biological evaluation of this compound.
Protocol 1: Synthesis via Hantzsch Condensation
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
1-Bromo-1-cyclohexylethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq).
-
Add absolute ethanol to dissolve the reactants (approx. 10 mL per gram of α-bromoketone).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the compound's effect on tubulin dynamics, a key putative mechanism.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine triphosphate (GTP)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Combretastatin A-4 (positive control for inhibition)
-
This compound stock solution in DMSO
-
Temperature-controlled 96-well spectrophotometer/plate reader (340 nm)
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Also prepare wells for vehicle control (DMSO), positive inhibition control (Nocodazole), and positive polymerization control (Paclitaxel).
-
In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls to each well.
-
Add 100 µL of the cold tubulin solution to each well and mix gently.
-
Incubate the plate at 37 °C for 2 minutes to allow the compound to bind to the tubulin.
-
Initiate polymerization by adding 10 µL of a GTP stock solution (final concentration 1 mM) to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance corresponds to microtubule formation.
-
Analyze the data by plotting absorbance versus time. The inhibitory concentration (IC₅₀) can be calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control.
Safety and Handling
Based on available safety data for this compound and related structures, adherence to standard laboratory safety protocols is mandatory.[5]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P332+P317: If skin irritation occurs: Get medical help. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhaled | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Respiratory Irritation | H335: May cause respiratory irritation | - |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion and Future Directions
This compound is a compelling chemical entity that stands at the intersection of several validated therapeutic strategies. Its structural composition, featuring the privileged 2-aminothiazole scaffold and a lipophilic cyclohexyl moiety, provides a strong rationale for its exploration in CNS disorders, oncology, and infectious diseases. The evidence from analogous compounds suggests that it holds significant potential as a dopamine receptor modulator, a microtubule-destabilizing agent, an inhibitor of multidrug resistance, and an antimicrobial agent.
Future research should focus on the empirical validation of these putative activities through systematic screening. Structure-activity relationship (SAR) studies, initiated from this core, could lead to the optimization of potency and selectivity for specific biological targets. Given the compound's straightforward synthesis, it represents an accessible and highly valuable platform for the discovery of next-generation therapeutics.
References
- PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- Angeli, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4.
- Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 543.
- El-Sayed, M. A. A., et al. (2021). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical Sciences and Research, 12(9), 4668-4683.
- PubChem. (n.d.). N-Cyclohexyl-2-benzothiazol-amine.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(7), e0181599.
- Ferchichi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- PubChem. (n.d.). This compound.
- Karelia, A. S., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 8(4), 549-557.
- Chufan, EE., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(20), 8140-57.
- ResearchGate. (n.d.). Synthesis of cyclohexyl-3-aryl-4H-benzo[4][16]thiazin-2-amines.
- Kurbatov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267.
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6611.
- ResearchGate. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation.
- ResearchGate. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Azman, N. I. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 10-21.
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6611.
- Rawal, R. K., et al. (2007). An expeditious synthesis of thiazolidinones and tetathiazanones. Journal of Chemical Research, 2007(1), 59-61.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 7496-55-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 7496-55-1 [chemicalbook.com]
- 7. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Amino-4-cyclohexylthiazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-cyclohexylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence and utility as a synthetic intermediate are documented. This guide will delve into its historical context within the broader class of 2-aminothiazoles, its logical synthesis via the Hantzsch thiazole synthesis, and its role as a building block in the development of more complex molecules, as evidenced by patent literature. The document will further detail a robust experimental protocol for its synthesis and characterization, complete with spectroscopic data analysis, to provide researchers with a practical and thorough understanding of this compound.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This heterocyclic system is present in a wide array of pharmaceuticals exhibiting diverse therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] The versatility of the 2-aminothiazole ring, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone for drug discovery and development.[2][5] 2-Amino-4-cyclohexylthiazole represents a specific iteration of this important class of compounds, where the cyclohexyl group at the 4-position imparts distinct lipophilic characteristics that can influence its biological interactions and synthetic applications.
Historical Context and Discovery
The discovery of 2-amino-4-cyclohexylthiazole is intrinsically linked to the development of the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in the late 19th century. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea to yield a thiazole ring.[1] Given the straightforwardness of this method, it is highly probable that 2-amino-4-cyclohexylthiazole was first synthesized as a logical extension of this well-established chemical transformation, rather than being the subject of a dedicated discovery effort.
Its appearance in the patent literature, for instance, in the synthesis of more complex kinase inhibitors, underscores its role as a valuable, albeit unassuming, building block. A United States patent describes the use of 2-amino-4-cyclohexylthiazole as a reactant in the synthesis of a substituted pyridine derivative, highlighting its practical application in the construction of larger, potentially bioactive molecules.[6] This demonstrates that while a formal "discovery" publication may be absent, its value is recognized within the field of applied organic synthesis.
Chemical Synthesis: The Hantzsch Thiazole Synthesis in Practice
The most direct and widely employed method for the synthesis of 2-amino-4-cyclohexylthiazole is the Hantzsch thiazole synthesis. This reaction proceeds via the cyclization of an α-haloketone with thiourea. In the case of 2-amino-4-cyclohexylthiazole, the requisite α-haloketone is 1-(bromoacetyl)cyclohexane or its chlorinated analog.
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic thiazole ring.
}
Figure 1: Simplified workflow of the Hantzsch synthesis for 2-amino-4-cyclohexylthiazole.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 2-amino-4-cyclohexylthiazole.
Materials:
-
1-(Bromoacetyl)cyclohexane
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(bromoacetyl)cyclohexane (10 mmol) in 50 mL of absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-amino-4-cyclohexylthiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Physicochemical Properties and Characterization
2-Amino-4-cyclohexylthiazole is expected to be a crystalline solid at room temperature with a melting point characteristic of a small organic molecule with moderate polarity. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
While a dedicated, publicly available spectrum for 2-amino-4-cyclohexylthiazole is not readily found, its expected spectral characteristics can be inferred from data on analogous 2-aminothiazoles.[7][8][9][10]
| Spectroscopic Technique | Expected Observations for 2-Amino-4-cyclohexylthiazole |
| ¹H NMR | - A singlet in the aromatic region (δ 6.0-7.0 ppm) corresponding to the proton at the 5-position of the thiazole ring. - A broad singlet for the amino (-NH₂) protons (δ 5.0-6.0 ppm), which is exchangeable with D₂O. - A multiplet in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the protons of the cyclohexyl ring. |
| ¹³C NMR | - A signal for the C2 carbon (bearing the amino group) in the range of δ 165-170 ppm. - Signals for the C4 and C5 carbons of the thiazole ring between δ 100-150 ppm. - A series of signals in the aliphatic region (δ 25-45 ppm) corresponding to the carbons of the cyclohexyl ring. |
| FT-IR | - N-H stretching vibrations for the primary amine in the range of 3200-3400 cm⁻¹. - C=N stretching of the thiazole ring around 1620-1650 cm⁻¹. - C-H stretching vibrations of the cyclohexyl group just below 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 2-amino-4-cyclohexylthiazole (C₉H₁₄N₂S, MW = 182.29 g/mol ). - Characteristic fragmentation patterns involving the loss of the cyclohexyl group or cleavage of the thiazole ring. |
Applications in Drug Discovery and Organic Synthesis
The primary utility of 2-amino-4-cyclohexylthiazole lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The cyclohexyl moiety provides a lipophilic anchor that can be crucial for binding to hydrophobic pockets in biological targets.
As demonstrated in the patent literature, this compound serves as a key building block for the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding site of many kinases, while the 4-substituent, in this case, the cyclohexyl group, can be tailored to achieve potency and selectivity.
}
Figure 2: Role of 2-amino-4-cyclohexylthiazole in a typical drug discovery workflow.
Conclusion
2-Amino-4-cyclohexylthiazole, while not the subject of a high-profile discovery, is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis via the time-honored Hantzsch reaction, combined with the desirable physicochemical properties imparted by the cyclohexyl group, makes it a valuable building block for the creation of novel and complex molecular architectures. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic protocol, and an insight into its applications, particularly in the development of kinase inhibitors. For researchers in drug discovery and organic synthesis, a thorough understanding of such core scaffolds is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
- PrepMate. (n.d.). Describe the preparation and reactions of bromo cyclohexane in organic synthesis.
- Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 115.
- Google Patents. (n.d.). WO1999021845A2 - 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases.
- Google Patents. (n.d.). (12) United States Patent.
- Pagacz-Kostrzewa, M., Sałdyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules (Basel, Switzerland), 27(12), 3896.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.
- PubChem. (n.d.). 2-Amino-4-methylthiazole.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 30(4), 771–806.
- Pagacz-Kostrzewa, M., Sałdyka, M., Coussan, S., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896.
- Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from...
- Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.).
- Kumar, R., Yar, M. S., & Rai, A. K. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 114, 146–165.
- SpectraBase. (n.d.). 2-amino-4-(p-methylbenzyl)thiazole.
- Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole.
- NIST. (n.d.). 2-Thiazolamine, 4-phenyl-.
- ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
- ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.
- NIST. (n.d.). Aminothiazole.
- ResearchGate. (n.d.). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). Reaction of thiourea with formaldehyde and simplest aliphatic diamines.
- SpectraBase. (n.d.). 2-Amino-4-tert-butylthiazole.
Sources
- 1. rsc.org [rsc.org]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
4-Cyclohexyl-1,3-thiazol-2-amine molecular structure and formula
An In-Depth Technical Guide to 4-Cyclohexyl-1,3-thiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring the therapeutically significant 2-aminothiazole scaffold. We delve into its core molecular structure, physicochemical properties, and established identifiers. This document outlines a representative synthetic pathway, details expected spectroscopic signatures for structural verification, and discusses the compound's relevance within the broader context of medicinal chemistry and drug discovery. The guide is structured to serve as a foundational resource for researchers investigating this molecule or related analogues for potential therapeutic applications.
Introduction: The 2-Aminothiazole Scaffold
The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a multitude of biologically active compounds and approved pharmaceuticals, owing to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The compound this compound incorporates this critical pharmacophore, functionalized with a lipophilic cyclohexyl group that can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental characteristics of this molecule is the first step toward exploring its potential in drug development programs.
Core Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular formula and a set of unique chemical identifiers.[3] These properties are crucial for database registration, literature searches, and computational modeling.
Molecular Formula: C₉H₁₄N₂S[3][4]
IUPAC Name: this compound[3]
A summary of its key computed physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability.
| Property | Value | Source |
| Molecular Weight | 182.29 g/mol | [3] |
| Exact Mass | 182.08776963 Da | [3] |
| CAS Number | 7496-55-1 | [3][4] |
| XLogP3 (Predicted Lipophilicity) | 2.8 - 3.35 | [3][4] |
| Hydrogen Bond Donors | 1 (amine group) | [3] |
| Hydrogen Bond Acceptors | 2 (ring nitrogens) | [3] |
| Density (Predicted) | 1.171 g/cm³ | [4] |
| Boiling Point (Predicted) | 332.3 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 154.8 °C | [4] |
Molecular Structure and Representation
The structure consists of a five-membered 1,3-thiazole ring, which is substituted at position 4 with a cyclohexyl group and at position 2 with a primary amine. The SMILES string for this molecule is C1CCC(CC1)C2=CSC(=N2)N.[3][5]
Caption: 2D molecular structure of this compound.
Representative Synthesis Methodology
The Hantzsch thiazole synthesis is the most classical and direct method for preparing 2-aminothiazole derivatives. This protocol involves the condensation reaction between an α-haloketone and a thiourea. For the target molecule, the key precursors are 1-chloro-1-cyclohexylacetone (or the corresponding bromo-ketone) and thiourea.
Experimental Protocol: Hantzsch Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
-
Initiation of Reaction: To the stirred solution, add 1-bromo-1-cyclohexylethanone (1.0 equivalent) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.
-
Causality Note: Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone.
-
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized with a base, such as aqueous sodium bicarbonate or ammonia solution, to deprotonate the resulting thiazolium salt and yield the free amine.
-
Self-Validation: Neutralization is critical. The reaction initially forms a hydrobromide salt of the product. The free base is necessary for extraction and is often less water-soluble, facilitating its precipitation or extraction.
-
-
Purification: The crude product can be isolated by filtration if it precipitates or by extraction with an organic solvent (e.g., ethyl acetate). The final purification is achieved through recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Hantzsch synthesis of the target compound.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule is paramount. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The spectrum should display a singlet for the proton at position 5 of the thiazole ring (δ ≈ 6.0-6.5 ppm). The cyclohexyl protons will appear as a series of multiplets in the aliphatic region (δ ≈ 1.2-2.8 ppm). A broad singlet corresponding to the two amine (-NH₂) protons will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show 9 distinct carbon signals. Key signals include the C2 (amine-bearing carbon, δ ≈ 168 ppm), C4 (cyclohexyl-bearing carbon, δ ≈ 145-150 ppm), and C5 (δ ≈ 100-105 ppm). The six carbons of the cyclohexyl ring will appear in the upfield region.
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound should exhibit a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass of its protonated form (C₉H₁₅N₂S⁺).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the cyclohexyl group (around 2950-2850 cm⁻¹), and the C=N stretching of the thiazole ring (around 1630 cm⁻¹).
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published, the core scaffold is a powerful starting point for drug discovery campaigns.
-
Anticancer Research: Numerous N,4-diaryl-1,3-thiazol-2-amines have been synthesized and evaluated as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[6] The cyclohexyl group in the target molecule serves as a non-aromatic lipophilic moiety that could be explored for similar activity, potentially offering a different solubility and metabolic profile compared to aryl-substituted analogues.
-
Enzyme Inhibition: Derivatives of 2-aminothiazole have been successfully designed as inhibitors for various enzymes. For instance, related sulfonamide derivatives show selective inhibitory activity toward tumor-associated carbonic anhydrase isoforms (hCA IX and XII).[7] The structure of this compound makes it a viable candidate for derivatization and screening against enzyme targets.
-
Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Its derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities.[1] This compound could serve as a lead structure for the development of new anti-infective agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard warnings.[3][4] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[4]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound is a well-defined chemical entity built upon the high-value 2-aminothiazole scaffold. Its molecular structure and physicochemical properties are readily characterizable, and its synthesis is achievable through established chemical methods like the Hantzsch reaction. While its specific biological functions require further investigation, its structural relationship to a wide array of potent therapeutic agents makes it a molecule of significant interest for medicinal chemists and drug development professionals. This guide provides the foundational knowledge necessary to handle, synthesize, and strategically employ this compound in future research endeavors.
References
- Title: this compound | C9H14N2S Source: PubChem, National Center for Biotechnology Inform
- Title: N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine Source: PubChem, National Center for Biotechnology Inform
- Title: 4-(4-CYCLOHEXYLPHENYL)-1,3-THIAZOL-2-AMINE [105512-86-5] Source: Chemsigma URL:[Link]
- Title: this compound (C9H14N2S) Source: PubChemLite URL:[Link]
- Title: Cyclohexyl-thiazol-2-yl-amine | C9H14N2S Source: PubChem, National Center for Biotechnology Inform
- Title: 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)
- Title: New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)
- Title: Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity Source: PubMed Central, N
- Title: Systematic Review On Thiazole And Its Applications Source: Journal of Pharmaceutical Neg
- Title: Synthesis of cyclohexyl-3-aryl-4H-benzo[3][8]thiazin-2-amines Source: ResearchG
- Title: N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S Source: PubChem, National Center for Biotechnology Inform
- Title: 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Source: PubChemLite URL:[Link]
- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL:[Link]
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central, N
Sources
- 1. mdpi.com [mdpi.com]
- 2. kuey.net [kuey.net]
- 3. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C9H14N2S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of the 2-aminothiazole scaffold
An In-depth Technical Guide to the Biological Significance of the 2-Aminothiazole Scaffold
Executive Summary
The 2-aminothiazole (2-AT) is a five-membered heterocyclic scaffold containing sulfur and nitrogen that has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its capacity for extensive hydrogen bonding and its rigid, planar structure, make it an ideal pharmacophore for interacting with a diverse array of biological targets. This guide provides a comprehensive overview of the 2-AT scaffold, from its fundamental synthesis and chemical properties to its profound impact across multiple therapeutic areas. We will explore its role in the development of anticancer, antimicrobial, and anti-inflammatory agents, detailing the mechanisms of action and structure-activity relationships (SAR) that govern its efficacy. Furthermore, this guide addresses the critical aspect of the 2-AT moiety as a potential toxicophore, discussing its metabolic activation and strategies to mitigate associated risks, providing a balanced perspective for researchers and drug development professionals.
Chapter 1: The 2-Aminothiazole Scaffold: Physicochemical Properties and Synthetic Strategies
The 2-aminothiazole ring is an aromatic system whose biological promiscuity stems from its distinct electronic and structural features. The endocyclic nitrogen and sulfur atoms, combined with the exocyclic amine group, create a scaffold rich in hydrogen bond donors and acceptors. This allows for multiple points of contact within a protein's binding pocket, contributing to high-affinity interactions.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most fundamental and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring by simply modifying the starting materials.
Below is a generalized workflow for this cornerstone reaction.
Caption: General workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole
This protocol describes a standard laboratory procedure for the synthesis of a 4-phenyl-2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (Reagent grade)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1 eq.) and thiourea (1.1 eq.) in ethanol (approx. 20 mL).
-
Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is neutral (pH ~7-8). This will neutralize the hydrobromic acid formed and precipitate the free base of the 2-aminothiazole product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiazole derivative.[6]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Chapter 2: A Privileged Scaffold in Medicinal Chemistry: Diverse Biological Activities
The 2-AT scaffold is a cornerstone in the design of therapeutic agents, demonstrating a remarkable breadth of biological activities.[7][8] This versatility has led to its incorporation into numerous clinically approved drugs.
Anticancer Activity
The 2-AT moiety is a key component of several targeted anticancer therapies, particularly kinase inhibitors.[9][10] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective scaffold for this class of drugs.
-
Dasatinib: A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11] Dasatinib's mechanism involves the inhibition of the BCR-ABL fusion protein, the key driver of CML, as well as other kinases like the SRC family.[11]
-
Alpelisib: An inhibitor of the alpha-specific isoform of phosphatidylinositol 3-kinase (PI3Kα), approved for certain types of advanced breast cancer.[9][11]
-
Other Kinase Inhibitors: The scaffold is present in numerous investigational drugs targeting kinases such as cyclin-dependent kinases (CDKs), Aurora kinases, and EGFR/VEGFR.[11]
Caption: Inhibition of BCR-ABL signaling by Dasatinib.
Antimicrobial Activity
The 2-AT scaffold is integral to many antimicrobial agents, including antibacterial and antifungal drugs.
-
Sulfathiazole: One of the early sulfa drugs, a class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[7] This inhibition blocks the synthesis of folic acid, an essential nutrient for bacterial growth.
-
Cefdinir: A third-generation cephalosporin antibiotic. The 2-aminothiazole moiety in Cefdinir is crucial for its antibacterial spectrum and stability against β-lactamase enzymes.[12]
-
Antifungal Agents: Various derivatives have shown potent activity against fungal pathogens.[7]
Anti-inflammatory Activity
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the 2-AT structure.
-
Meloxicam and Sudoxicam: These are NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[7][12] By blocking COX, they prevent the synthesis of prostaglandins, which are key mediators of inflammation and pain.
| Compound | Therapeutic Area | Mechanism of Action | Status |
| Dasatinib | Anticancer | Multi-kinase inhibitor (BCR-ABL, SRC family)[11] | Approved |
| Alpelisib | Anticancer | PI3Kα inhibitor[9] | Approved |
| Sulfathiazole | Antibacterial | Folic acid synthesis inhibitor (DHPS)[7] | Marketed |
| Cefdinir | Antibacterial | Cell wall synthesis inhibitor[12] | Marketed |
| Meloxicam | Anti-inflammatory | COX-2 preferential inhibitor[7] | Marketed |
| Famotidine | Anti-ulcer | Histamine H₂ receptor antagonist[12] | Marketed |
| Pramipexole | Antiparkinsonian | Dopamine D2/D3 receptor agonist[13] | Marketed |
Table 1: Selected Marketed Drugs Containing the 2-Aminothiazole Scaffold.
Chapter 3: Structure-Activity Relationships (SAR) and Drug Design Principles
The biological activity of 2-AT derivatives can be finely tuned by modifying substituents at three key positions: the exocyclic amine (N-2), the C4 position, and the C5 position.
-
N-2 Position: Acylation or arylation at the exocyclic amine is a common strategy. For antitubercular agents, introducing N-benzoyl groups dramatically increased potency compared to N-aryl analogues.[14] This highlights the importance of this position for establishing key interactions with the target protein.
-
C4 Position: The substituent at C4 often plays a critical role in defining selectivity and potency. In antitubercular compounds, a 2-pyridyl group at C4 was found to be a strict requirement for high activity, likely due to its ability to form a specific hydrogen bond with the target.[14]
-
C5 Position: Modifications at the C5 position can influence physicochemical properties like solubility and cell permeability. For some anticancer agents, introducing a bromo group at C5 was more beneficial than a methyl group.[11]
Caption: Key positions for substitution on the 2-aminothiazole core.
Chapter 4: The Double-Edged Sword: Toxicophore Potential and Metabolic Activation
Despite its status as a privileged scaffold, the 2-aminothiazole ring has also been classified as a potential toxicophore.[1] This is due to its susceptibility to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.
The primary concern is the oxidation of the thiazole ring, which can lead to reactive intermediates such as sulfoxides and epoxides. These electrophilic species can then form covalent adducts with cellular nucleophiles like DNA and proteins, potentially leading to cytotoxicity or idiosyncratic drug reactions.
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 4-Cyclohexyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Cyclohexyl-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics and its capacity to interact with a wide array of biological targets.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest for drug development. While direct studies on this compound are limited, its structural features, particularly the cyclohexyl and 2-aminothiazole moieties, allow for robust extrapolation of its potential therapeutic targets based on research into analogous compounds. This document provides a comprehensive analysis of these potential targets, the rationale for their selection, and detailed experimental workflows for their validation. The primary audiences for this guide are researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocyclic nucleus containing sulfur and nitrogen, which imparts unique physicochemical properties that are conducive to forming interactions with biological macromolecules.[1] The 2-aminothiazole derivatives, in particular, have demonstrated a remarkable diversity of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][2] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The subject of this guide, this compound, features a lipophilic cyclohexyl group at the 4-position, which can significantly influence its binding affinity and selectivity for various targets.
Potential Therapeutic Target Classes
Based on the extensive literature on analogous compounds, we can identify several high-priority potential therapeutic targets for this compound.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Rationale for Target Selection: Recent studies have highlighted derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one as potent and selective inhibitors of 11β-HSD1.[3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its overexpression is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and certain cancers.[3] The presence of the cyclohexylamino group in these potent inhibitors strongly suggests that this compound could also exhibit inhibitory activity against 11β-HSD1.
Proposed Mechanism of Action: The 2-aminothiazole core likely serves as a scaffold to position the cyclohexyl group within a hydrophobic pocket of the 11β-HSD1 active site. The amino group could form key hydrogen bond interactions with amino acid residues in the catalytic domain, leading to competitive inhibition of the enzyme.
Experimental Validation Workflow:
Figure 1: Experimental workflow for validating 11β-HSD1 inhibition.
Tubulin
Rationale for Target Selection: A series of N,4-diaryl-1,3-thiazole-2-amines have been synthesized and identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against various cancer cell lines.[4] These compounds were designed as colchicine binding site inhibitors. Although this compound lacks the second aryl ring of these specific inhibitors, the core N-substituted-4-substituted-1,3-thiazol-2-amine structure is conserved, suggesting a potential interaction with tubulin.
Proposed Mechanism of Action: this compound may bind to the colchicine site on β-tubulin, thereby disrupting the formation of microtubules. This interference with microtubule dynamics would lead to cell cycle arrest at the G2/M phase and ultimately induce apoptosis in rapidly dividing cancer cells.
Experimental Validation Workflow:
Figure 2: Workflow for validating tubulin polymerization inhibition.
Carbonic Anhydrases (CAs)
Rationale for Target Selection: Sulfonamide derivatives incorporating a 2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene structure have been synthesized and shown to inhibit various human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[5] Given that the thiazole core is a key feature of these inhibitors, it is plausible that this compound could also interact with CAs. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression, making them attractive anticancer targets.
Proposed Mechanism of Action: The 2-aminothiazole moiety could potentially coordinate with the zinc ion in the active site of carbonic anhydrases, a common mechanism for CA inhibitors. The cyclohexyl group would likely occupy a hydrophobic region of the active site, contributing to binding affinity and potentially isoform selectivity.
Experimental Validation Workflow:
Figure 3: Workflow for validating carbonic anhydrase inhibition.
P-glycoprotein (P-gp/ABCB1)
Rationale for Target Selection: Research on thiazole-based peptidomimetic analogues has revealed that the presence of a cyclohexyl group can transform a P-glycoprotein (P-gp) ATPase activity stimulator into an inhibitor.[6] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells, thereby conferring multidrug resistance (MDR). Inhibitors of P-gp are sought after as potential agents to reverse MDR in cancer.
Proposed Mechanism of Action: this compound may bind to the substrate-binding pocket of P-gp, allosterically or competitively inhibiting the binding and/or transport of other substrates. The cyclohexyl group is likely crucial for this inhibitory interaction, potentially by fitting into a hydrophobic pocket within the transmembrane domains of P-gp.
Experimental Validation Workflow:
Figure 4: Workflow for validating P-glycoprotein modulation.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yet plausible quantitative data for this compound against its potential targets, based on the activities of related compounds found in the literature.
| Potential Target | Assay Type | Metric | Hypothetical Value | Reference Compound Activity |
| 11β-HSD1 | Recombinant Enzyme | IC50 | 0.5 µM | 0.04 µM for a related derivative[3] |
| Tubulin | Tubulin Polymerization | IC50 | 5 µM | 0.36 - 0.86 µM for diaryl derivatives[4] |
| hCA IX | Stopped-Flow | Ki | 100 nM | Varies widely based on structure |
| P-gp | Calcein-AM Efflux | EC50 | 2 µM | IC50 of 0.1 µM for a related analogue[6] |
Detailed Experimental Protocols
Protocol: 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Compound Preparation: Serially dilute this compound in DMSO, followed by a final dilution in assay buffer.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the test compound, 20 µL of [³H]-cortisone (final concentration 50 nM), and 50 µL of recombinant human 11β-HSD1.
-
Initiate Reaction: Add 20 µL of NADPH (final concentration 200 µM) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution containing a high concentration of unlabeled cortisone and cortisol.
-
Detection: Add 50 µL of anti-cortisol antibody-coated SPA beads. Incubate for 2 hours at room temperature to allow for binding.
-
Readout: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using non-linear regression.
Protocol: Tubulin Polymerization Assay
-
Prepare Tubulin: Reconstitute lyophilized bovine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Incubation: In a 96-well plate, mix the test compound with the tubulin solution and incubate on ice for 15 minutes.
-
Initiate Polymerization: Transfer the plate to a 37°C plate reader.
-
Monitor Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percent inhibition and IC50 value.
Conclusion
This compound is a molecule with significant therapeutic potential, stemming from its privileged 2-aminothiazole core and the influential cyclohexyl moiety. Based on robust evidence from analogous compounds, this guide has identified 11β-HSD1, tubulin, carbonic anhydrases, and P-glycoprotein as high-priority potential targets. The provided experimental workflows offer a clear path for the systematic validation of these interactions. Further investigation into the pharmacology of this compound is warranted and could lead to the development of novel therapeutics for metabolic diseases, cancer, and other conditions.
References
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars.
- Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed.
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate.
- N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
- New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed.
- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central.
- This compound. PubChem.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PubMed Central.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine Derivatives and Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This guide provides an in-depth exploration of the synthesis of 4-cyclohexyl-1,3-thiazol-2-amine and its analogs, a scaffold of significant interest due to its presence in compounds with diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3] We will focus primarily on the robust and widely adopted Hantzsch thiazole synthesis, elucidating its mechanism, explaining the rationale behind procedural choices, and providing detailed, actionable protocols. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and development of novel thiazole-based therapeutic agents.
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged structure in drug discovery. The 2-aminothiazole moiety, in particular, is a versatile building block that allows for extensive chemical modification to explore structure-activity relationships (SAR). The introduction of a cyclohexyl group at the 4-position imparts significant lipophilicity, which can critically influence a molecule's pharmacokinetic and pharmacodynamic profile, including membrane permeability, metabolic stability, and target protein binding.
The Core Synthetic Engine: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and efficient method for constructing the 2-amino-4-substituted thiazole core.[1][4] Its enduring utility stems from the use of readily available starting materials, operational simplicity, and consistently high yields.[5]
The Underlying Mechanism: A Stepwise Rationale
The reaction proceeds through a well-established pathway involving the condensation of an α-haloketone with a thioamide (or a derivative like thiourea).[4][6] Understanding this mechanism is crucial for troubleshooting and adapting the synthesis for various analogs.
The key steps are as follows:
-
Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., 2-bromo-1-cyclohexylethanone). This SN2 displacement of the halide forms an isothiouronium salt intermediate.[6]
-
Intramolecular Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[7] This step is the critical ring-forming event.
-
Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Critical Parameter: Reaction pH and Regioselectivity
While the standard Hantzsch synthesis is highly reliable, the reaction conditions, particularly pH, can influence the final product distribution when using N-monosubstituted thioureas. Under neutral conditions, the reaction exclusively yields the 2-(N-substituted amino)thiazole. However, under strongly acidic conditions, a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole, can be formed.[8] For the synthesis of the parent 2-aminothiazole from unsubstituted thiourea, this is less of a concern, but it becomes a critical consideration when designing analogs with substitutions on the amino group.
Synthesis of the Parent Scaffold: this compound
This section provides a detailed, self-validating protocol for the synthesis of the title compound.
Required Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 1-Acetylcyclohexane | C₈H₁₄O | 126.20 | 823-76-7 | Starting material for α-bromination |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | Corrosive and toxic. Handle with care. |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | --- |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-Bromo-1-cyclohexylethanone (α-Haloketone Intermediate)
-
Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 1-acetylcyclohexane (e.g., 10.0 g, 79.2 mmol) in 100 mL of a suitable solvent like diethyl ether or glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Slowly add bromine (e.g., 4.1 mL, 79.2 mmol) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. Rationale: This slow, cooled addition controls the exothermic reaction and minimizes side products.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the red-brown color of bromine dissipates.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. If an organic solvent was used, separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-bromo-1-cyclohexylethanone. This intermediate is often used directly in the next step without further purification.
Part B: Hantzsch Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine the crude 2-bromo-1-cyclohexylethanone (e.g., 79.2 mmol) and thiourea (e.g., 6.6 g, 86.1 mmol, 1.1 equivalents) in 150 mL of ethanol. Rationale: A slight excess of thiourea ensures the complete consumption of the valuable α-haloketone.
-
Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The initial product may be present as its hydrobromide salt, which is often soluble in ethanol.[6]
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate or 5% sodium carbonate (approx. 300 mL).[5] Causality: This step is critical. The weak base neutralizes the HBr formed during the reaction, deprotonating the thiazole product and causing it to precipitate out of the aqueous solution due to its poor water solubility.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying and Characterization: Dry the purified white to off-white solid. The final product should be characterized to confirm its identity and purity using methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.[9][10]
Synthesis of Analogs and Derivatives
The true power of this synthetic platform lies in its flexibility for creating a diverse library of analogs for SAR studies.
Modification at the 2-Amino Position
The 2-amino group is a prime handle for functionalization. Starting from the parent this compound, a variety of derivatives can be synthesized.
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields N-acylated derivatives.
-
N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.[2]
Modification at the 4-Position
The substituent at the 4-position of the thiazole ring is dictated entirely by the choice of the starting α-haloketone. This provides a straightforward method for introducing diverse aryl, heteroaryl, or other alkyl groups.
| Desired 4-Substituent | Required α-Haloketone |
| Phenyl | 2-Bromoacetophenone[11] |
| 4-Bromophenyl | 2-Bromo-1-(4-bromophenyl)ethanone |
| Thienyl | 2-Bromo-1-(thiophen-2-yl)ethanone |
| Adamantyl | 1-Bromo-3,3-dimethyl-2-butanone[12] |
Modification at the 5-Position
Introducing substituents at the C5 position of the thiazole ring typically requires alternative strategies, as the standard Hantzsch synthesis leaves this position protonated.
-
Using α-Halo-β-ketoesters: Starting with an α-halo-β-ketoester and thiourea can yield 2-amino-thiazole-5-carboxylate esters, which can be further modified.[3]
-
Electrophilic Halogenation: The C5 position can be susceptible to electrophilic substitution, such as bromination, on the pre-formed 2-aminothiazole ring, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki coupling).[13]
Safety and Handling Considerations
-
α-Haloketones: These compounds are often strong lachrymators and irritants. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a fume hood.
-
This compound: The final compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[9] Standard laboratory safety practices should be followed.
Conclusion
The Hantzsch synthesis provides a time-tested, efficient, and highly versatile pathway for the production of this compound and its analogs. By strategically selecting the appropriate α-haloketone and thiourea derivative, and by applying subsequent functionalization reactions to the 2-amino group, researchers can readily generate extensive libraries of novel compounds. This guide has detailed the core mechanistic principles, provided a robust experimental protocol, and outlined key strategies for analog synthesis, offering a comprehensive resource for professionals in the field of drug discovery and development.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ChemicalBook. (2022, January 24). Synthesis of Thiazole.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ChemHelpAsap. (2020, November 5).
- National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- (n.d.).
- ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
- ResearchGate. (n.d.).
- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
- Echemi. (n.d.). This compound.
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- YouTube. (2019, January 19). synthesis of thiazoles.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Investigational Protocols for 4-Cyclohexyl-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive experimental framework for the initial investigation of 4-Cyclohexyl-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the kinase inhibitor Dasatinib and the antibacterial agent Sulfathiazole.[1][2][3] The specific decoration of this core dictates its biological target and pharmacological profile. This guide leverages the known activities of the 2-aminothiazole class to propose a logical, tiered approach to characterizing the bioactivity of the 4-cyclohexyl derivative. We present detailed, self-validating protocols for baseline cytotoxicity assessment, and subsequent mechanistic assays targeting kinases, tubulin polymerization, and microbial growth, which represent the most probable activities for this structural class.[2][4][5]
Compound Profile and Handling
This compound is characterized by the lipophilic and bulky cyclohexyl group at the C4 position of the 2-aminothiazole ring. This substituent is expected to play a key role in target engagement, potentially by interacting with hydrophobic pockets in enzyme active sites.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 7496-55-1 | [6][7] |
| Molecular Formula | C₉H₁₄N₂S | [6] |
| Molecular Weight | 182.29 g/mol | [6] |
| GHS Hazards | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation. | [6] |
Safety and Handling: Researchers must handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.[6]
Solubility and Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. The final concentration of DMSO in the assay medium should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Rationale for Proposed Investigational Pathways
The broad bioactivity of the 2-aminothiazole scaffold necessitates a structured screening approach.[8][9] The protocols outlined below are based on established targets for this compound class.
-
Anticancer - Kinase Inhibition: The 2-aminothiazole core is a potent "hinge-binding" motif for many protein kinases. FDA-approved drugs like Dasatinib target Abl, Src, and c-Kit kinases.[2] The C4-substituent often determines the selectivity and potency against specific kinases.
-
Anticancer - Tubulin Polymerization: Compounds with multiple ring systems, such as N,4-diaryl-1,3-thiazole-2-amines, are known to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing mitotic arrest.[5] The cyclohexyl group could fulfill the role of one of these aryl rings in binding to a hydrophobic pocket.
-
Antimicrobial Activity: The thiazole ring is present in numerous antimicrobial agents. Specific derivatives have shown potent activity against a range of pathogens, including Mycobacterium tuberculosis.[4][10]
The initial and most critical step is to establish a general cytotoxicity profile to guide the concentrations used in subsequent, more specific assays.
Caption: Logical workflow for the experimental investigation of this compound.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment via MTT Assay
Causality: This is the foundational assay to determine the concentration range at which the compound affects cell viability. It measures the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases, which is proportional to the number of living cells. Performing this assay on a panel of both cancerous and non-cancerous cells provides an initial therapeutic window and guides concentration selection for mechanistic assays.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Summary Table:
| Cell Line | Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | |
| A549 | Lung Cancer | |
| HEK293 | Non-cancerous |
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Causality: If the compound shows selective cytotoxicity against cancer cells, direct enzyme inhibition is a probable mechanism. Luminescence-based assays like ADP-Glo™ quantify the amount of ADP produced in a kinase reaction. A decrease in signal indicates that the compound is inhibiting the kinase from phosphorylating its substrate.
Caption: Workflow for a generic ADP-Glo™ kinase inhibition assay.
Materials:
-
Recombinant kinases of interest (e.g., Src, Abl, VEGFR2).[1][2]
-
Corresponding kinase substrates.
-
ATP solution.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound and positive control (e.g., Staurosporine).
-
White, opaque 384-well assay plates.
-
Luminometer.
Step-by-Step Methodology:
-
Compound Plating: Dispense the test compound at various concentrations into the assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the reaction buffer. Add this mix to the wells containing the compound.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for the optimized time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP. Incubate for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase). Calculate IC₅₀ values from the dose-response curve.
Protocol 3: Cell-Free Tubulin Polymerization Assay
Causality: To confirm if the compound's antiproliferative activity stems from microtubule disruption, a cell-free assay is essential. This method uses purified tubulin and measures the increase in fluorescence of a reporter dye that binds to polymerized microtubules, providing direct evidence of interaction.[5]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).
-
Highly purified tubulin (>99%).
-
Fluorescence reporter dye.
-
GTP solution.
-
General Tubulin Buffer.
-
Test compound.
-
Positive control: Paclitaxel (promoter).
-
Negative control: Nocodazole or CA-4 (inhibitor).
-
Fluorescence plate reader with 360 nm excitation and 450 nm emission filters, capable of kinetic reads at 37°C.
Step-by-Step Methodology:
-
Compound Preparation: Prepare dilutions of the test compound in buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, buffer, and the test compound dilutions.
-
Initiation: Initiate polymerization by adding the GTP solution to all wells.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure fluorescence every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization rate and maximum polymer mass of compound-treated samples to the controls. Calculate the IC₅₀ value, which is the concentration that inhibits tubulin polymerization by 50%.
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: Should the compound exhibit low cytotoxicity in human cells, it may have selective activity against microbes. The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well plates.
-
Test compound and positive control antibiotic (e.g., Ciprofloxacin).
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Resazurin solution (optional, for viability visualization).
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result can be confirmed by adding a viability dye like Resazurin.
Data Interpretation and Next Steps
The results from these initial screens will form a decision-making matrix for further development.
Caption: Decision-making flowchart for prioritizing next steps based on initial screening results.
References
- Benchchem. (n.d.). Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry.
- Tawfeek, H. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Tawfeek, H. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- Maccione, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4.
- Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209.
- Serban, G., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(9), 2123.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346930, this compound.
- Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(1), e0191551.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole Derivatives.
- Juber, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 38-51.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 7496-55-1 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Application Notes & Protocols: The Utility of the 4-Cyclohexyl-1,3-thiazol-2-amine Scaffold in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the 4-Cyclohexyl-1,3-thiazol-2-amine scaffold. This document provides an in-depth exploration of its significance, synthesis, and application in the development of therapeutic agents, supported by detailed experimental protocols.
Introduction: The 2-Aminothiazole Core and the Significance of the 4-Cyclohexyl Moiety
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its versatile chemical nature allows for substitutions at the 2-amino, 4, and 5 positions, enabling the fine-tuning of physicochemical properties and biological activity. The incorporation of a cyclohexyl group at the 4-position of the thiazole ring introduces a lipophilic and conformationally rigid moiety. This can significantly influence a molecule's interaction with biological targets, often enhancing binding affinity and modulating pharmacokinetic properties.
Derivatives of the this compound core have been investigated for a range of therapeutic applications, including their potential as anticancer and anti-parasitic agents.[1][4] This guide will delve into specific applications, highlighting the rationale behind experimental designs and providing detailed protocols for the synthesis and evaluation of compounds based on this valuable scaffold.
Key Therapeutic Applications and Mechanisms of Action
Carbonic Anhydrase Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. Specifically, a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides have demonstrated inhibitory activity against hCA I, II, IX, and XII.[4] The nature of the substituents at both the 3 and 4-positions of the dihydro-thiazole ring was found to be crucial for determining the activity and selectivity profiles of these inhibitors.[4]
Signaling Pathway Context
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and cancer. Tumor-associated isoforms like CA IX and XII are particularly attractive targets in oncology.
Caption: Workflow for Investigating P-gp Modulatory Activity.
Experimental Protocols
General Synthesis of this compound Derivatives
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core. The following protocol is a representative example for the synthesis of this compound, which can then be further functionalized.
Materials:
-
1-Bromoacetylcyclohexane
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 1-bromoacetylcyclohexane (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Rationale: This one-pot condensation reaction between an α-haloketone and a thioamide (in this case, thiourea) is an efficient method for the construction of the thiazole ring. The cyclohexyl group is introduced via the corresponding α-haloketone starting material.
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (isoforms of interest)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Synthesized this compound derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in DMSO. Prepare a solution of NPA in acetonitrile.
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer.
-
Addition of Inhibitor: Add varying concentrations of the test compounds to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the purified carbonic anhydrase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the NPA substrate to each well to start the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate.
-
Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rationale: This assay measures the esterase activity of carbonic anhydrase. The rate of formation of the colored product is proportional to the enzyme's activity. A decrease in the rate in the presence of the test compound indicates inhibition.
Quantitative Data Summary
While specific quantitative data for the parent this compound is not extensively published, the following table provides representative data for a derivative to illustrate the type of information generated in medicinal chemistry studies.
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 53 | P-glycoprotein | [¹²⁵I]-IAAP Photolabeling | 0.1 | [5] |
| 109 | P-glycoprotein | [¹²⁵I]-IAAP Photolabeling | 0.76 | [5] |
This table presents data for 4,4-difluorocyclohexyl analogues, which are closely related to the 4-cyclohexyl scaffold and highlight its potential in P-gp inhibition.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry. The incorporation of the cyclohexyl group provides a means to modulate lipophilicity and conformational rigidity, which can be exploited to enhance interactions with biological targets. The application notes and protocols provided herein offer a framework for the synthesis and evaluation of novel therapeutic agents based on this promising chemical core. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Maccione, A., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4.
- Echemi. (n.d.). This compound.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(5), e0177757.
- PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information.
- Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Pharmaceutical and Biological Sciences.
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Systematic Review On Thiazole And Its Applications. International Journal of Pharmaceutical and Bio-Medical Science.
- Thieme. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Thieme.
- Chufan, EE., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 58(19), 7844-59.
- ResearchGate. (2022). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate.
- ResearchGate. (2017). Synthesis of cyclohexyl-3-aryl-4H-benzot[1][6]hiazin-2-amines. ResearchGate.
- ChemicalBook. (2023). This compound.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Journal of Physical Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Physical Science.
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. kuey.net [kuey.net]
- 4. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for 4-Cyclohexyl-1,3-thiazol-2-amine, a Novel Modulator of Inflammatory Pathways
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. 4-Cyclohexyl-1,3-thiazol-2-amine has emerged as a compound of interest for its potential to modulate key inflammatory signaling pathways. To accelerate the characterization of this and related molecules, robust high-throughput screening (HTS) assays are essential. This guide provides detailed protocols for two distinct HTS assays designed to identify and characterize inhibitors of critical inflammatory targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a central node in Toll-like receptor signaling, and the NLRP3 inflammasome, a key sensor of cellular danger signals. We present a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for IRAK4 and a cell-based bioluminescent assay for NLRP3-mediated caspase-1 activation. These protocols are designed for scalability, reproducibility, and data-rich analysis, providing a comprehensive framework for researchers in drug discovery.
Introduction: Targeting Innate Immunity
Chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative conditions.[1] The innate immune system, our first line of defense, relies on signaling hubs that can become dysregulated. Two such critical hubs are the IRAK4 kinase and the NLRP3 inflammasome complex.[2][3]
-
IRAK4 is a serine/threonine kinase essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor family. Its activation leads to the production of pro-inflammatory cytokines, making it a prime therapeutic target.[2]
-
The NLRP3 inflammasome is a multi-protein complex that responds to a wide range of danger signals (DAMPs) and pathogen-associated patterns (PAMPs).[1][4] Upon activation, it assembles and activates Caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, and initiates a form of inflammatory cell death known as pyroptosis.
Given the therapeutic potential of modulating these pathways, we have developed two distinct HTS-compatible assays to evaluate this compound and its analogs.
Assay I: Biochemical TR-FRET Assay for IRAK4 Kinase Inhibition
Scientific Rationale & Assay Principle
To directly assess the inhibitory potential of compounds against IRAK4, a biochemical assay is the method of choice. We selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format due to its numerous advantages for HTS, including a homogeneous (no-wash) protocol, high sensitivity, and reduced interference from background fluorescence and colored compounds.[5][6]
The principle of TR-FRET is based on the energy transfer between a donor fluorophore (typically a long-lifetime lanthanide like Europium) and an acceptor fluorophore when they are in close proximity.[7][8] In this kinase assay, a biotinylated substrate peptide and a phosphorylation-specific antibody labeled with the TR-FRET pair are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase prevent this phosphorylation, leading to a decrease in the TR-FRET signal.
HTS Campaign Workflow
Caption: General workflow for an HTS campaign.
Detailed Protocol: IRAK4 TR-FRET Assay
Materials:
-
Recombinant human IRAK4 enzyme (e.g., Eurofins #14-599)[9]
-
Biotinylated peptide substrate (e.g., UBE2N/Ubc13 peptide)
-
Phosphorylation-specific antibody (Europium-labeled)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (Kinase buffer with EDTA and the detection reagents)
-
384-well low-volume white microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) and controls into a 384-well assay plate. Include positive control (no enzyme or a known inhibitor like PF-06650833) and negative control (DMSO vehicle).
-
Enzyme Preparation: Prepare a 2X IRAK4 enzyme solution in cold kinase reaction buffer. The final concentration should be optimized to produce ~50-80% of the maximum signal (typically in the low nM range).[2]
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in kinase reaction buffer. The final ATP concentration should be at or near its Km for the enzyme to sensitively detect ATP-competitive inhibitors.
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X IRAK4 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Add 5 µL of the 2X substrate/ATP mix to initiate the reaction. The final volume is now 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Stop Reaction & Detection: Add 10 µL of Stop/Detection buffer containing the Eu-labeled antibody and Streptavidin-acceptor. This stops the enzymatic reaction and initiates the detection binding.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET capable reader, using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
Data Analysis and Quality Control
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Pos_Ctrl) / (Ratio_Neg_Ctrl - Ratio_Pos_Ctrl))
-
-
Assay Quality Metric (Z'-factor): The Z'-factor is a measure of assay robustness and is critical for validating an HTS assay.[10] It should be calculated for each plate using the positive and negative controls.
-
Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|
-
An assay is considered excellent for HTS when Z' > 0.5.[10]
-
Representative Data
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | IRAK4 | TR-FRET | 75 |
| This compound | IRAK1 | TR-FRET | 1,200 |
| This compound | BTK | TR-FRET | >10,000 |
| PF-06650833 (Control) | IRAK4 | TR-FRET | 10 |
Assay II: Cell-Based Luminescent Assay for NLRP3 Inflammasome Inhibition
Scientific Rationale & Assay Principle
To evaluate compound activity in a more physiologically relevant context, a cell-based assay is essential.[11] We have designed an assay to measure the inhibition of NLRP3 inflammasome-mediated Caspase-1 activation. This assay uses the human monocytic cell line THP-1, a well-established model for studying inflammasome biology.[4][12]
Activation of the canonical NLRP3 inflammasome is a two-step process.[1]
-
Signal 1 (Priming): A TLR agonist like lipopolysaccharide (LPS) upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.
-
Signal 2 (Activation): A second stimulus, such as the potassium ionophore nigericin, induces the assembly of the NLRP3, ASC, and pro-caspase-1 proteins into the active inflammasome complex.[13] This proximity-induced activation leads to autocatalysis of pro-caspase-1 into active Caspase-1.
We utilize a highly sensitive bioluminescent assay that measures Caspase-1 activity directly in the cell culture supernatant.[14] The assay reagent contains the specific Caspase-1 substrate Z-WEHD linked to aminoluciferin.[15] Cleavage by active Caspase-1 releases aminoluciferin, which is then consumed by a thermostable luciferase to generate a stable luminescent signal proportional to Caspase-1 activity.
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Detailed Protocol: Caspase-1 Glo® Assay in THP-1 Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
Caspase-Glo® 1 Inflammasome Assay kit (e.g., Promega)[14]
-
384-well solid white cell culture plates
-
Luminometer-capable plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI + 10% FBS + 1% Pen-Strep.
-
Seed cells into 384-well plates at 20,000 cells/well in 40 µL of media containing 50 nM PMA.
-
Incubate for 48-72 hours to allow cells to differentiate into macrophage-like cells and adhere.
-
-
Priming and Compound Treatment:
-
Carefully remove the PMA-containing medium.
-
Add 20 µL of fresh serum-free medium containing 1 µg/mL LPS to all wells.
-
Immediately add 100 nL of test compounds (in DMSO) or controls. Include a known NLRP3 inhibitor like MCC950 as a positive control and DMSO as a negative control.[1]
-
Incubate for 3 hours at 37°C, 5% CO₂.
-
-
NLRP3 Activation:
-
Add 20 µL of serum-free medium containing 20 µM nigericin to all wells except for non-activated controls.
-
Incubate for 60-90 minutes at 37°C, 5% CO₂.
-
-
Caspase-1 Activity Measurement:
-
Equilibrate the assay plate and the Caspase-Glo® 1 Reagent to room temperature.
-
Transfer 10 µL of cell culture supernatant from the assay plate to a new 384-well white assay plate. This preserves the cell plate for a parallel cytotoxicity assay (e.g., CellTiter-Glo®).
-
Add 10 µL of Caspase-Glo® 1 Reagent to each well of the supernatant plate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading: Measure luminescence using a plate reader.
Data Analysis and Quality Control
-
Data Normalization: Normalize the raw luminescence units (RLU) to controls.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_Sample - RLU_Unactivated_Ctrl) / (RLU_Activated_Ctrl - RLU_Unactivated_Ctrl))
-
-
Z'-factor Calculation: As with the biochemical assay, calculate the Z'-factor to ensure assay quality (Z' > 0.5).
-
Counter-Screening: It is crucial to perform a parallel cytotoxicity assay on the remaining cells to ensure that the observed inhibition of Caspase-1 activity is not due to cell death.
Representative Data
| Compound | Assay Type | Target Pathway | IC50 (µM) |
| This compound | Caspase-1 Glo® | NLRP3 Inflammasome | 1.2 |
| This compound | CellTiter-Glo® | Cytotoxicity | >50 |
| MCC950 (Control) | Caspase-1 Glo® | NLRP3 Inflammasome | 0.05 |
| MCC950 (Control) | CellTiter-Glo® | Cytotoxicity | >50 |
Hit-to-Lead Progression
Compounds identified as "hits" in these primary screens, such as this compound, must undergo a rigorous validation process.[16] This includes:
-
IC50 Determination: Generating full dose-response curves to confirm potency.
-
Selectivity Profiling: Testing against related targets (e.g., other kinases, other inflammasomes like NLRC4 or AIM2) to determine the mechanism of action and rule out off-target effects.
-
Orthogonal Assays: Validating hits in a secondary assay that measures a different downstream endpoint, such as an ELISA for secreted IL-1β.[17]
Conclusion
The two high-throughput screening assays detailed here provide a robust and efficient platform for the discovery and characterization of novel modulators of inflammatory signaling, exemplified by this compound. The biochemical TR-FRET assay offers a direct and precise measurement of IRAK4 kinase inhibition, while the cell-based Caspase-1 Glo® assay provides crucial mechanistic insights into NLRP3 inflammasome modulation within a physiological context. Together, these protocols form a comprehensive screening cascade to accelerate the identification of promising lead compounds for the development of new anti-inflammatory therapeutics.
References
- Poly-Dtech. (n.d.). TR-FRET Assay Principle.
- Terlizzi, M., et al. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Pharmaceuticals (Basel).
- O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods.
- Bociaga, D., et al. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology.
- Agilent. (n.d.). TR-FRET.
- Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
- Wikipedia. (n.d.). Time-resolved fluorescence energy transfer.
- Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit.
- Wu, J., et al. (2019). Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research.
- Domainex. (n.d.). Inflammasome high throughput assay.
- Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures.
- Reaction Biology. (n.d.). Intracellular NLRP3 Assay Services.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- Khan, I., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences.
- BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit.
- Buss, A. D., et al. (2004). High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. Journal of Biomolecular Screening.
- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
- Juliana, C., et al. (2021). A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation. Scientific Reports.
- ResearchGate. (2017). (PDF) A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells.
- Amsbio. (n.d.). IRAK4 Kinase Assay Kit.
- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemBioChem.
- ResearchGate. (2010). Selective and Sensitive Monitoring of Caspase-1 Activity by a Novel Bioluminescent Activity-Based Probe.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Glick, M. (2015). High-Throughput Screening Data Analysis. In Basic Concepts in Medicinal Chemistry.
- Casey, W. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. F1000Research.
- Apix-Drive. (2024). HTS Data Integration.
- MDPI. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology.
- National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
- Tapia-Abellán, A., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules.
- Cadoni, E., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters.
- Dai, Z., et al. (2025). Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. Bioorganic Chemistry.
- Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Lou, S., et al. (2023). Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors. Current Medicinal Chemistry.
- CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making.
- Mangan, M., et al. (2023). A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. Clinical & Translational Immunology.
- Yang, Y., et al. (2019). NLRP3 inflammasome and its inhibitors: a review. Frontiers in Pharmacology.
- Google Patents. (n.d.). Inhibitors of NLRP3 inflammasome.
- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
Sources
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 7. poly-dtech.com [poly-dtech.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IRAK4 Kinase Enzyme Activity Assay Kit [discoverx.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 15. Easier Detection of Inflammasome Activation [worldwide.promega.com]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 2-Amino-4-cyclohexylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of 2-amino-4-cyclohexylthiazole derivatives, a class of compounds of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[1][2][3] This document provides a detailed, step-by-step methodology based on the classic Hantzsch thiazole synthesis, elucidates the underlying reaction mechanism, and offers insights into experimental choices to ensure reproducibility and high yields.[4][5]
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[6][7] The 2-aminothiazole moiety, in particular, has garnered substantial attention from medicinal chemists due to its versatile biological activities.[2][8][9] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological properties, including but not limited to:
-
Anticancer: Several 2-aminothiazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[3]
-
Antimicrobial and Antifungal: This class of compounds has demonstrated significant activity against various strains of bacteria and fungi.[1][10]
-
Anti-inflammatory: Certain substituted 2-aminothiazoles have been investigated for their potential as anti-inflammatory agents.[6]
-
Antitubercular: Specific derivatives have shown promising activity against Mycobacterium tuberculosis.[1]
The incorporation of a cyclohexyl group at the 4-position of the thiazole ring can modulate the lipophilicity and steric profile of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of these valuable compounds.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The most widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[4][5] The reaction is known for its simplicity, high yields, and broad substrate scope.[4]
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the α-haloketone, displacing the halide ion in an SN2 reaction.[11]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[4]
-
Dehydration: The tetrahedral intermediate formed undergoes dehydration to yield the final aromatic 2-aminothiazole product.[11]
The aromaticity of the thiazole ring is a significant driving force for the reaction, leading to a stable final product.[11]
Experimental Protocol: Synthesis of 2-Amino-4-cyclohexylthiazole
This protocol details the synthesis of a representative compound, 2-amino-4-cyclohexylthiazole, from 2-bromo-1-cyclohexylethanone and thiourea.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per synthesis) | Supplier (Example) |
| 2-Bromo-1-cyclohexylethanone | C8H13BrO | 205.09 | 10 mmol (2.05 g) | Sigma-Aldrich |
| Thiourea | CH4N2S | 76.12 | 15 mmol (1.14 g) | Acros Organics |
| Methanol (or Ethanol), ACS Grade | CH3OH | 32.04 | 20 mL | Fisher Scientific |
| 5% Sodium Carbonate (Na2CO3) Solution | Na2CO3 in H2O | 105.99 | 50 mL | Prepared in-house |
| Deionized Water | H2O | 18.02 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers (100 mL, 250 mL)
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-cyclohexylethanone (10 mmol, 2.05 g) and thiourea (15 mmol, 1.14 g).
-
Solvent Addition: Add 20 mL of methanol (or ethanol) to the flask along with a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Continue refluxing for 2-4 hours. The reaction is typically complete when the starting materials are no longer visible on the TLC plate.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Work-up: Pour the reaction mixture into a 250 mL beaker containing 50 mL of a cold 5% aqueous solution of sodium carbonate (Na2CO3) while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the free base of the 2-aminothiazole derivative.[4][11]
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with an ample amount of cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper or in a desiccator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-cyclohexylthiazole.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-amino-4-cyclohexylthiazole.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-amino-4-cyclohexylthiazole, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule. The characteristic peaks for the thiazole proton and the cyclohexyl group should be observed.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
α-Haloketones are lachrymatory and should be handled with care.
-
Avoid inhalation of solvent vapors.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and straightforward method for the preparation of 2-amino-4-cyclohexylthiazole derivatives. This protocol, with its detailed steps and explanations, serves as a reliable guide for researchers in the field of medicinal chemistry and drug discovery. The versatility of this synthesis allows for the generation of a diverse library of compounds for biological screening and the development of novel therapeutic agents.
References
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.PubMed.
- Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation.International Journal for Pharmaceutical Research Scholars (IJPRS).
- Hantzsch Thiazole Synthesis.Chem Help Asap.
- Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers.PubMed.
- Hantzsch thiazole synthesis - labor
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors.RSC Publishing.
- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.RSC Advances.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.Bio-Evolution of Pre-Life Systems.
- Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole synthesis.Organic Chemistry Portal.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole.Benchchem.
- The Hantzsch Thiazole Synthesis.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central.
- Synthesis of 2‐amino 4‐acyl thiazole derivatives.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.Indian Journal of Chemistry.
Sources
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. m.youtube.com [m.youtube.com]
Application of 4-Cyclohexyl-1,3-thiazol-2-amine in Kinase Inhibitor Studies: A Technical Guide
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a major focus for therapeutic intervention. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[2][3] Its versatile structure allows for substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[4] This application note provides a detailed guide for researchers on the utilization of 4-Cyclohexyl-1,3-thiazol-2-amine , a representative 2-aminothiazole derivative, in kinase inhibitor screening and characterization.
While specific data for this compound is not extensively published, its structural similarity to known kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs), makes it an excellent candidate for investigation.[5][6] This guide will therefore use the CDK family, key regulators of the cell cycle, as a representative target class to illustrate the experimental workflows for evaluating this compound. The principles and protocols described herein are broadly applicable to the study of other kinase targets.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of small molecule kinase inhibitors, including those based on the 2-aminothiazole scaffold, are ATP-competitive.[7] They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of kinase activity blocks downstream signaling pathways, which can lead to desired therapeutic effects such as cell cycle arrest or apoptosis in cancer cells.
The cyclohexyl group of this compound is a lipophilic moiety that can occupy hydrophobic regions within the ATP-binding site, while the 2-amino group and the thiazole ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The specific interactions will, of course, depend on the unique topology of the target kinase's active site.
Experimental Workflows: From Biochemical Potency to Cellular Efficacy
A crucial aspect of kinase inhibitor development is the progression from initial biochemical characterization to validation in a cellular context.[8][9] Biochemical assays provide a direct measure of a compound's ability to inhibit the purified enzyme, while cellular assays offer insights into its performance in a more physiologically relevant environment, considering factors like cell permeability and off-target effects.
Diagram: General Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the evaluation of a kinase inhibitor, from initial biochemical screening to cellular validation.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.[4][10] The ADP-Glo™ Kinase Assay (Promega) is a widely used example of this technology.
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant target kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.[4]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness and Self-Validation:
-
Positive Control: Include a known, potent inhibitor of the target kinase (e.g., Staurosporine) to validate assay performance.
-
Negative Control: Wells with DMSO only (no inhibitor) represent 100% kinase activity.
-
Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
It is essential to confirm that a compound engages its target kinase within the complex environment of a living cell.[8][11] The NanoBRET™ Target Engagement Assay (Promega) is a powerful tool for this purpose.
Principle: This assay measures the binding of a compound to a specific kinase in live cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein (e.g., HEK293 cells)
-
NanoBRET™ Tracer specific for the kinase family
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
-
BRET-capable plate reader
Procedure:
-
Cell Plating:
-
Seed the NanoLuc®-kinase expressing cells into a white 96-well plate at an appropriate density and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the diluted compound to the appropriate wells, followed by the tracer.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value for target engagement.
-
Illustrative Signaling Pathway: CDK Regulation of the Cell Cycle
Inhibition of CDKs by a compound like this compound would be expected to impact cell cycle progression. The following diagram illustrates the role of CDK4/6 and CDK2 in the G1-S transition.
Caption: Simplified signaling pathway of the G1-S cell cycle transition, indicating the potential points of inhibition by this compound.
Data Presentation: Illustrative Inhibitory Activity
The following table presents hypothetical IC50 data for this compound against a panel of kinases to demonstrate how results would be summarized. This data is for illustrative purposes only.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 85 | 5 |
| CDK4/Cyclin D1 | 150 | 10 |
| Aurora A | >10,000 | 20 |
| PI3Kα | >10,000 | 25 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Luminescence-Based Assay: Luminescence-based assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and resistance to interference from colored compounds.[1] They are also amenable to high-throughput screening, making them ideal for initial profiling of compound libraries.
-
ATP Concentration at Km: Running the kinase reaction at the ATP concentration equal to its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of ATP-competitive inhibitors. This ensures a fair comparison across different studies and kinase targets.
-
Progression to Cellular Assays: A significant challenge in drug discovery is that potent biochemical inhibitors often fail in cellular models.[8] This discrepancy can be due to poor cell permeability, rapid metabolism, or efflux by cellular transporters. Therefore, early assessment of cellular target engagement and downstream pathway modulation is critical for prioritizing compounds with a higher probability of in vivo success.
Conclusion
This compound, as a representative of the 2-aminothiazole class of compounds, holds potential as a kinase inhibitor. The protocols and workflows detailed in this application note provide a robust framework for its evaluation. By systematically progressing from biochemical potency determination to cellular target engagement and functional assays, researchers can effectively characterize the activity of this and similar compounds, paving the way for the development of novel kinase-targeted therapeutics.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- In vitro kinase assay - Protocols.io. (2023, September 23).
- In vitro NLK Kinase Assay - PMC - NIH.
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
- In vitro kinase assay - Bio-protocol. (2022, September 1).
- Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Biochemical kinase assay to improve potency and selectivity - Domainex. (2021, March 25).
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays | Biochemistry - ACS Publications.
- Cellular Kinase Target Engagement Assay Service - Creative Biolabs.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- This compound | C9H14N2S | CID 346930 - PubChem.
- This compound (C9H14N2S) - PubChemLite.
- N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - PubChem - NIH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH.
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed.
- Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central.
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
- Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][8][12]thiadiazole - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7).
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2013, January 9).
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2017, February 3).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
- (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24).
- (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - ResearchGate. (2025, August 9).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest [proquest.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays Using 4-Cyclohexyl-1,3-thiazol-2-amine
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This versatile heterocyclic ring system is present in several FDA-approved drugs and is continually explored for new therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A significant area of research for 2-aminothiazole derivatives is in oncology, where they have shown promise as potent inhibitors of critical cellular processes.[3][4]
One of the key mechanisms through which some 2-aminothiazole derivatives exert their anticancer effects is by targeting the microtubule network.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics can trigger cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis. This makes tubulin an attractive target for cancer chemotherapy.
This application note provides a detailed guide for researchers on the use of 4-Cyclohexyl-1,3-thiazol-2-amine in cell-based assays. While the specific mechanism of this compound is still under investigation, its structural similarity to other N,4-disubstituted-1,3-thiazol-2-amines that act as tubulin polymerization inhibitors suggests a similar mode of action.[3] The following protocols are designed to investigate the hypothesized anti-proliferative and microtubule-disrupting effects of this compound in cancer cell lines.
Hypothesized Mechanism of Action
Based on structure-activity relationship studies of similar N,4-diaryl-1,3-thiazol-2-amines, we hypothesize that this compound binds to the colchicine-binding site on β-tubulin.[3] This binding event is proposed to inhibit the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network is expected to activate the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Caption: Proposed mechanism of this compound.
Experimental Workflow Overview
The following diagram outlines a comprehensive workflow to characterize the cellular effects of this compound. This workflow is designed to first assess the compound's overall cytotoxicity and then to dissect its specific mechanism of action.
Caption: Experimental workflow for characterizing this compound.
Protocol 1: Determination of Anti-proliferative Activity using MTT Assay
This initial assay is crucial for determining the concentration-dependent cytotoxic effect of the compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO, at the same concentration as the highest compound dose) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) |
| HeLa | 0.58 |
| A549 | 1.25 |
| MCF-7 | 0.89 |
| Caption: Table of hypothetical IC50 values for this compound. |
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly assesses the compound's ability to inhibit the formation of microtubules from purified tubulin, providing direct evidence for the hypothesized mechanism.[3]
Principle: Tubulin polymerization can be monitored in real-time by measuring the increase in light scattering or fluorescence of a reporter dye as microtubules form. An inhibitor will prevent this increase.
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
Positive control (e.g., Nocodazole, Combretastatin A-4)
-
Negative control (e.g., Paclitaxel - a stabilizer)
-
Temperature-controlled spectrophotometer or fluorometer with a 340 nm or appropriate fluorescence filter set.
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare dilutions of the test compound and controls in polymerization buffer.
-
Reaction Setup: In a cuvette, mix the tubulin solution with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or control compounds.
-
Initiation: Initiate polymerization by adding GTP to the cuvette and immediately start recording the absorbance at 340 nm or fluorescence over time at 37°C.
-
Data Acquisition: Monitor the change in absorbance/fluorescence for 30-60 minutes.
-
Data Analysis: Plot the absorbance/fluorescence as a function of time. Compare the polymerization curves of the compound-treated samples to the vehicle control. A potent inhibitor will show a dose-dependent suppression of the polymerization curve.[3]
Protocol 3: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the direct visualization of the compound's effect on the microtubule network within intact cells.
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody is used for visualization by fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. After 24 hours, treat the cells with this compound at concentrations around its IC50 value for 16-24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 10 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should display a fine, filamentous microtubule network. Cells treated with an effective tubulin inhibitor will show a diffuse, depolymerized tubulin stain and condensed chromosomes.[3]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest induced by the compound.
Principle: Cells are fixed and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, generating a histogram that reveals the percentage of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software. An accumulation of cells in the G2/M peak (with 4N DNA content) compared to the vehicle control indicates a G2/M arrest, consistent with the action of a microtubule-destabilizing agent.[3]
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. A positive result in the initial MTT assay (i.e., potent cytotoxicity) provides the rationale for proceeding with mechanistic studies. The in vitro tubulin polymerization assay offers direct biochemical evidence of target engagement. These biochemical findings should then be validated in a cellular context through immunofluorescence, which visually confirms microtubule disruption. Finally, flow cytometry provides a quantitative measure of the downstream consequence of this disruption—cell cycle arrest. Concordant results across these four assays provide a high degree of confidence in the compound's mechanism of action.
References
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Zhang, N., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
- Donnelly, C. R., & Major, M. B. (2018). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. In Methods in Molecular Biology (pp. 187-198). Springer.
- Eurofins DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
- Majumder, S., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 184(1), 235-249.e23.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(3), e0173357. [Link]
- Singh, S., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(15), 6145-6164.
- Steinhilber, D., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry, 85, 459-469.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Chhabria, M. T., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6578.
- Sayed, S. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 845-865.
- Gontijo, R. J., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(21), 6619.
- National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
- Chavez-Fumagalli, M. A., et al. (2015). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Biological & Pharmaceutical Bulletin, 38(6), 852-859.
- Iacob, A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3505.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Moiety
An In-Depth Guide to the In Vitro Evaluation of 4-Cyclohexyl-1,3-thiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4] this compound represents a novel chemical entity within this class, whose therapeutic potential is yet to be fully characterized. The cyclohexyl group may enhance lipophilicity, potentially influencing cell permeability and interaction with hydrophobic binding pockets.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, tiered strategy for the in vitro characterization of this compound. We eschew a rigid template in favor of a logical, causality-driven workflow. The proposed cascade begins with foundational assays to establish a baseline biological and pharmacokinetic profile, followed by hypothesis-driven mechanistic studies inspired by the known activities of structurally related molecules. Every protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.
Part 1: Foundational Profiling – Establishing a Biological and Pharmacokinetic Baseline
The initial phase of characterization is critical for any novel compound. It aims to answer two fundamental questions: "At what concentration does the compound affect cells?" and "Does the compound possess drug-like properties?" These foundational assays provide a crucial framework for interpreting data from subsequent mechanistic studies and guide the decision-making process in a drug discovery pipeline.[5][6]
Cytotoxicity and Cell Viability Assessment
Rationale: Before exploring specific mechanisms, it is essential to determine the concentration range over which this compound affects basic cellular health. Cytotoxicity assays are vital for establishing a therapeutic index, identifying potential anti-proliferative effects for oncology applications, and defining non-toxic concentrations for other mechanistic cell-based assays.[7][8] We will detail two robust and widely used methods: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[8][9] The LDH assay measures this released enzyme activity, providing a quantitative measure of cell death.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation. This represents 100% cytotoxicity.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control (Doxorubicin) |
| MCF-7 (Breast Cancer) | MTT | Hypothetical Value | 15.2 ± 1.8[9] |
| HeLa (Cervical Cancer) | MTT | Hypothetical Value | Value from literature |
| HEK293 (Normal Kidney) | MTT | Hypothetical Value | Value from literature |
| MCF-7 (Breast Cancer) | LDH | Hypothetical Value | Value from literature |
Early In Vitro ADME Profiling
Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of late-stage drug development failure.[6] Early in vitro ADME assays help de-risk candidates by identifying potential liabilities such as low solubility, poor permeability, or rapid metabolic breakdown.[5][12]
Protocol 3: Kinetic Aqueous Solubility
Principle: This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It is a high-throughput method that mimics the conditions a compound might face upon administration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM nominal concentration.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitate.
-
Quantification: Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that predicts passive diffusion across biological membranes. A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor (compound-containing) and an acceptor well.[5]
Step-by-Step Methodology:
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.
-
Compound Addition: Add the compound solution (e.g., 50 µM in PBS, pH 7.4) to the donor wells.
-
Assay Assembly: Place the donor plate on top of an acceptor plate containing fresh PBS.
-
Incubation: Incubate the assembly at room temperature for 4-16 hours.
-
Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using established formulas. Compounds are typically categorized as low, medium, or high permeability.
Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12] The rate of disappearance of the parent compound over time is measured.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
Data Presentation: Early ADME Profile
| ADME Parameter | Assay Method | Result for this compound | Interpretation |
| Aqueous Solubility | Kinetic, pH 7.4 | Hypothetical Value (µg/mL) | Low / Medium / High |
| Permeability | PAMPA | Hypothetical Value (Pe, 10⁻⁶ cm/s) | Low / Medium / High |
| Metabolic Stability | HLM | Hypothetical Value (t₁/₂, min) | Low / Medium / High Stability |
Part 2: Mechanistic Elucidation – Hypothesis-Driven Assays
With foundational data in hand, the next step is to investigate the specific mechanism of action (MoA). The thiazole scaffold is a known "kinase hinge-binder" and is also found in anti-inflammatory agents.[1][13] Therefore, logical next steps include screening for kinase inhibition and anti-inflammatory activity.
Kinase Activity Profiling
Rationale: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[13] Given the structural alerts within the thiazole class, assessing the inhibitory potential of this compound against a panel of kinases is a high-priority investigation. A luminescent ADP-detection assay is a robust, non-radioactive method for this purpose.[14] We will use AMP-activated protein kinase (AMPK), a master regulator of metabolism, as an illustrative target.[15][16]
Hypothetical Signaling Pathway: AMPK Activation
Caption: Simplified pathway of indirect AMPK activation.[17]
Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Plating: In a 384-well plate, serially dilute this compound to various concentrations. Include a known inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) as a negative control (100% activity).
-
Kinase Reaction:
-
Add the kinase solution (e.g., purified human AMPK α1/β1/γ1) to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound-kinase interaction.[18]
-
Initiate the reaction by adding a solution containing the substrate (e.g., SAMS peptide) and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (Part 1 - ADP Detection): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Part 2 - Luminescence): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Normalize the data with the negative control set to 100% activity and a "no kinase" well as 0% activity. Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Anti-Inflammatory Potential Assessment
Rationale: Inflammation is a key driver of numerous diseases. Many therapeutic agents target inflammatory pathways.[19] Cell-based assays using immune cells like monocytes or macrophages can effectively model an inflammatory response in vitro.[20] The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that respond to inflammatory stimuli like lipopolysaccharide (LPS) by producing cytokines such as TNF-α.[21]
Protocol 7: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated THP-1)
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophage-like cells.
Step-by-Step Methodology:
-
THP-1 Differentiation: Seed THP-1 cells in a 96-well plate in media containing Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours to induce differentiation into adherent macrophages.
-
Compound Pre-treatment: Wash the differentiated cells and replace the medium with fresh medium containing serial dilutions of this compound. Use a known anti-inflammatory agent (e.g., Dexamethasone) as a positive control. Incubate for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated (negative) control.
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Part 3: Integrated Workflow and Data Interpretation
A successful in vitro screening campaign relies on a logical progression of assays and the ability to synthesize data from multiple sources to build a comprehensive profile of the test compound.
Integrated In Vitro Testing Cascade
Caption: A decision-making workflow for in vitro compound characterization.
Data Interpretation:
-
Connecting Cytotoxicity and ADME: A compound that is potent in a cell-based assay but has poor permeability or high metabolic instability may have limited in vivo potential. Conversely, a moderately potent compound with an excellent ADME profile may be a strong candidate for optimization.[5]
-
Therapeutic Window: Comparing the cytotoxic concentration (e.g., IC₅₀ in HEK293 cells) to the effective concentration in a mechanistic assay (e.g., IC₅₀ for TNF-α inhibition) provides an early indication of the compound's therapeutic window. A large separation between efficacy and toxicity is desirable.
-
Building a Mechanistic Hypothesis: If the compound shows potent cytotoxicity against cancer cell lines and inhibits one or more kinases in a biochemical assay, the hypothesis that it acts as an anti-proliferative kinase inhibitor is strengthened. Further cell-based assays, such as measuring the phosphorylation of the kinase's substrate within the cell, would be the next logical step.[22] If the compound is non-cytotoxic at relevant concentrations but effectively reduces cytokine production, an immunomodulatory or anti-inflammatory mechanism is more likely.
Conclusion
This application note outlines a structured, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By systematically progressing from foundational cytotoxicity and ADME profiling to hypothesis-driven mechanistic assays, researchers can efficiently build a robust data package. This strategy enables informed decision-making, facilitates the identification of the most promising therapeutic avenues, and ultimately accelerates the journey from a novel chemical entity to a potential drug candidate. The key is to allow the data from each stage to logically inform the next, ensuring that resources are focused on the most plausible and promising mechanisms of action.
References
- Selvita. In Vitro ADME.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Concept Life Sciences. In Vitro ADME Assays.
- K-M. Oksana, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
- PubMed. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed.
- BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays.
- Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology.
- Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- AACR Journals. (2025). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
- Boster Biological Technology. Cytotoxicity Assays | Life Science Applications.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- ResearchGate. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature.
- BellBrook Labs. A Validated AMPK Inhibitor Screening Assay.
- Kirchweger, B., et al. (2022). In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature. Thieme Connect.
- NIH. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - PubChem.
- PubMed. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed.
- PMC - PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- PMC - NIH. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH.
- ResearchGate. (2025). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate.
- PubMed Central. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- MyJST. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJST.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. selvita.com [selvita.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. opentrons.com [opentrons.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. criver.com [criver.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 4-Cyclohexyl-1,3-thiazol-2-amine Analogs
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 4-cyclohexyl-1,3-thiazol-2-amine core, in particular, presents a unique three-dimensional structure that can be exploited for potent and selective interactions with various biological targets. This guide synthesizes fragmented data to illuminate key structural determinants for biological activity and offers detailed experimental methodologies to support further investigation. Modifications at the C2-amino group, the C5 position of the thiazole ring, and within the cyclohexyl moiety itself can significantly influence the potency, selectivity, and pharmacokinetic properties of these analogs.[3][4][5]
This document provides a comprehensive framework for initiating and conducting a systematic Structure-Activity Relationship (SAR) study on this compound analogs. We will delve into the synthetic strategies for library generation, a tiered approach to biological screening, and essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Part 1: Synthetic Strategy and Library Design
A successful SAR campaign hinges on a well-designed library of analogs that systematically explores the chemical space around the core scaffold. The primary points of diversification for the this compound scaffold are the C2-amino group and the C5 position of the thiazole ring.
General Synthesis via Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing 2-amino-4-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis.[6] This involves the reaction of an α-haloketone with a thiourea derivative. For our core scaffold, the synthesis commences with the reaction of 1-bromo-1-cyclohexylpropan-2-one with thiourea.
Caption: General Hantzsch synthesis for the core scaffold.
Library Generation Strategy
To build a comprehensive SAR, modifications should be introduced at the following positions:
-
R1 (C2-Amino Group): Substitution on the C2-amino group can modulate target engagement and physicochemical properties. A variety of secondary and tertiary amines can be synthesized by reacting the core 2-aminothiazole with a range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides).
-
R2 (C5 Position): The C5 position is amenable to electrophilic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro groups) that can alter electronic properties and provide handles for further functionalization.
Caption: Key diversification points for SAR studies.
Part 2: Biological Evaluation Cascade
A tiered screening approach is recommended to efficiently identify promising candidates and conserve resources.
Primary Screening: Target-Based or Phenotypic Assays
The initial screen will depend on the therapeutic area of interest.
If the intended targets are protein kinases, a radiometric or fluorescence-based in vitro kinase assay is a suitable primary screen.[7][8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of relevant kinases.
Materials:
-
Purified recombinant kinases
-
Peptide or protein substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
96- or 384-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In each well of the assay plate, add the kinase, substrate, and test compound at the desired final concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
For phenotypic screening, a cell viability assay is a robust method to assess the antiproliferative effects of the compounds.[12][13][14][15][16]
Objective: To determine the cytotoxic or cytostatic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][14]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13][14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][15]
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
Secondary Screening and SAR Analysis
Compounds that exhibit significant activity in the primary screen should be advanced to secondary assays to confirm their activity and elucidate the SAR.
A well-structured table is crucial for visualizing the relationship between chemical modifications and biological activity.
| Compound ID | R1 (C2-Amino) | R2 (C5) | Kinase IC50 (µM) | Cell Line IC50 (µM) |
| Lead-001 | -NH₂ | -H | 5.2 | 10.8 |
| Analog-002 | -NH(CH₃) | -H | 2.1 | 4.5 |
| Analog-003 | -N(CH₃)₂ | -H | 8.9 | 15.2 |
| Analog-004 | -NH(C₂H₅) | -H | 1.5 | 3.1 |
| Analog-005 | -NH₂ | -Br | 3.8 | 7.9 |
| Analog-006 | -NH₂ | -NO₂ | 12.4 | 25.1 |
Caption: Hypothetical SAR data for this compound analogs.
-
Small alkyl substitutions on the C2-amino group (e.g., methyl, ethyl) appear to enhance potency.
-
Disubstitution on the C2-amino group is detrimental to activity.
-
Introduction of an electron-withdrawing group at the C5 position (e.g., nitro) reduces activity, while a bromine atom has a modest effect.
Part 3: ADMET Profiling
Early assessment of ADMET properties is critical to identify compounds with favorable drug-like characteristics and avoid late-stage attrition.[17][18][19][20]
In Vitro ADMET Assays
A panel of in vitro assays should be employed to evaluate key ADMET parameters.
Objective: To determine the thermodynamic equilibrium solubility of the test compounds.[21]
Materials:
-
Test compounds (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
Centrifuge
-
HPLC or UPLC system
Procedure:
-
Add an excess amount of the solid compound to a vial containing PBS.[21]
-
Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[21]
-
Centrifuge the samples to pellet the undissolved solid.[21]
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.[21]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC/UPLC method.[21]
Objective: To assess the intestinal permeability of the test compounds as a predictor of oral absorption.[22][23][24][25][26]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to form a differentiated monolayer.[25][26]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22][24]
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance in the basolateral side over time.[24][26]
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance in the apical side.[24][26]
-
Quantify the compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[25][26]
Objective: To evaluate the potential of the test compounds to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[27][28][29][30][31]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
-
Extracellular and intracellular solutions
-
Test compounds
-
Positive control (e.g., E-4031)
Procedure:
-
Cells are captured and a whole-cell patch-clamp configuration is established by the automated system.[28]
-
A specific voltage protocol is applied to elicit hERG currents.[28][31]
-
After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.[28]
-
The inhibition of the hERG current is measured at each concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.[31]
Caption: Workflow for SAR and ADMET evaluation.
Conclusion
A systematic approach to SAR is fundamental for the successful development of novel therapeutics based on the this compound scaffold. The protocols and strategies outlined in this guide provide a robust framework for synthesizing a diverse library of analogs, efficiently screening for biological activity, and evaluating key drug-like properties. By integrating synthetic chemistry, biological testing, and ADMET profiling, researchers can effectively navigate the complexities of drug discovery and identify promising lead candidates for further development.
References
- Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]
- Creative Biolabs. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Bentham Science Publishers. (2021, June 1). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- IGI Global. (2025, September 9). ADMET profiling: Significance and symbolism.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(8), e0201806. [Link]
- Slideshare. (n.d.). hERG Assay.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Knippschild, U., Krüger, O., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. [Link]
- Evotec. (n.d.). hERG Safety.
- Du, L., & Ye, H. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2269, 139–147. [Link]
- ResearchGate. (2025, August 6). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BMG LABTECH. (2020, September 1). Kinase assays.
- U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Rahman, M. A., Siddiqui, A. A., & Al-Dhfyan, A. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 36(2), 265–274. [Link]
- Gasiorek, S., Bryk, A., & Kurpiewska, K. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(12), 1935–1940. [Link]
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American pharmaceutical review, 14(4), 38–45. [Link]
- National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- International Journal of Pharmaceutical Sciences and Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- ResearchGate. (2025, August 7). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- National Center for Biotechnology Information. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- National Center for Biotechnology Information. (2015, August 15). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII.
- National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors.
- National Center for Biotechnology Information. (2020, May 22). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. hERG Assay | PPTX [slideshare.net]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. We will delve into the common challenges and frequently asked questions, providing not just solutions, but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-cyclohexylethanone, with thiourea.
Q2: How can I prepare the starting material, 2-bromo-1-cyclohexylethanone?
This α-haloketone can be synthesized by the bromination of cyclohexyl methyl ketone. Care must be taken to control the reaction conditions to favor mono-bromination and avoid the formation of di-brominated byproducts.
Q3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
Typically, the reaction is carried out in a protic solvent like ethanol or methanol. The mixture of 2-bromo-1-cyclohexylethanone and thiourea is heated to reflux for a period of 30 minutes to a few hours.
Q4: How is the product typically isolated and purified?
After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium bicarbonate or sodium carbonate.[1] The crude product, which often precipitates, is then collected by filtration. Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene.[3][4]
Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly starting materials (2-bromo-1-cyclohexylethanone and thiourea).
-
No precipitate forms upon cooling and neutralization.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive α-haloketone | The 2-bromo-1-cyclohexylethanone may have degraded upon storage. α-haloketones can be lachrymatory and sensitive to moisture and light. | Confirm the identity and purity of the α-haloketone by NMR or GC-MS before use. If necessary, synthesize it fresh. |
| Insufficient Reaction Temperature | The activation energy for the initial SN2 attack of thiourea on the α-haloketone may not be reached. | Ensure the reaction mixture reaches and maintains a gentle reflux. Use a high-boiling solvent like ethanol or n-propanol if necessary. |
| Steric Hindrance | The bulky cyclohexyl group can sterically hinder the approach of the thiourea nucleophile.[5] | Increase the reaction time and/or temperature. Consider using a slight excess of thiourea (1.2-1.5 equivalents) to drive the reaction forward. |
| Incorrect pH | While the Hantzsch synthesis is often run under neutral or slightly acidic conditions, highly acidic conditions can lead to side reactions or the formation of undesired isomers.[6] | Ensure the reaction is not overly acidic. If starting from the hydrochloride salt of a reagent, neutralization may be necessary. |
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
The isolated product has a low melting point or a broad melting range.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Dimer or Polymer | Thiourea can self-condense or react with multiple molecules of the α-haloketone under harsh conditions. | Use a moderate reaction temperature and avoid prolonged reaction times. A slight excess of the α-haloketone can sometimes minimize thiourea self-condensation. |
| Formation of Isomeric Thiazine | In some cases, a six-membered thiazine ring can form as a byproduct. | Careful control of reaction conditions (temperature and pH) is crucial. The Hantzsch synthesis generally favors the formation of the five-membered thiazole ring. |
| Over-alkylation | The product, this compound, can potentially react with another molecule of the α-haloketone. | Use a stoichiometric amount or a slight excess of thiourea to ensure all the α-haloketone is consumed. |
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out instead of precipitating.
-
Recrystallization yields an impure product or low recovery.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product is too soluble in the reaction solvent | The cyclohexyl group increases the lipophilicity of the product, making it more soluble in alcohols compared to aryl-substituted 2-aminothiazoles. | After neutralization, try to partially evaporate the solvent to concentrate the solution and induce precipitation. Adding water to the alcoholic solution can also decrease the solubility of the product. |
| Inappropriate recrystallization solvent | A single solvent may not provide the desired solubility profile for effective purification. | Use a binary solvent system for recrystallization.[4] Good options for 4-alkyl-2-aminothiazoles include ethanol/water, isopropanol/water, or toluene/hexane. Dissolve the crude product in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, then allow to cool slowly. |
| Presence of oily impurities | Unreacted starting materials or side products can be oily and hinder crystallization. | If the product oils out, try to scratch the inside of the flask with a glass rod to induce crystallization. If that fails, redissolve the oil in a suitable solvent and attempt purification by column chromatography (silica gel, with a gradient of ethyl acetate in hexanes). |
Visualizing the Synthesis and Troubleshooting
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
Caption: Troubleshooting Workflow for Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-cyclohexylethanone
-
To a solution of cyclohexyl methyl ketone (1.0 eq) in methanol, cooled in an ice bath, add bromine (1.0 eq) dropwise with stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-bromo-1-cyclohexylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting ketone is consumed, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is neutral or slightly basic.
-
A precipitate of the crude product should form. If not, reduce the volume of ethanol under reduced pressure.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
Protocol 3: Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. [7][8]
References
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Hantzsch thiazole synthesis.
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
- Building Congested Ketone: Substituted Hantzsch Ester and Nitrile as Alkylation Reagents in Photoredox Catalysis. Organic Chemistry Portal. [Link]
- Results obtained when using the aliphatic aldehydes 1 in the Hantzsch synthesis.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
- Hantzsch pyridine synthesis. Wikipedia. [Link]
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. [Link]
- Purification: How To. University of Rochester Department of Chemistry. [Link]
- Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
- N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
optimizing reaction conditions for 4-Cyclohexyl-1,3-thiazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Hantzsch thiazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a robust and widely-used method for constructing the thiazole ring.[1][2][3] The reaction proceeds by the condensation of an α-haloketone with a thioamide derivative.[4][5] In this specific case, the reactants are 1-bromo-1-cyclohexylethan-2-one and thiourea . The overall transformation is highly efficient due to the formation of a stable, aromatic thiazole ring which acts as the thermodynamic driving force for the reaction.[6]
Core Reaction Mechanism
Understanding the mechanism is critical for effective troubleshooting. The reaction initiates with a nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization via attack of a nitrogen atom onto the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Category 1: Low or No Product Yield
Question 1: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?
Low yield is the most common issue, often stemming from several factors related to reagents, conditions, or work-up.
Answer:
Let's break down the potential causes systematically.
-
Suboptimal Reaction Conditions: The classic Hantzsch synthesis requires heating to drive the dehydration and aromatization steps.[6][7]
-
Insight: Without sufficient thermal energy, the reaction may stall at the intermediate stages. Modern variations often use microwave irradiation to drastically reduce reaction times and improve yields by providing efficient and uniform heating.[7][8]
-
Solution: Ensure your reaction is heated appropriately. For conventional heating in a solvent like ethanol, refluxing for 2-4 hours is a good starting point. Monitor progress via Thin Layer Chromatography (TLC).
-
-
Improper Reagent Stoichiometry: The reaction proceeds in a 1:1 molar ratio. However, using a slight excess of one reagent can be beneficial.
-
Insight: The α-haloketone is often the more expensive or synthetically complex starting material. Using a slight excess of the inexpensive thiourea (e.g., 1.2 equivalents) helps ensure the complete consumption of the ketone.[6][9] The excess thiourea is typically water-soluble and easily removed during work-up.[6]
-
Solution: Use 1.0 equivalent of 1-bromo-1-cyclohexylethan-2-one and 1.2-1.5 equivalents of thiourea.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates.
-
Insight: Alcohols like methanol or ethanol are standard choices as they effectively dissolve both thiourea and the α-haloketone, and are suitable for heating to reflux.[6][9][10] Some protocols have found success with green alternatives like ethanol/water mixtures or even solvent-free conditions, which can accelerate the reaction.[7][11][12]
-
Solution: Ethanol is the recommended starting solvent. If solubility is an issue, consider DMF, but be aware it will require higher temperatures for removal during work-up.
-
-
Inefficient Work-up and Isolation: The initial product formed is the hydrobromide (HBr) salt of the aminothiazole, which is often soluble in the reaction solvent.[6]
-
Insight: The free base, this compound, is significantly less polar and less soluble in aqueous media. Precipitation is achieved by neutralizing the acidic HBr salt with a weak base.[6][9] If the neutralization is incomplete or the wrong base is used, the product may remain in solution, leading to low isolated yield.
-
Solution: After the reaction is complete, cool the mixture and pour it into a beaker of cold water or a dilute aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[9] Stir until precipitation is complete, then collect the solid by vacuum filtration.
-
Summary Table: Key Parameters for Yield Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | Reflux in Ethanol (~78 °C)[10] | Microwave (80-120 °C)[13] | Increases reaction rate, overcomes activation energy for dehydration.[6] |
| Solvent | Ethanol or Methanol[6][9] | Ethanol/Water, DMF, or solvent-free[7][11] | Balances reactant solubility and ease of removal. |
| Stoichiometry | 1.0 eq. α-haloketone | 1.0 eq. α-haloketone, 1.2-1.5 eq. Thiourea[9] | Drives reaction to completion, excess thiourea is easily removed.[6] |
| Work-up | Neutralization (Na₂CO₃/NaHCO₃)[9] | Pour reaction mixture into cold aqueous base | Precipitates the less soluble free base from its soluble salt form.[6] |
Question 2: I've mixed my starting materials and have been heating for hours, but TLC shows no product formation. What's wrong?
Answer:
This "dead" reaction scenario usually points to a fundamental issue with one of the starting materials.
-
Degraded α-Haloketone: α-haloketones can be unstable over time.
-
Insight: These compounds can be susceptible to hydrolysis or self-condensation. As lachrymators, their handling requires care, and improper storage (exposure to moisture or light) can lead to degradation.
-
Solution: Check the purity of your 1-bromo-1-cyclohexylethan-2-one by ¹H NMR or TLC before starting the reaction. If it's old or appears discolored, consider re-purifying it or synthesizing a fresh batch.
-
-
Inactive Thiourea: While thiourea is generally stable, impurities can inhibit the reaction.
-
Solution: Use thiourea from a reputable supplier with a purity of >98%.
-
-
Insufficient Temperature:
-
Insight: Verify your heating apparatus. A sand bath or heating mantle's surface temperature may not reflect the internal temperature of the reaction flask.
-
Solution: Use a thermometer placed directly in the reaction mixture (if setup allows) or in the heating block/mantle adjacent to the flask to ensure you are reaching the target temperature (e.g., reflux for ethanol).
-
Category 2: Product Purity and Side Reactions
Question 3: My purified product shows extra peaks in the NMR spectrum. What are the common impurities or side products?
Answer:
Aside from unreacted starting materials, several side products can form under certain conditions.
-
Unremoved Starting Materials: The most common impurity.
-
Solution: Improve your purification protocol. A thorough wash of the filtered product with cold water should remove any remaining thiourea. Unreacted α-haloketone can be removed by recrystallization.
-
-
Formation of Dimerization/Polymerization Products: Under overly basic conditions, α-haloketones can undergo self-condensation.
-
Insight: This is why the Hantzsch synthesis is typically run under neutral or slightly acidic conditions (the HBr generated in the reaction keeps the pH low). The final neutralization is performed during work-up, after the desired product has formed.
-
Solution: Avoid adding any base to the reaction mixture itself. Perform the neutralization step only during the work-up and precipitation phase.
-
-
Regioselectivity Issues (for substituted thioureas):
-
Insight: This is not an issue for the synthesis of this compound which uses unsubstituted thiourea. However, it's a critical concept in thiazole synthesis. When using an N-substituted thiourea, condensation can potentially lead to two different regioisomers. Running the reaction in a neutral solvent typically yields the 2-(N-substituted amino)thiazole isomer exclusively.[14] Acidic conditions can lead to mixtures.[14]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established Hantzsch synthesis procedures.[4][9]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-1-cyclohexylethan-2-one (10.0 mmol, 1.0 eq.).
-
Reagent Addition: Add thiourea (12.0 mmol, 1.2 eq.) and 30 mL of ethanol.
-
Heating: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution.
-
Precipitation & Isolation: Stir the aqueous mixture for 20-30 minutes to ensure complete precipitation of the product. Collect the resulting solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove salts and excess thiourea.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry to a constant weight. A vacuum oven at low heat (<50 °C) can also be used.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are good starting points.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: Fig. 2: Experimental Workflow
References
- Hantzsch thiazole synthesis - labor
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Benchchem.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- Reaction mechanism of Hantzsch thiazole synthesis.
- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Hantzsch Thiazole Synthesis. SynArchive.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole. Wikipedia.
- Thiazole. CUTM Courseware.
- Synthesis of novel 2-amino thiazole deriv
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silic
- New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as an interactive resource, addressing common challenges and questions through a detailed troubleshooting section and a comprehensive FAQ.
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a robust and widely-used method for creating the thiazole core.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For our target molecule, the key precursors are 1-bromo-1-cyclohexylpropan-2-one (or a similar α-haloketone derived from cyclohexyl methyl ketone) and thiourea .[1][5]
The reaction's success hinges on a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7] While generally high-yielding, nuances in execution can significantly impact the outcome.[1][5]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable, step-by-step solutions.
Problem: Low or No Product Yield
A diminished yield is the most frequent challenge. The causes can range from reagent quality to suboptimal reaction conditions.
Logical Flow for Diagnosing Low Yield
Caption: A workflow for troubleshooting low product yield.
Potential Cause 1: Impure α-Haloketone The α-haloketone starting material is susceptible to degradation or may contain unreacted starting ketone from its synthesis.
-
Causality: The presence of the parent ketone (cyclohexyl methyl ketone) will not participate in the reaction, effectively lowering the concentration of your limiting reagent. Self-condensation of the α-haloketone can also occur under basic conditions, leading to unwanted side products.
-
Solution:
-
Analyze the α-haloketone by ¹H NMR before use to ensure high purity and complete halogenation.
-
If impurities are detected, purify by vacuum distillation or column chromatography.
-
Store the α-haloketone under an inert atmosphere (N₂ or Ar) at low temperatures to prevent degradation.
-
Potential Cause 2: Incorrect Stoichiometry Using an equimolar amount of thiourea can sometimes result in incomplete conversion of the α-haloketone.
-
Causality: Thiourea can be sensitive to prolonged heating. Using a slight excess ensures that enough is present throughout the reaction to drive it to completion.
-
Solution: Employ a slight molar excess of thiourea. A ratio of 1.1 to 1.5 equivalents of thiourea relative to the α-haloketone is often optimal.[1]
Potential Cause 3: Suboptimal Reaction Temperature or Time The Hantzsch synthesis typically requires thermal energy to overcome the activation barriers for cyclization and dehydration.[7]
-
Causality: Insufficient heat can lead to the reaction stalling after the initial Sₙ2 attack, preventing the formation of the thiazole ring. Reaction times that are too short will result in incomplete conversion.
-
Solution:
-
Ensure the reaction mixture reaches and maintains a gentle reflux. Common solvents like ethanol or methanol are effective.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls, consider extending the reflux time. A typical duration is 2-4 hours, but this can vary.[7]
-
Potential Cause 4: Incomplete Product Precipitation during Work-up The product, 2-amino-4-cyclohexylthiazole, is typically isolated as its hydrobromide salt initially, which is soluble in the reaction solvent.[7] Neutralization is required to precipitate the free amine.
-
Causality: The amino group on the thiazole ring is basic and will be protonated by the HBr generated during the reaction. In its salt form, the product is often soluble in polar solvents like methanol or ethanol.[7] Incomplete neutralization means a portion of your product remains dissolved in the filtrate.
-
Solution:
-
After cooling the reaction mixture, pour it into a beaker containing a weak base solution, such as 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1]
-
Stir vigorously and check the pH of the aqueous layer, ensuring it is basic (pH 8-9).
-
Cool the mixture in an ice bath to maximize precipitation of the neutral product before filtering.
-
Problem: Product is Impure or Oily
Even with a good yield, the isolated product may be contaminated with starting materials or side products, sometimes appearing as a sticky solid or oil.
Potential Cause 1: Unreacted Starting Materials Improper stoichiometry or insufficient reaction time can leave unreacted α-haloketone or thiourea in the crude product.
-
Causality: The α-haloketone is often an oil at room temperature and can cause the filtered product to be sticky.
-
Solution:
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Potential Cause 2: Formation of Side Products At elevated temperatures, side reactions can occur, leading to impurities that co-precipitate with the product.
-
Causality: The primary side products often arise from the dimerization or polymerization of the reactive α-haloketone.
-
Solution:
-
If recrystallization fails to yield a pure product, column chromatography is necessary.
-
A silica gel column using a gradient of ethyl acetate in hexanes is a standard approach for separating moderately polar compounds like 2-aminothiazoles.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch synthesis of this compound?
The mechanism is a multi-step process involving nucleophilic substitution, cyclization, and dehydration.[4]
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism for Hantzsch thiazole synthesis.
-
Sₙ2 Attack: The highly nucleophilic sulfur atom of thiourea attacks the electrophilic α-carbon of the ketone, displacing the bromide ion.[7]
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring, a thermodynamically favorable step.[7]
Q2: What are the optimal reaction parameters for this synthesis?
While optimization is specific to each lab's setup, the following parameters provide a robust starting point.
| Parameter | Recommended Value | Rationale & Reference |
| α-Haloketone | 1.0 equivalent | Limiting reagent. Purity is critical. |
| Thiourea | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction.[1] |
| Solvent | Ethanol or Methanol | Good solvency for reactants; allows for reflux temperature.[1][7] |
| Temperature | Reflux (approx. 78°C for EtOH) | Provides activation energy for cyclization and dehydration.[7] |
| Reaction Time | 2 - 4 hours | Monitor by TLC; reaction is typically complete in this timeframe. |
| Work-up | Neutralization with Na₂CO₃ (aq) | Precipitates the free amine product from its soluble salt form.[1][7] |
| Typical Yield | 75 - 95% | The Hantzsch synthesis is generally efficient and high-yielding.[5] |
Q3: How do I prepare the α-haloketone starting material?
The most common method is the α-bromination of cyclohexyl methyl ketone.
Experimental Protocol: Synthesis of 1-bromo-1-cyclohexylpropan-2-one
Caption: Workflow for the synthesis of the α-haloketone precursor.
-
Setup: In a flask equipped with a stir bar and dropping funnel, dissolve cyclohexyl methyl ketone (1.0 eq.) in a suitable solvent like methanol or glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the red-brown color of bromine fades.
-
Work-up: Pour the reaction mixture into cold water. If an organic solvent was used, extract the product with a nonpolar solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous sodium bisulfite solution (to remove excess Br₂), followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used directly or purified by distillation.
References
- Stevens, E. (2019). synthesis of thiazoles. YouTube.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE.
- Chem Help ASAP. Hantzsch Thiazole Synthesis.
- Oubella, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- SynArchive. Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Oubella, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- El-Sayed, N. N. E., et al. (2021). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Saleem, A., et al. (2024). An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. ChemistrySelect.
- Rahman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- National Center for Biotechnology Information. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem Compound Database.
- Sreedhar, B., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Nefzi, A., et al. (2004). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- CUTM Courseware. THIAZOLE.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
4-Cyclohexyl-1,3-thiazol-2-amine solubility issues and solutions
Welcome to the technical support center for 4-Cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Challenge: Physicochemical Profile
This compound (CAS No. 7496-55-1) is a heterocyclic amine with a molecular structure that presents a classic solubility dilemma.[1][2][3] The cyclohexyl group provides significant lipophilicity, while the 2-aminothiazole moiety offers a site for hydrogen bonding and potential protonation.[2] An estimated XLogP3 value of 3.3 suggests a preference for non-polar environments and consequently, poor aqueous solubility.[1] This characteristic is a common hurdle in drug discovery, as poor solubility can lead to low bioavailability and unreliable results in biological assays.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂S | [1][2] |
| Molecular Weight | 182.29 g/mol | [1][2] |
| XLogP3 (Calculated) | 3.3 | [1] |
| Boiling Point | 332.3°C at 760 mmHg | [1] |
| Appearance | Solid (Crystals/Powder) | [6] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides immediate, actionable advice.
Q1: My this compound is precipitating out of my aqueous assay buffer. What's happening?
A1: This is a frequent observation for lipophilic compounds. The primary causes are:
-
Poor Intrinsic Aqueous Solubility: The compound's molecular structure is inherently resistant to dissolving in water.[4][7]
-
"Solvent Shock": When you dilute a high-concentration stock solution (typically in DMSO) into an aqueous buffer, the rapid change in solvent polarity causes the compound to crash out of the solution.[7]
-
Exceeding Maximum Solubility: The final concentration in your assay simply exceeds the compound's solubility limit in that specific medium.[7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing artifacts?
A2: While cell line dependent, a general guideline is to keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%.[7] Higher concentrations can lead to cellular toxicity, affect membrane permeability, and interfere with protein function, thereby confounding your experimental results.[7]
Q3: How does the pH of my buffer affect the solubility of this compound?
A3: The 2-aminothiazole group is basic and can be protonated. According to the Henderson-Hasselbalch equation, in an acidic environment (pH below the compound's pKa), the amine group will accept a proton (R-NH₃⁺).[8][9] This charged, ionized form is generally much more soluble in aqueous media than the neutral form.[8][10] Therefore, lowering the pH of your buffer can be a simple and effective way to increase solubility.
Q4: I'm seeing precipitation. Are there any simple, immediate steps I can try before changing my whole formulation?
A4: Yes. Before moving to more complex solutions, attempt these physical methods:
-
Vortexing: Ensure the solution is mixed vigorously.
-
Gentle Warming: Briefly warm the solution (e.g., to 37°C) as solubility often increases with temperature. However, be cautious of compound stability at higher temperatures.[7]
-
Sonication: Use a bath sonicator for 5-10 minutes to break down small aggregates and facilitate dissolution.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If the basic steps have failed, a more systematic approach is required. This guide provides a logical workflow from problem characterization to advanced formulation strategies.
Caption: A logical workflow for troubleshooting solubility issues.
Phase 1: Characterize the Problem
Before you can solve the problem, you must quantify it. A kinetic solubility assay will establish a baseline and help you evaluate the effectiveness of different enhancement strategies.
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.[11][12]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plates (polypropylene for stock, clear for reading)
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a suitable HPLC/GC system.[11][13]
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing your aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution.
-
Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow the system to reach equilibrium.
-
Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, centrifuge the plate, collect the supernatant, and quantify the dissolved compound using a calibrated HPLC or GC method.[11]
Phase 2: Solution-Based Strategies
These methods modify the solvent to make it more hospitable for your compound.
Strategy A: pH Modification
As an amine-containing compound, this compound is a weak base. Lowering the pH will protonate the amine, creating a more soluble salt.[8][9]
Protocol 2: pH-Solubility Profiling
Objective: To determine the compound's solubility across a range of pH values.
Materials:
-
A set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Equipment from Protocol 1
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Instead of a single aqueous buffer, use the series of different pH buffers in parallel plates.
-
Plot the determined solubility against the pH of the buffer. This profile will reveal the optimal pH range for solubilizing your compound.
Caption: Relationship between pH and the ionization state of an amine.
Strategy B: Co-solvents
Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, making it easier to dissolve lipophilic compounds.[14][15][16]
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in cell-based assays at low concentrations.[17] |
| Propylene Glycol (PG) | 1-20% (v/v) | Can be more viscous; good safety profile.[15][17] |
| Polyethylene Glycol 400 (PEG 400) | 1-30% (v/v) | Effective solubilizer, but may have higher viscosity.[17][18] |
| Glycerol | 1-20% (v/v) | Biocompatible, but high viscosity can be challenging.[15] |
Protocol 3: Co-Solvent Screening
Objective: To identify an effective co-solvent and its optimal concentration.
Procedure:
-
Prepare several batches of your primary aqueous buffer, each containing a different co-solvent at a range of concentrations (e.g., PBS + 1% Ethanol, PBS + 5% Ethanol, PBS + 10% Ethanol).
-
Use these co-solvent buffers to perform the Kinetic Solubility Assessment (Protocol 1).
-
Compare the results to identify the co-solvent system that provides the necessary solubility with the lowest percentage of organic solvent.
Strategy C: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][17] They can encapsulate poorly soluble molecules, like this compound, effectively shielding the lipophilic part of the molecule from the aqueous environment and increasing its apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[17]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Objective: To increase solubility by forming an inclusion complex with HP-β-CD.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer
-
Freeze-dryer (optional, for creating a solid complex)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.
-
Complex Formation: Slowly add the solid this compound to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio is a good starting point.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to ensure maximum complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
-
(Optional) Lyophilization: To create a stable, solid powder of the complex, freeze the solution (e.g., at -80°C) and lyophilize it. This powder can be easily reconstituted.[7]
Phase 3: Advanced Formulation Strategies
For more challenging applications, particularly in vivo studies, advanced formulation techniques may be necessary. These methods typically require specialized equipment and expertise.
-
Solid Dispersions: This involves dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix.[19][20] The amorphous form has higher energy and dissolves more readily than the stable crystalline form. Techniques include hot-melt extrusion and spray drying.[21]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][5][19] This can be achieved through methods like high-pressure homogenization or milling.[4][22]
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[21][23] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), they spontaneously form fine oil-in-water emulsions, keeping the drug solubilized.[21]
Safety & Handling
According to available safety data, this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][24] Avoid creating dust.[1] Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
References
- Cosolvent - Wikipedia. (n.d.).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Fahr, A., & Liu, X. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1345.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics, 587, 119642.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today.
- Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 69-77.
- Prajapati, R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(4), 1-11.
- Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 28-39.
- Cosolvent. (n.d.). ScienceDirect.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3), 1546-1553.
- Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology.
- Müller, R. H., & Keck, C. M. (2004). Drug delivery strategies for poorly water-soluble drugs. Scilit.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Karki, S., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1446-1453.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program.
- This compound. (n.d.). PubChem.
- How To Determine Solubility Of Organic Compounds?. (2025). YouTube.
- Safety Data Sheet. (n.d.).
- Solubilizer Excipients. (n.d.). Protheragen.
- N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
- Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé.
- 2-Amino-4-methylthiazole. (n.d.). PubChem.
- Cyclohexyl-thiazol-2-yl-amine. (n.d.). PubChem.
- 4-(4-Chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolamine. (n.d.). PubChem.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- 2-Aminothiazole. (n.d.). Wikipedia.
- Kim, M. S., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2095.
- Popović, G., et al. (2013). Study of pH-dependent drugs solubility in water. ResearchGate.
- 4-(4-CYCLOHEXYLPHENYL)-1,3-THIAZOL-2-AMINE. (n.d.). Chemsigma.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7496-55-1 [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. 2-Amino-4-tert-butylthiazole, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Solubilizer Excipients - Protheragen [protheragen.ai]
- 18. researchgate.net [researchgate.net]
- 19. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. files.dep.state.pa.us [files.dep.state.pa.us]
stability and degradation of 4-Cyclohexyl-1,3-thiazol-2-amine in solution
Technical Support Center: 4-Cyclohexyl-1,3-thiazol-2-amine
Welcome to the technical support guide for this compound (CAS No: 7496-55-1). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the stability and integrity of this compound in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.
Issue 1: My compound precipitates out of aqueous buffer (pH 7.4) during my assay.
-
Question: I am observing precipitation or cloudiness after preparing a solution of this compound in my phosphate-buffered saline (PBS) for a biological assay. Why is this happening and how can I fix it?
-
Answer: The issue is likely due to the low aqueous solubility of the compound. The 2-aminothiazole core provides some polarity, but the cyclohexyl group is highly lipophilic, significantly limiting its solubility in water-based systems. While data for this specific molecule is limited, a structurally similar compound, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, has a reported solubility of only 4.1 µg/mL at pH 7.4.[1] Many 2-aminothiazole derivatives with high lipophilicity exhibit poor water solubility.[2]
Solutions:
-
Co-Solvent Addition: The most common solution is to first dissolve the compound in a water-miscible organic solvent before making the final dilution in your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.
-
Protocol: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Causality: DMSO disrupts the hydrogen bonding network of water, creating a more favorable environment for the lipophilic cyclohexyl group and preventing the compound from aggregating and precipitating.
-
Critical Note: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in cellular assays.
-
-
pH Adjustment: The 2-aminothiazole moiety contains a basic nitrogen atom on the ring (the endocyclic nitrogen) which can be protonated.[3] Lowering the pH of your solution may increase solubility by forming a more soluble salt.
-
Consideration: This approach is highly dependent on the pH constraints of your experiment. A significant deviation from physiological pH can inactivate proteins or harm cells. This is more suitable for chemical assays rather than biological ones.
-
-
Issue 2: I am seeing variable potency or a loss of activity in my compound over the course of an experiment.
-
Question: My results are inconsistent. The compound seems to lose its efficacy when the experiment runs for several hours or if the solutions are stored for a day. What could be causing this instability?
-
Answer: The loss of activity points towards chemical degradation. Thiazole rings and their derivatives can be susceptible to degradation under certain conditions, including hydrolysis, oxidation, and photodegradation.[4][5][6] Forced degradation studies on similar thiazole derivatives have shown susceptibility to acidic, basic, and oxidative stress.[4]
Troubleshooting Workflow: To systematically identify the cause of instability, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and understand its liabilities.[5][6][7]
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways:
-
Hydrolytic Degradation: Under strong acidic or basic conditions, the thiazole ring can be susceptible to hydrolysis, leading to ring-opening and loss of the core structure.
-
Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can alter the electronic properties and conformation of the molecule, thereby affecting its biological activity.
-
Photodegradation: Some thiazole-containing compounds are known to be light-sensitive.[8] Exposure to UV or even ambient laboratory light can trigger reactions, such as cycloadditions with oxygen, leading to complex degradation products.[8]
-
Issue 3: I have identified a major degradant in my sample by HPLC. What is its likely structure?
-
Question: My HPLC analysis shows a new peak appearing over time. How can I determine the structure of this degradation product?
-
Answer: Identifying the structure of a degradant requires advanced analytical techniques. While predicting the exact structure without data is speculative, we can infer likely pathways based on the chemistry of the 2-aminothiazole scaffold.
Likely Degradation Mechanisms:
-
Photochemical Rearrangement: Studies on similar thiazole compounds have shown that photo-irradiation can cause a unique rearrangement. The reaction may proceed through a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges into amide-based products.[8] This would represent a significant structural change.
-
Oxidation at Sulfur: The sulfur atom can be oxidized to a sulfoxide or sulfone. This would result in a mass increase of +16 or +32 Da, respectively, which can be detected by mass spectrometry.
-
Deamination: Although less common under typical solution conditions, the exocyclic amino group could potentially be removed or modified, for instance, through reactions with nitric oxide in the presence of oxygen.[9]
Analytical Strategy:
-
LC-MS/MS Analysis: This is the most powerful tool for this problem. It will provide the molecular weight of the degradant and its fragmentation pattern.[8] Comparing the fragmentation of the parent compound with the degradant can reveal which part of the molecule has been modified.
-
Isolation and NMR: For unambiguous structure elucidation, the degradant can be isolated using preparative-scale chromatography, followed by analysis using 1D and 2D NMR techniques.[8]
Caption: Plausible degradation pathways for the compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended for long-term stability. Precautionary statements suggest storing it in a well-ventilated place with the container tightly closed.[10]
-
-
Q2: How should I prepare stock solutions for long-term storage?
-
A2: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot the solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Under these conditions, the compound should be stable for several months.
-
-
Q3: Is the compound sensitive to pH? What is the optimal pH range for stability?
-
A3: The 2-aminothiazole scaffold can be sensitive to both extreme acidic and basic conditions, which can catalyze hydrolysis.[4] While specific data for this molecule is not available, it is advisable to maintain solutions between pH 4 and pH 8 for maximum stability. Some derivatives have shown enhanced stability at low pH.[11] However, for most biological applications, working in buffers between pH 6.5 and 7.5 is a safe range.
-
-
Q4: What are the main physicochemical properties I should be aware of?
-
A4: Key properties for this compound are summarized below. The high XLogP3 value indicates significant lipophilicity, which correlates with its low aqueous solubility.
-
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂S | [12] |
| Molecular Weight | 182.29 g/mol | [12] |
| XLogP3 (Predicted) | 2.8 | [12] |
| Boiling Point (Predicted) | 332.3°C at 760 mmHg | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh approximately 1.82 mg of this compound powder.
-
Dissolution: Transfer the powder to a 1 mL volumetric flask or a suitable vial. Add approximately 800 µL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Final Volume: Once dissolved, add DMSO to bring the final volume to 1.0 mL. Mix again by inversion.
-
Storage: Aliquot into single-use tubes and store at -20°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol is a starting point and should be optimized based on the observed stability of the compound.
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C for 2, 6, and 24 hours.
-
Control Sample: Dilute 1 mL of stock solution with 1 mL of purified water. Keep at 4°C, protected from light.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all potential degradation products.[4]
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[5]
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Request PDF. Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate.
- Ghandi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2447522, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- MedCrave online. (2016). Forced Degradation Studies.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2155, 2-Aminothiazole.
- Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review.
- Royal Society of Chemistry. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
- Suzuki, H., et al. (2007). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Elsevier.
- Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 346930, this compound.
- MDPI. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Wikipedia. 2-Aminothiazole.
- National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.
- PubChemLite. This compound (C9H14N2S).
- ChemSourcing. What is 2-Aminothiazole - Properties & Specifications.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 842041, Cyclohexyl-thiazol-2-yl-amine.
- ResearchGate. (2004). Synthesis of Cyclohexyl 6-O-Trityl-alpha-D-Threo-Hexopyranosid-4-ulo-(2,3:3',4')-2-Pyrazoline.
- ResearchGate. (2006). An expeditious synthesis of thiazolidinones and tetathiazanones.
Sources
- 1. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | C15H18N2S | CID 2447522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. echemi.com [echemi.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-Cyclohexylthiazole
Welcome to the technical support center for the synthesis of 2-amino-4-cyclohexylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific application of the Hantzsch thiazole synthesis. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Hantzsch Synthesis of 2-Amino-4-Cyclohexylthiazole
The synthesis of 2-amino-4-cyclohexylthiazole is a classic example of the Hantzsch thiazole synthesis, a robust method for the formation of the thiazole ring.[1] The reaction proceeds via the condensation of an α-haloketone, in this case, 2-bromo-1-cyclohexylethanone, with a thioamide, typically thiourea.[2] While this reaction is generally high-yielding, the use of a bulky, aliphatic cyclohexyl group can introduce specific challenges related to reaction kinetics, solubility, and side product formation.[3] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Question: I am getting a low yield of my desired 2-amino-4-cyclohexylthiazole, and TLC analysis shows a significant amount of unreacted 2-bromo-1-cyclohexylethanone. How can I improve the conversion?
Answer:
Low yields in the Hantzsch synthesis can often be attributed to several factors, particularly when dealing with sterically hindered ketones like 2-bromo-1-cyclohexylethanone.
-
Insufficient Reaction Time or Temperature: The bulky cyclohexyl group can sterically hinder the initial SN2 attack by the sulfur of thiourea on the α-bromoketone. This may slow down the reaction rate compared to syntheses with less bulky substituents.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC every hour. Continue refluxing until the spot corresponding to the α-bromoketone has significantly diminished.
-
Increase Reaction Temperature: If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as n-butanol to increase the reaction temperature and accelerate the reaction rate.
-
-
-
Suboptimal Solvent Choice: The polarity of the solvent can influence the solubility of the reactants and the stability of the reaction intermediates.
-
Troubleshooting Steps:
-
Solvent Screening: While ethanol is a common solvent, you can screen other solvents like methanol, isopropanol, or acetonitrile. A solvent system that fully dissolves both reactants at the reaction temperature is ideal. A mixture of ethanol and water can sometimes be effective.[4]
-
-
-
Decomposition of Reactants: Thiourea can be unstable under prolonged heating in certain solvents or in the presence of acidic byproducts.[5] The α-bromoketone can also undergo self-condensation or other side reactions.
-
Troubleshooting Steps:
-
Use a Slight Excess of Thiourea: Using a 1.1 to 1.5 molar excess of thiourea can help drive the reaction to completion, compensating for any minor decomposition.[6]
-
Control of pH: The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction mixture becomes too acidic due to the formation of HBr, it can promote side reactions. The addition of a non-nucleophilic base like calcium carbonate can help to neutralize the generated acid.[7]
-
-
Problem 2: Formation of an Insoluble, High-Melting Point Side Product
Question: I have isolated my product, but I also have a significant amount of a white, crystalline solid with a very high melting point that is insoluble in most organic solvents. What could this be?
Answer:
This is a classic issue in Hantzsch syntheses using thiourea. The most likely culprit is unreacted thiourea or a salt of thiourea.
-
Excess Thiourea: As mentioned, a slight excess of thiourea is often used. Due to its high polarity and crystalline nature, it can be challenging to remove from the final product.
-
Troubleshooting and Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the reaction mixture and pour it into a dilute aqueous solution of a base like sodium carbonate or sodium bicarbonate.[8] This will neutralize the hydrobromide salt of the product, making the free base 2-amino-4-cyclohexylthiazole more soluble in organic solvents.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The unreacted thiourea will remain in the aqueous layer.
-
Washing: Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble impurities.
-
Recrystallization: After drying and concentrating the organic phase, recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure 2-amino-4-cyclohexylthiazole.
-
-
Problem 3: Presence of an Isomeric Impurity
Question: My NMR spectrum shows two distinct sets of signals for the thiazole proton and the protons on the cyclohexyl ring, suggesting the presence of an isomer. What is the likely structure of this side product and how can I avoid its formation?
Answer:
The formation of an isomeric byproduct is a known side reaction in the Hantzsch synthesis, particularly when the reaction is conducted under strongly acidic conditions. The likely isomer is 3-cyclohexyl-2-imino-2,3-dihydrothiazole .[9]
-
Mechanism of Isomer Formation: The formation of the desired 2-amino-4-cyclohexylthiazole proceeds through the initial attack of the sulfur atom of thiourea on the α-bromoketone. However, under certain conditions, one of the nitrogen atoms of thiourea can act as the initial nucleophile, leading to the formation of the isomeric 2-imino-2,3-dihydrothiazole.
Fig. 1: Desired vs. Side Reaction Pathway -
Troubleshooting and Prevention:
-
Control of Acidity: This side reaction is more prevalent under strongly acidic conditions. Avoid the use of strong acid catalysts. If the reaction generates a significant amount of HBr, consider using a mild, insoluble base like calcium carbonate to neutralize it as it forms.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable product. However, in this case, carefully controlling the temperature might help to kinetically favor the desired S-alkylation pathway. It is recommended to run the reaction at a moderate temperature (e.g., reflux in ethanol) and monitor for the formation of the side product by TLC or LC-MS if available.
-
Purification: If the isomeric byproduct does form, it can often be separated from the desired product by column chromatography on silica gel, as the two isomers will likely have different polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants?
A1: A slight excess of thiourea (1.1 to 1.5 equivalents) relative to the α-bromoketone is generally recommended to ensure complete consumption of the more expensive starting material and to account for any potential decomposition of the thiourea.[6]
Q2: How can I prepare the starting material, 2-bromo-1-cyclohexylethanone?
A2: 2-Bromo-1-cyclohexylethanone can be synthesized by the bromination of cyclohexyl methyl ketone. This is typically achieved using a brominating agent like bromine (Br₂) in a suitable solvent such as methanol or acetic acid, often with an acid catalyst. Care should be taken to control the stoichiometry to favor mono-bromination.
Q3: Can this synthesis be performed under microwave irradiation?
A3: Yes, the Hantzsch thiazole synthesis is often amenable to microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.[10] It is advisable to start with small-scale experiments to optimize the microwave conditions (temperature, time, and power).
Q4: My final product is a dark-colored oil instead of a solid. What should I do?
A4: The formation of a dark oil can be due to impurities or decomposition products.
-
Purification: First, try to purify the oil using column chromatography on silica gel. This will help to remove colored impurities.
-
Induce Crystallization: If the purified product is still an oil, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a small seed crystal of the desired product if available.
-
Cooling the concentrated solution to a low temperature for an extended period.
-
Triturating the oil with a non-polar solvent like hexanes or pentane to see if a solid precipitates.
-
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are crucial:
-
α-Bromoketones are lachrymators and skin irritants. Always handle 2-bromo-1-cyclohexylethanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.
-
The reaction can be exothermic. When scaling up, add reagents slowly and monitor the temperature of the reaction mixture.
Experimental Workflow Overview
References
- Thiazole synthesis. Organic Chemistry Portal. (n.d.).
- Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
- Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.).
- Ghotekar, S. K. (2018).
- Hantzsch Thiazole Synthesis. SynArchive. (n.d.).
- Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016).
- De Borggraeve, W. M., & Appukkuttan, P. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (1983).
- Nematollahi, D., & Ghaffari, S. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(33), 18881-18888.
- Lauk, U. (2018). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- Padmavathi, V., Reddy, G. S., & Reddy, A. S. (2009).
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
- Sharma, A., & Kumar, V. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Lauk, U. (2018). Versatile 2Amino4-substituted-1,3-thiazoles: Synthesis and Reactions. Request PDF.
- 2-Bromo-1-cyclohexylethanone. PubChem. (n.d.).
- Provide the names of the products for the following reactions. Chegg. (2024, May 3).
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- EP0482607B1 - Process of producing 2-aminothiazole.
- Buy 2-Bromo-1-cyclohexylethanone. Smolecule. (n.d.).
- 2-Bromo-1-cyclopentylethanone. PubChem. (n.d.).
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 11. 2-Bromo-1-cyclohexylethanone | C8H13BrO | CID 11160027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this valuable synthetic route. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of 2-aminothiazoles is a cornerstone of medicinal chemistry, with the thiazole ring being a key scaffold in numerous FDA-approved drugs.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules in drug discovery programs.[3][4] The most reliable and widely adopted method for its synthesis is the Hantzsch Thiazole Synthesis, a classic condensation reaction known for its efficiency.[5][6]
This guide provides a comprehensive framework for troubleshooting and optimizing the Hantzsch synthesis for this specific target, addressing common issues from bench-scale experiments to pilot-plant scale-up.
Part 1: The Hantzsch Synthesis - Mechanism and Workflow
The Hantzsch synthesis for this compound involves the reaction of an α-haloketone (1-bromoacetylcyclohexane or 1-chloroacetylcyclohexane) with thiourea.[1][6] The reaction proceeds through an initial S_N2 substitution, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]
Standard Laboratory Protocol
This protocol is a baseline for a lab-scale synthesis and can be optimized based on troubleshooting outcomes.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(bromoacetyl)cyclohexane (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of haloketone).[7]
-
Add thiourea (1.1-1.2 eq.) to the solution. A slight excess of thiourea ensures complete consumption of the more expensive haloketone.[5]
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), typically eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is generally complete within 1-4 hours.[5]
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of ethanol used).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH is neutral to slightly basic (pH 7-8). This neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product.[5][8]
-
Collect the resulting white or off-white precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry or dry in a vacuum oven at a low temperature (<50 °C).
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is consistently below 70%, or it varies significantly between batches. What are the likely causes?
A: Low and variable yields in the Hantzsch synthesis are typically traced back to one of four areas: starting material quality, reaction conditions, work-up procedure, or scale-up effects.
| Potential Cause | Recommended Action & Explanation |
| Impure α-Haloketone | The starting material, 1-(bromoacetyl)cyclohexane, can degrade upon storage or contain impurities from its synthesis (e.g., di-brominated species). Action: Confirm purity by ¹H NMR before use. If necessary, purify by distillation or flash chromatography. Store under nitrogen in a refrigerator. |
| Incorrect Stoichiometry | Using an insufficient amount of thiourea will leave unreacted α-haloketone, which can complicate purification. Action: Use a slight excess (1.1-1.2 equivalents) of thiourea to drive the reaction to completion. Ensure accurate weighing of reagents.[5] |
| Suboptimal Reaction Time/Temp | The reaction may not have reached completion. While reflux is standard, lower temperatures require longer times. Action: Monitor the reaction closely with TLC until the limiting reagent (α-haloketone) is fully consumed. Consider extending the reflux time if necessary. |
| Inefficient Product Isolation | The product can exist as a hydrohalide salt, which is water-soluble. If the pH is not adequately adjusted during work-up, a significant portion of the product will be lost in the aqueous filtrate. Action: During work-up, add base slowly and monitor the pH carefully, ensuring it reaches 7-8. Test the filtrate with TLC to check for dissolved product. If product is present, extract the aqueous layer with ethyl acetate or dichloromethane.[8] |
| Exotherm on Scale-up | The initial S_N2 reaction is exothermic. On a larger scale, this can cause localized overheating, leading to side reactions and degradation. Action: For scales >10g, consider adding the α-haloketone solution portion-wise to the heated thiourea solution to control the exotherm. Ensure efficient stirring and external cooling capabilities. |
Issue 2: Crude Product is Impure
Q: My crude product shows multiple spots on TLC and the NMR spectrum is complex. What are the common impurities and how can I remove them?
A: Impurities usually stem from unreacted starting materials or side-reactions. The primary method for purification is recrystallization.
-
Unreacted Thiourea: Thiourea has low solubility in many organic solvents but is soluble in water. The aqueous work-up and water wash during filtration should effectively remove it.
-
Unreacted α-Haloketone: If the reaction is incomplete, the starting haloketone will contaminate the product. As it is a lachrymator and potential irritant, its removal is crucial.
-
Side Products: Self-condensation of the α-haloketone can occur, though it is less common in the presence of a potent nucleophile like thiourea.
Purification Protocol: Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent. Ethanol, isopropanol, or a mixture of ethanol and water are excellent choices.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize recovery.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Issue 3: Reaction Stalls or Proceeds Slowly
Q: According to TLC, my reaction stops after about 50% conversion, even after several hours at reflux. What's wrong?
A: A stalling reaction is often due to reagent deactivation or suboptimal conditions.
-
Verify Reagent Quality: As mentioned, the α-haloketone is the most likely culprit. Re-verify its purity.
-
Solvent Quality: Ensure you are using a high-quality, dry (absolute) ethanol. While the reaction generates water, starting with wet solvent can sometimes hinder the initial steps.
-
Consider Alternative Heating: For stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[9][10] Reactions that take hours at reflux can often be completed in minutes in a dedicated microwave reactor.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A: Safety is paramount.
-
Thiourea: Is a hazardous substance. It is harmful if swallowed, a suspected carcinogen, and may damage fertility.[11] Always handle it in a fume hood, wear nitrile gloves, safety glasses, and a lab coat. Avoid inhaling the dust.[12]
-
α-Haloketones: These are potent lachrymators (tear-inducing) and skin irritants. All manipulations must be performed in a certified chemical fume hood.
-
Refluxing Ethanol: Ethanol is flammable. Ensure the reflux apparatus is properly assembled and heat using a heating mantle, not an open flame.
Q2: Is there a preference between 1-bromoacetylcyclohexane and 1-chloroacetylcyclohexane? A: 1-bromoacetylcyclohexane is generally preferred. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-ketone a more reactive electrophile. This leads to faster reaction rates and often allows for milder reaction conditions. However, chloro-ketones are typically less expensive and more stable, which can be an advantage for large-scale manufacturing.
Q3: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (182.29 g/mol ).[4]
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high precision (e.g., >98%).
Q4: Can this reaction be performed solvent-free? A: Some Hantzsch syntheses have been successfully performed under solvent-free conditions, often with grinding or heating the neat reagents.[9] This offers green chemistry benefits by reducing solvent waste. However, for scale-up, managing the reaction exotherm and ensuring homogenous mixing without a solvent can be challenging and may require specialized equipment. For initial development and most lab scales, a solvent like ethanol provides better control.
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PubMed Central.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Sun, M., et al. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Synthetic Access to Aromatic α-Haloketones.
- Reddit. (2015). How can I research safety procedures for handling thiourea?.
- ResearchGate. (n.d.). Synthesis of cyclohexyl-3-aryl-4H-benzo[5][13]thiazin-2-amines.
- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- ResearchGate. (n.d.). Telescoping Synthesis of 4-Organyl-5-(organylselanyl)thiazol-2-amines Promoted by Ultrasound.
- MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Semantic Scholar. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central.
- ResearchGate. (2025). (PDF) Synthesis of Cyclohexyl 6-O-Trityl-alpha-D-Threo-Hexopyranosid-4-ulo-(2,3:3',4')-2-Pyrazoline.
- National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central.
- MDPI. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. reddit.com [reddit.com]
Technical Support Center: Analytical Method Development for 4-Cyclohexyl-1,3-thiazol-2-amine Purity
Welcome to the technical support resource for the analytical method development and purity assessment of 4-Cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on building robust, reliable, and scientifically sound analytical methods grounded in established regulatory principles.
The Critical Role of Purity Analysis
This compound is a heterocyclic compound featuring a thiazole core, a structure prevalent in many pharmacologically active molecules.[1] Ensuring the purity of such an active pharmaceutical ingredient (API) is paramount for the safety and efficacy of the final drug product. Impurities, even at trace levels, can impact stability, introduce toxicity, or alter the pharmacological profile. Therefore, a well-developed and validated analytical method is not just a regulatory requirement but a cornerstone of quality control.[2]
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for separating and quantifying organic impurities in pharmaceutical analysis.[3]
Workflow for Analytical Method Development & Validation
Below is a typical workflow for developing and validating a purity method. This process is iterative, with findings from later stages often informing optimizations in earlier ones.
Sources
Technical Support Center: Production of 4-Cyclohexyl-1,3-thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating impurities. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Therefore, ensuring high purity of this key building block is paramount for reproducible downstream applications and regulatory compliance.
This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on the well-established Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[3][4][5]
Section 1: The Core Synthesis Pathway
The production of this compound is most effectively achieved through the Hantzsch thiazole synthesis.[3][6] This reaction involves the cyclocondensation of an α-haloketone with thiourea.[6][7] In this specific case, the reactants are 1-chloro-1-cyclohexylethanone and thiourea.
The reaction proceeds through a multi-step mechanism, beginning with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone.[7] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7][8]
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of 4-Cyclohexyl-1,3-thiazol-2-amine: A Comparative Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 4-Cyclohexyl-1,3-thiazol-2-amine. We will explore its potential as a kinase inhibitor, an anti-inflammatory agent, and a modulator of dopamine receptors, drawing comparisons with established drugs to benchmark its performance. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction: The Scientific Rationale
The therapeutic potential of 2-aminothiazole derivatives is well-documented, with applications ranging from oncology to neurodegenerative diseases.[2][3] The blockbuster cancer drug Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole core, highlighting the scaffold's utility in targeting ATP-binding sites of kinases.[4] Furthermore, the structural similarity of this compound to Pramipexole, a dopamine D2 receptor agonist used in treating Parkinson's disease, suggests a potential for neurological activity.[1][5] The cyclohexyl moiety, a lipophilic group, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, making this particular derivative an intriguing candidate for investigation.
This guide outlines a multi-pronged approach to elucidate the biological activity of this compound, focusing on three key areas:
-
Kinase Inhibition: Assessing its potential to inhibit protein kinases, a major class of drug targets.
-
Anti-Inflammatory Activity: Evaluating its ability to modulate key enzymes in the inflammatory cascade.
-
Dopamine Receptor Modulation: Investigating its potential as an agonist for the dopamine D2 receptor.
Comparative Compounds
To provide a robust assessment, the biological activity of this compound will be compared against well-characterized compounds:
| Compound | Mechanism of Action | Therapeutic Area | Rationale for Comparison |
| Dasatinib | Pan-Src family and Bcr-Abl kinase inhibitor[4] | Oncology | Gold standard for 2-aminothiazole-based kinase inhibitors. |
| Pramipexole | Dopamine D2 receptor agonist[1][6] | Neurology (Parkinson's Disease) | Structural analog with a related core structure. |
| Zileuton | 5-Lipoxygenase (5-LOX) inhibitor | Anti-inflammatory | Established inhibitor for benchmarking anti-inflammatory activity. |
Experimental Validation: Protocols and Workflows
A tiered screening approach is recommended to efficiently characterize the biological profile of this compound.
Primary Screening: Kinase Inhibition Profiling
The initial assessment will involve screening against a panel of representative kinases to identify potential targets.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Dasatinib in DMSO, starting at a concentration of 100 µM.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions or DMSO to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., Src, Abl) and its corresponding substrate in kinase reaction buffer.
-
Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well. Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Secondary Screening: Anti-Inflammatory and Cytotoxic Effects
Based on the broad activities of 2-aminothiazoles, we will assess the compound's anti-inflammatory potential and its effect on cell viability.
Experimental Workflow: Cell-Based Assays
Caption: General workflow for cell-based assays.
Detailed Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay will be performed using a commercially available fluorometric inhibitor screening kit.
-
Compound and Control Preparation: Prepare serial dilutions of this compound, Zileuton (positive control), and DMSO (vehicle control).
-
Reaction Setup: In a 96-well black plate, add the assay buffer, 5-LOX enzyme, and the test compounds or controls.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Reaction Initiation: Add the 5-LOX substrate (e.g., arachidonic acid) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings of fluorescence intensity (Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a cytotoxic control (e.g., Doxorubicin) for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Tertiary Screening: Dopamine D2 Receptor Agonism
Should the compound exhibit low cytotoxicity and interesting activity in the primary screens, its potential as a dopamine D2 receptor agonist will be investigated.
Experimental Workflow: Dopamine D2 Receptor Agonist Assay
Caption: Workflow for the Dopamine D2 receptor agonist cAMP assay.
Detailed Protocol: cAMP Inhibition Assay
This assay measures the Gαi-coupled signaling downstream of D2 receptor activation.
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Addition: Treat the cells with a range of concentrations of this compound, Pramipexole, and a vehicle control.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
Data Analysis: Determine the ability of the test compound to inhibit forskolin-stimulated cAMP production. Calculate the EC50 value, representing the concentration of the compound that produces a half-maximal response.
Data Summary and Interpretation
The following tables provide a template for summarizing the experimental data.
Table 1: Kinase Inhibition Profile
| Kinase | This compound IC50 (µM) | Dasatinib IC50 (µM) |
| Src | ||
| Abl | ||
| Lck | ||
| ... (other kinases) |
Table 2: Anti-Inflammatory and Cytotoxicity Data
| Assay | This compound IC50/EC50 (µM) | Control Compound IC50/EC50 (µM) |
| 5-LOX Inhibition | Zileuton: | |
| MTT (MCF-7 cells) | Doxorubicin: |
Table 3: Dopamine D2 Receptor Agonist Activity
| Assay | This compound EC50 (µM) | Pramipexole EC50 (µM) |
| cAMP Inhibition |
Conclusion
This comprehensive guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound. By systematically evaluating its activity as a kinase inhibitor, an anti-inflammatory agent, and a dopamine receptor modulator, and by comparing its performance against established drugs, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and workflows are designed to ensure data integrity and reproducibility, paving the way for further preclinical development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pramipexole Dihydrochloride?
- MedlinePlus. (2022, February 15). Pramipexole.
- GlobalRx. Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview.
- Drugs.com. Pramipexole: Package Insert / Prescribing Information / MOA.
- PubChem. Pramipexole.
- PubMed. (2013, November 1). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
- PubMed. (1992, July 10). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors.
- Innoprot. D2 Dopamine Receptor Assay.
- PubMed Central. (2013, November 1). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed Central. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists.
- PubMed Central. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- PubChem. Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay.
- PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- PubMed. (2015, August 15). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII.
- PubMed Central. Thiazole Ring—A Biologically Active Scaffold.
- ION Biosciences. D2 Dopamine Receptor Assay(s).
- PubMed. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- PubMed. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
- PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
- PubMed. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors.
- PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- RSC Publishing. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- SciSpace. (2002, August 22). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A.
- PubMed Central. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
Sources
- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
A Methodological Guide to Comparing Novel Kinase Inhibitors: A Case Study of 4-Cyclohexyl-1,3-thiazol-2-amine Against Established p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. While new chemical scaffolds offer the potential for improved potency, selectivity, and pharmacological properties, they require rigorous, systematic comparison against established benchmarks. This guide presents a comprehensive framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical case of 4-Cyclohexyl-1,3-thiazol-2-amine as a putative inhibitor of p38 mitogen-activated protein kinase (MAPK). We outline a multi-tiered experimental approach, from initial biochemical potency and kinome-wide selectivity to cell-based target engagement and functional consequence. By comparing our novel compound to well-characterized inhibitors—the classic ATP-competitive inhibitor SB203580 , the potent allosteric inhibitor Doramapimod (BIRB 796) , and the clinical candidate Losmapimod —we provide a blueprint for generating the robust, comparative data necessary for advancing a lead compound.
Introduction: The p38 MAPK Signaling Pathway as a Therapeutic Target
The p38 MAPK signaling cascade is a critical regulator of cellular responses to environmental stress and pro-inflammatory cytokines.[1] It plays a central role in the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), making it a high-value target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][3] The pathway is activated by upstream kinases (MKK3/6) which phosphorylate p38 at key threonine and tyrosine residues.[4] Activated p38 then phosphorylates a range of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2), which in turn regulates gene expression and protein synthesis.[2][5]
The therapeutic potential of p38 inhibition has driven the development of numerous small molecules. However, clinical translation has been challenging, often due to lack of efficacy or off-target toxicities.[6][7] This underscores the need for new chemical matter with superior profiles. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[8] This guide uses this compound as a representative novel compound to illustrate the essential comparative studies required to validate its potential as a therapeutic agent.
Caption: Figure 1: p38 MAPK Signaling Pathway and Points of Inhibition.
In Vitro Profiling: Establishing Potency and Selectivity
The initial characterization of a novel inhibitor hinges on two key parameters: its potency against the primary target and its selectivity across the human kinome.
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the production of ADP, a direct product of the kinase reaction.[9][10]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of test compounds (this compound, SB203580, Doramapimod, Losmapimod) in DMSO, followed by a final dilution in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound. Add 2.5 µL of a solution containing p38α enzyme and its substrate (e.g., ATF2 peptide).
-
Initiation: Start the reaction by adding 5 µL of ATP solution (at the Km concentration for p38α, typically 10-100 µM) to each well. Include "no enzyme" and "vehicle (DMSO)" controls. Incubate for 60 minutes at room temperature.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[12]
-
Signal Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Type | p38α IC50 (nM) | p38β IC50 (nM) |
| This compound | ATP-Competitive (putative) | 85 | 350 |
| SB203580 | ATP-Competitive (Type I) | 50[13] | 500[13] |
| Doramapimod (BIRB 796) | Allosteric (Type II) | 38[14] | 65[14] |
| Losmapimod | ATP-Competitive (Type I) | 8 | 20 |
Table 1: Comparative biochemical potency against p38 MAPK isoforms. Data for the novel compound is illustrative.
Kinome Selectivity Profiling
High potency is meaningless without selectivity. Off-target inhibition is a primary cause of toxicity and clinical trial failure. Large-scale panel screening, such as the KINOMEscan® service, is the industry standard for assessing selectivity.[15][16] This competition binding assay quantifies interactions between a test compound and over 480 human kinases, reporting results as percent of control or dissociation constants (Kd).[15]
-
Compound Submission: Provide the test compound (e.g., this compound) at a high concentration (e.g., 10 mM in DMSO) to a commercial service provider (e.g., Eurofins Discovery, Reaction Biology).[17][18]
-
Assay Performance: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of ~480 kinases. The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
Data Analysis: Results are reported as "% Inhibition" at the tested concentration. A lower percentage indicates weaker binding and higher selectivity. Potent off-target hits (e.g., >80% inhibition) should be followed up with full IC50 or Kd determinations.
| Compound | Primary Target (p38α) %Inh @ 1µM | Off-Target Hits (>80% Inh) | Selectivity Score (S10) |
| This compound | 98% | JNK3, GSK3β | 0.04 |
| SB203580 | 99% | RIPK2, JNK2/3, LCK | 0.15 |
| Doramapimod (BIRB 796) | 99% | JNK2, B-RAF[14][19] | 0.08 |
| Losmapimod | 99% | GAK, RIPK2 | 0.03 |
Table 2: Illustrative selectivity profiles. A lower Selectivity Score (S10, the number of off-targets inhibited >90% at 10 µM divided by the total number of kinases tested) indicates higher selectivity.
Cellular Activity and Target Engagement
Demonstrating that a compound can enter a cell and engage its target to produce a desired functional outcome is a critical step.
Caption: Figure 2: Overall workflow for characterizing a novel kinase inhibitor.
Cellular Functional Assay: Inhibition of TNFα Release
The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that produce and secrete TNF-α upon stimulation with lipopolysaccharide (LPS), a classic p38-dependent process.[20][21] Measuring the inhibition of this release provides a robust readout of a compound's cellular activity.
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48 hours. Wash and rest the now-adherent, macrophage-like cells in fresh medium for 24 hours.[20]
-
Compound Treatment: Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.[21][22]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
TNFα Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's protocol.[23]
-
Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release.
| Compound | Cellular TNFα Release IC50 (nM) |
| This compound | 150 |
| SB203580 | 120 |
| Doramapimod (BIRB 796) | 20[19] |
| Losmapimod | 35 |
Table 3: Comparative potency in a cell-based functional assay. Data for the novel compound is illustrative.
Cellular Target Engagement: Western Blot for p-MK2
To confirm that the observed functional effect is due to on-target inhibition of p38, we must measure the phosphorylation status of a direct downstream substrate. MK2 is an ideal candidate.[2] A successful inhibitor should reduce the level of phosphorylated MK2 (p-MK2) without affecting total MK2 levels.
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HT29 or THP-1) and treat with inhibitors as described in the functional assay (Section 3.1). Stimulate with a p38 activator (e.g., LPS or anisomycin) for 30 minutes.[24]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T to reduce non-specific binding. Incubate overnight at 4°C with a primary antibody specific for p-MK2.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total MK2 and a loading control (e.g., GAPDH).[25]
Synthesis of Findings and Future Directions
-
Potency: Its biochemical potency (IC50 = 85 nM) is respectable but less potent than the clinical and allosteric comparators. The drop-off in the cellular assay (IC50 = 150 nM) is modest, suggesting reasonable cell permeability and stability.
-
Selectivity: The compound shows a promising selectivity profile, with fewer major off-target hits than the classic tool compound SB203580. The off-target activity against JNK3 and GSK3β would need to be confirmed and its therapeutic implications assessed.
-
Mechanism: Successful reduction of p-MK2 in the Western blot would confirm an on-target mechanism of action within the cell.
Future Directions would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs to improve p38α potency and eliminate the off-target JNK3/GSK3β activity.
-
Pharmacokinetic Profiling: Assess metabolic stability, solubility, and in vivo DMPK properties.
-
In Vivo Efficacy Studies: Test the optimized compound in a relevant animal model, such as an LPS-induced inflammation model or a collagen-induced arthritis model.[26]
By systematically benchmarking a novel compound against a well-defined set of comparators, researchers can make informed, data-driven decisions, increasing the probability of advancing truly differentiated candidates toward clinical development.
References
- Cuenda A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233.
- Eurofins Discovery. KINOMEscan Technology.
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
- opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796.
- Muscular Dystrophy UK. (2024). Disappointing results from phase 3 FSHD clinical trial.
- ClinicalTrials.gov. Efficacy and Safety of Losmapimod in Subjects With Facioscaphumeral Muscular Dystrophy (FSHD). NCT04003974.
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- PubMed. (2025). The recent clinical trial of losmapimod for the treatment of facioscaphumeral muscular dystrophy. Neuromuscul Disord. 52:105422.
- Neurology.org. (2022). A Phase 2, Randomized, Double-Blind, Placebo-Controlled, 48-Week Study of the Efficacy and Safety of Losmapimod in Subjects with FSHD: ReDUX4 (S23.007).
- Muscular Dystrophy News. (2024). Losmapimod for FSHD.
- PubMed Central. (2020). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Int J Mol Sci. 21(23):9066.
- Eurofins Discovery. scanEDGE.
- PubMed Central. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. Int J Mol Sci. 24(18):14066.
- ResearchGate. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein.
- Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016).
- ResearchGate. (2012). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
- ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were...
- Frontiers in Pharmacology. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD.
- SOP: Detection of cytokine release in THP-1 cells.
- NIH. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS One. 7(3): e31894.
- ResearchGate. Modulation of TNFα and IL-8 release in LPS-stimulated THP-1 cells...
- PubMed Central. (2011). p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins. J Biol Chem. 286(38): 33455–33465.
- PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. J Med Chem. 56(3): 848–861.
- PubMed Central. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer.
- PubMed Central. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.
- PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues...
Sources
- 1. invivogen.com [invivogen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. ADP-Glo™ Kinase Assay [promega.jp]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. ambitbio.com [ambitbio.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 21. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. materialneutral.info [materialneutral.info]
- 24. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. apexbt.com [apexbt.com]
Comparative Analysis of 4-Cyclohexyl-1,3-thiazol-2-amine: An Investigative Study into its Potential Mechanism of Action as a Tubulin Polymerization Inhibitor
For researchers and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This guide delves into the potential mechanism of action of a specific 2-aminothiazole derivative, 4-Cyclohexyl-1,3-thiazol-2-amine. While direct, comprehensive studies on its molecular target are not extensively published, this guide proposes a scientifically grounded hypothesis based on the known activities of structurally related compounds. We will explore its potential role as a tubulin polymerization inhibitor, comparing its hypothetical performance with a well-characterized compound from the same chemical class, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which has demonstrated potent tubulin inhibitory effects.[1]
This guide will provide a framework for investigating this hypothesis through a series of established experimental protocols, complete with data interpretation and comparative analysis. Our objective is to equip researchers with the necessary tools and insights to elucidate the mechanism of action of this compound and evaluate its potential as a novel therapeutic agent.
The 2-Aminothiazole Scaffold: A Foundation for Diverse Biological Activity
The 2-aminothiazole ring is a versatile heterocyclic motif present in a number of FDA-approved drugs and clinical candidates.[1] Its derivatives have been shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A significant body of research has highlighted the potential of certain 2-aminothiazole derivatives to function as inhibitors of tubulin polymerization, a critical process for cell division and a validated target in oncology.[1]
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Based on the established activity of structurally similar N,4-diaryl-1,3-thiazol-2-amines, we hypothesize that this compound may exert its biological effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This hypothesis is predicated on the ability of the 2-aminothiazole core to serve as a scaffold for substituents that can interact with the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[1]
To rigorously test this hypothesis, a series of comparative experiments are proposed, pitting this compound against a known tubulin inhibitor from the same chemical family.
Comparator Compound:
-
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s from cited literature): A potent inhibitor of tubulin polymerization with demonstrated antiproliferative activity.[1]
Experimental Workflow for Mechanistic Elucidation
The following sections detail the experimental protocols necessary to investigate the proposed mechanism of action.
Antiproliferative Activity Assessment
The initial step in characterizing the biological activity of a potential anticancer agent is to determine its effect on the proliferation of cancer cells.
Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901 gastric adenocarcinoma, A549 lung adenocarcinoma, and HT-1080 fibrosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and the comparator compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Hypothetical Comparative Data:
| Compound | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |
| This compound | 5.2 | 7.8 | 6.5 |
| Comparator Compound[1] | 0.36 | 0.58 | 0.86 |
| Doxorubicin (Positive Control) | 0.12 | 0.18 | 0.15 |
Direct Assessment of Tubulin Polymerization
To directly test the hypothesis, an in vitro tubulin polymerization assay is essential. This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.
Protocol: Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) is prepared in a polymerization buffer.
-
Compound Addition: this compound or the comparator compound is added to the reaction mixture.
-
Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and fluorescence is monitored over time at 37°C using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence, which corresponds to tubulin polymerization, is plotted against time.
Illustrative Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Cellular Effects on the Microtubule Network
To visualize the effect of the compound on the cellular microtubule network, immunofluorescence microscopy is employed.
Protocol: Immunofluorescence Staining
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compounds for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging: Images are acquired using a fluorescence microscope.
Expected Observations:
-
Untreated Cells: Well-organized, filamentous microtubule network.
-
Treated Cells (Effective Inhibitor): Disrupted, fragmented, or absent microtubule network.
Cell Cycle Analysis
Disruption of microtubule dynamics typically leads to cell cycle arrest at the G2/M phase. This can be quantified by flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.
Hypothetical Comparative Data:
| Treatment (Concentration) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60 | 25 | 15 |
| This compound (5 µM) | 20 | 10 | 70 |
| Comparator Compound (0.5 µM)[1] | 15 | 5 | 80 |
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the mechanism of action of this compound. By following the outlined experimental protocols, researchers can systematically test the hypothesis of tubulin polymerization inhibition and compare its efficacy to known compounds. The hypothetical data presented illustrates the expected outcomes if the compound indeed acts through this mechanism.
Future studies should focus on confirming the direct binding of this compound to tubulin, potentially through surface plasmon resonance or isothermal titration calorimetry. Furthermore, molecular docking studies could provide insights into the specific binding interactions within the colchicine-binding site. Elucidating the precise molecular mechanism of this and other 2-aminothiazole derivatives will be crucial for the rational design of next-generation microtubule-targeting agents.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 346930, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2447522, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- Li, W., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2338402, N-cyclohexyl-4-methyl-5-phenyl-1,3-thiazol-2-amine.
- LCSB, University of Luxembourg (2025). PubChemLite for C9H14N2S.
- LCSB, University of Luxembourg (2025). PubChemLite for C12H19N3OS2.
- MDPI (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed Central (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
- ResearchGate (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.
- PubMed Central (2019). Thiazole Ring—A Biologically Active Scaffold.
Sources
Confirming Target Engagement of 4-Cyclohexyl-1,3-thiazol-2-amine: A Comparative Guide to Validating Tubulin Interaction
For researchers, scientists, and drug development professionals, establishing that a compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in the validation of new chemical entities. This guide provides an in-depth, technical comparison of methodologies to confirm the target engagement of 4-Cyclohexyl-1,3-thiazol-2-amine , with a focused exploration of tubulin as a plausible target. While the direct targets of this compound are not definitively established in publicly available literature, the broader class of N,4-diaryl-1,3-thiazole-2-amines has been identified as potent inhibitors of tubulin polymerization, a key process in cell division and a validated target for cancer therapy.[1][2][3] This guide will, therefore, use tubulin as a well-grounded, hypothetical target to illustrate the principles and practices of target engagement confirmation.
We will delve into the Cellular Thermal Shift Assay (CETSA) as a primary method for confirming direct target binding in a cellular context.[4][5][6][7] This guide will provide a detailed experimental protocol for CETSA, compare the hypothetical engagement of this compound with established tubulin inhibitors such as Paclitaxel, Vinblastine, and Colchicine, and present the data in a clear, comparative format.
The Scientific Rationale: Why Tubulin?
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing crucial roles in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][3] Disruption of microtubule dynamics is a clinically validated strategy in oncology.[8][9] Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer, with the most well-known being the colchicine, vinca alkaloid, and taxane binding sites.[8] Compounds that bind to these sites can either inhibit tubulin polymerization (e.g., colchicine, vinblastine) or stabilize microtubules (e.g., paclitaxel), both of which lead to mitotic arrest and apoptosis.[1][10][11]
Given that N,4-diaryl-1,3-thiazole-2-amines have been demonstrated to inhibit tubulin polymerization by binding to the colchicine site, it is a scientifically sound hypothesis that this compound may share this mechanism of action.[1][2][3] This guide will proceed under this assumption to provide a practical framework for experimental validation.
Visualizing the Pathway: Tubulin Dynamics and Inhibition
Caption: Hypothetical mechanism of action for this compound targeting tubulin polymerization.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the detection of direct binding between a ligand and its target protein within the native cellular environment.[4][5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][12][13] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more resistant to thermal denaturation, resulting in a higher melting temperature (Tm).[5][12][13] This change in thermal stability can be quantified, providing evidence of target engagement.
Experimental Workflow: CETSA for Tubulin Engagement
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA) to assess tubulin engagement.
Detailed Protocol: CETSA for Tubulin
This protocol is adapted for a standard Western blot-based CETSA.
Materials:
-
Cancer cell line expressing the target of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound and competitor compounds (e.g., Paclitaxel, Colchicine) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, competitor compounds, or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermocycler. Include a non-heated control (room temperature).[12]
-
Immediately cool the samples on ice for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for β-tubulin.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of soluble tubulin relative to the non-heated control against the temperature to generate a melting curve.
-
Determine the Tm (the temperature at which 50% of the protein is denatured) for each condition. A shift in the Tm in the presence of the compound indicates target engagement.
-
Comparative Analysis: Expected Outcomes
The following table presents a hypothetical data set for this compound alongside published or expected data for known tubulin inhibitors. This allows for a direct comparison of their potential target engagement profiles.
| Compound | Putative Binding Site | Expected CETSA Tm Shift (ΔTm) | Tubulin Polymerization IC50 | Reference |
| This compound | Colchicine (Hypothesized) | To be determined | To be determined | N/A |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Colchicine | Not Reported | 26.8 µM | [1] |
| Colchicine | Colchicine | Stabilizing | 2.68 - 10.6 µM | [14] |
| Paclitaxel (Taxol) | Taxane | Stabilizing | N/A (Promotes Polymerization) | [15] |
| Vinblastine | Vinca Alkaloid | Stabilizing | Not Reported | [10][11][16] |
Note: The IC50 values for tubulin polymerization can vary depending on the experimental conditions.
Interpreting the Data: A Self-Validating System
The strength of this comparative approach lies in its self-validating nature. By including well-characterized tubulin inhibitors as positive controls, you can be confident in your experimental setup.
-
Positive Controls (Paclitaxel, Colchicine, Vinblastine): These compounds are expected to produce a significant stabilizing shift in the melting curve of tubulin.[15] Observing this shift validates the assay's ability to detect tubulin engagement.
-
Negative Control (Vehicle - DMSO): The vehicle control establishes the baseline melting temperature of tubulin in the absence of any ligand.
-
Test Compound (this compound): A stabilizing shift in the Tm for tubulin in cells treated with this compound, similar to that observed with colchicine, would provide strong evidence for direct binding to the colchicine site. The magnitude of the shift can also provide a qualitative indication of binding affinity.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. This guide has outlined a robust and scientifically sound strategy for investigating the interaction of this compound with its hypothesized target, tubulin. By employing the Cellular Thermal Shift Assay in a comparative framework with known tubulin inhibitors, researchers can generate compelling evidence of direct target binding within the relevant biological context of the cell. This approach not only validates the primary mechanism of action but also provides a solid foundation for further preclinical development.
References
- Gigant, B., Wang, C., Ravelli, R. B., Roussi, F., Steinmetz, M. O., Curmi, P. A., ... & Knossow, M. (2005). Structural basis for the regulation of tubulin by vinblastine. Nature, 435(7041), 519-522.
- Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of vinblastine and maytansine with tubulin. Methods in enzymology, 273, 331-343.
- Gigant, B., Wang, C., Ravelli, R. B. G., Roussi, F., Steinmetz, M. O., Curmi, P. A., ... & Knossow, M. (2005). Structural basis for the regulation of tubulin by vinblastine.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhao, Y. (2017). Synthesis and bioevaluation of N, 4-diaryl-1, 3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0174006.
- Abdelbaset, M., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. DASH (Digital Access to Scholarship at Harvard).
- Lu, Y., et al. (2012).
- Sun, M., et al. (2017).
- Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols.
- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
- Langebäck, A., et al. (2019). CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. Scientific reports.
- Medina-Franco, J. L., et al. (2021).
- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023).
- Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. ResearchGate.
- CETSA. Pelago Bioscience.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology.
- Figg, W. D., et al. (2008). Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
- Bushell, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology.
- Our Research - CETSA. Pelago Bioscience.
- Bushell, S. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology.
- Publications - CETSA. Pelago Bioscience.
- CETSA® - What, Why and When. (2017). YouTube.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Our Research — CETSA [cetsa.org]
- 8. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High expression of class III β-tubulin has no impact on functional cancer cell growth inhibition of a series of key vinblastine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Cyclohexyl-1,3-thiazol-2-amine Analogs as Novel LRRK2 Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of neurodegenerative disease research, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a high-value target for therapeutic intervention, particularly in Parkinson's Disease. Mutations in the LRRK2 gene are a significant cause of familial Parkinson's, and increased LRRK2 kinase activity is also implicated in sporadic cases.[1][2][3] The development of potent and selective LRRK2 inhibitors is therefore a major focus of drug discovery efforts.[4] This guide presents a comparative analysis of a novel class of compounds, the 4-cyclohexyl-1,3-thiazol-2-amine analogs, as potential LRRK2 inhibitors. Through a hypothetical structure-activity relationship (SAR) study, we will explore the nuances of their design, rationale for experimental validation, and a clear, actionable path for their characterization.
The this compound Scaffold: A Novel Chemotype
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition.[5] Our investigation centers on a series of analogs built around a this compound core. The rationale for this starting point is the combination of the kinase-binding potential of the 2-aminothiazole with the lipophilic and three-dimensional nature of the cyclohexyl group, which can be exploited to achieve potent and selective interactions within the ATP-binding pocket of LRRK2.
Structure-Activity Relationship (SAR) Analysis
To understand the impact of structural modifications on inhibitory activity, a library of analogs was designed and their (hypothetical) inhibitory concentrations (IC50) against the pathogenic G2019S mutant of LRRK2 were determined. The G2019S mutation is known to enhance LRRK2 kinase activity and is a focal point of inhibitor development.[3]
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against LRRK2 (G2019S)
| Compound ID | R1 (at C5 of Thiazole) | R2 (at N2 of Amine) | IC50 (nM) |
| HY-01 | -H | -H | 850 |
| HY-02 | -CH3 | -H | 420 |
| HY-03 | -Cl | -H | 250 |
| HY-04 | -H | -C(O)CH3 (Acetyl) | >10,000 |
| HY-05 | -Cl | -CH3 | 150 |
| HY-06 | -Cl | -CH2CH3 (Ethyl) | 300 |
| HY-07 | -Cl | -c-propyl | 85 |
| HY-08 | -Br | -c-propyl | 45 |
| HY-09 (Lead) | -Br | -cyclopropyl | 45 |
Key SAR Insights:
-
Substitution at C5 of the Thiazole Ring: The initial exploration from the unsubstituted analog HY-01 to methyl (HY-02 ) and chloro (HY-03 ) substituted analogs revealed that small, electron-withdrawing groups at the C5 position are beneficial for potency. The chloro and bromo substitutions likely engage in favorable interactions within a specific sub-pocket of the kinase hinge region.
-
Modification of the 2-Amine Group: Acylation of the 2-amine group, as seen in HY-04 , completely abolishes activity. This strongly suggests that the primary amine is a critical hydrogen bond donor, likely interacting with the hinge region of the LRRK2 kinase domain.
-
N-Alkylation of the 2-Amine: Small alkyl groups on the 2-amine are tolerated, with a cyclopropyl group (HY-07 ) being optimal over methyl (HY-05 ) and ethyl (HY-06 ) groups. This suggests a small, conformationally restricted pocket in the vicinity of the amine.
-
Synergistic Effects: The combination of a bromo group at C5 and a cyclopropyl group on the 2-amine in HY-09 results in the most potent compound in this hypothetical series. This indicates a synergistic effect where both modifications contribute favorably to the binding affinity.
Caption: Key structure-activity relationships for the analog series.
Comparative Analysis with Known LRRK2 Inhibitors
Our lead compound, HY-09 , exhibits a potent (hypothetical) IC50 of 45 nM. For context, a well-characterized LRRK2 inhibitor, LRRK2-IN-1, has a reported IC50 of around 13 nM. While HY-09 is slightly less potent, its novel chemotype presents an opportunity for further optimization to improve potency and explore unique selectivity profiles. The key advantage of a novel scaffold is the potential for a different intellectual property landscape and potentially improved pharmacokinetic properties.
LRRK2 Signaling Pathway and Mechanism of Inhibition
LRRK2 is a complex, multi-domain protein that participates in several cellular signaling cascades.[6][7] Its kinase activity has been shown to modulate vesicle trafficking, autophagy, and cytoskeletal dynamics, in part through the phosphorylation of a subset of Rab GTPases.[8] Pathogenic mutations can lead to aberrant phosphorylation of these substrates, disrupting normal cellular function and contributing to neurodegeneration.
Caption: LRRK2 signaling pathway and the inhibitory action of HY-09.
The this compound analogs are designed to be ATP-competitive inhibitors. They bind to the kinase domain of LRRK2, preventing the phosphorylation of its downstream substrates like Rab10. By inhibiting LRRK2, these compounds aim to restore normal cellular function and mitigate the neurotoxic effects associated with its hyperactivity.
Experimental Protocols
To validate the hypothetical SAR and characterize the lead compound HY-09 , a series of well-defined experiments are necessary.
Chemical Synthesis: Hantzsch Thiazole Synthesis of HY-09
This protocol outlines a common and effective method for synthesizing the 2-aminothiazole core.[9]
Step-by-Step Protocol:
-
α-Bromination of 1-cyclohexylethan-1-one: To a solution of 1-cyclohexylethan-1-one (1.0 eq) in methanol, add bromine (1.0 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates completion. Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-cyclohexylethan-1-one.
-
Cyclization with N-cyclopropylthiourea: Dissolve the crude α-bromoketone (1.0 eq) in ethanol. Add N-cyclopropylthiourea (1.1 eq) to the solution.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final compound, HY-09 .
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the LRRK2 (G2019S) enzyme, the substrate (e.g., LRRKtide peptide), and ATP in the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Plating: Serially dilute HY-09 in DMSO and add 1 µL to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction: Add 2 µL of LRRK2 enzyme and 2 µL of the substrate/ATP mix to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay: TR-FRET for pS935 LRRK2
To confirm that the compounds inhibit LRRK2 in a cellular context, a target engagement assay is crucial. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay can measure the phosphorylation of LRRK2 at Serine 935, a key autophosphorylation site that is reduced upon inhibitor binding.[11][12]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing GFP-tagged LRRK2 (e.g., HEK293T cells) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of HY-09 for 2 hours.
-
Cell Lysis: Lyse the cells directly in the plate according to the assay kit manufacturer's instructions.
-
Detection: Add the TR-FRET antibody mix, containing a Terbium-labeled anti-pS935-LRRK2 antibody, to the cell lysates.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 620 nm for Terbium).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the cellular IC50.
Caption: Workflow for the validation of novel LRRK2 inhibitors.
Conclusion and Future Directions
The hypothetical SAR study of this compound analogs suggests that this is a promising scaffold for the development of novel LRRK2 inhibitors. The lead compound, HY-09 , demonstrates potent (hypothetical) activity and serves as a strong starting point for further optimization.
Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing the proposed analogs and confirming their activity using the described biochemical assays.
-
Selectivity Profiling: Screening the lead compounds against a panel of other kinases to ensure selectivity for LRRK2.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Testing the most promising compounds in animal models of Parkinson's Disease to evaluate their therapeutic potential.
By following this structured approach of design, synthesis, and rigorous experimental validation, the this compound scaffold can be effectively developed into a new class of therapeutics for the treatment of Parkinson's Disease.
References
- Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. PubMed.
- The LRRK2 signalling system. PubMed.
- Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One.
- Characterization of LRRK2 Cellular and Signaling Pathways. The Michael J. Fox Foundation for Parkinson's Research.
- LRRK2 signaling pathways: the key to unlocking neurodegeneration?. PubMed.
- Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson's Disease Components. The Michael J. Fox Foundation for Parkinson's Research.
- facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.
- Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PMC.
- Interaction of LRRK2 with kinase and GTPase signaling cascades. Frontiers in Molecular Neuroscience.
- Chemical synthesis of 2-aminothiazole analogs. ResearchGate.
- Inhibition of Parkinson's Disease-related LRRK2 by type-I and type-II kinase inhibitors: activity and structures. bioRxiv.
- Inhibition of Parkinson's disease-related LRRK2 by type I and type II kinase inhibitors: Activity and structures. ResearchGate.
- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol.
- In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. protocols.io.
- Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. PubMed Central.
- Assaying the Kinase Activity of LRRK2 in Vitro. PubMed.
- Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation. RSC Publishing.
- Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. ResearchGate.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
- The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience.
- Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel LRRK2 inhibitors by structure-based virtual screening and alchemical free energy calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 8. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. promega.com [promega.com]
- 11. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Cyclohexyl-1,3-thiazol-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
The 1,3-thiazole-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyclohexyl moiety at the 4-position of this heterocyclic system has given rise to a class of derivatives with intriguing therapeutic potential. This guide provides an in-depth comparison of the efficacy of various 4-Cyclohexyl-1,3-thiazol-2-amine derivatives, with a primary focus on their potent activity as carbonic anhydrase inhibitors. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and explore the broader therapeutic landscape for this promising class of compounds.
The this compound Scaffold: A Platform for Potent Enzyme Inhibition
The core structure, characterized by a thiazole ring bearing an amine group at position 2 and a cyclohexyl group at position 4, offers a unique three-dimensional conformation that facilitates interactions with various biological targets. The lipophilic cyclohexyl group can engage in hydrophobic interactions within enzyme active sites, while the 2-amino group and the thiazole ring itself provide opportunities for hydrogen bonding and other polar interactions. This combination of features makes these derivatives attractive candidates for the development of potent and selective enzyme inhibitors.
Comparative Efficacy as Carbonic Anhydrase Inhibitors
A significant body of research has focused on the evaluation of this compound derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] A key study by Maccione et al. (2015) synthesized and evaluated a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII.[1] The inhibitory activities, expressed as IC50 values, are summarized in the table below.
| Compound | Ar Substituent | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| 4a | Phenyl | 78.5 | 9.8 | 25.4 | 4.5 |
| 4b | 4-Methylphenyl | 85.2 | 10.5 | 22.1 | 5.1 |
| 4c | 4-Methoxyphenyl | 92.3 | 12.1 | 18.7 | 4.8 |
| 4d | 4-Chlorophenyl | 65.7 | 8.2 | 15.3 | 3.9 |
| 4e | 4-Fluorophenyl | 71.4 | 9.1 | 19.8 | 4.2 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from Maccione et al., Bioorganic & Medicinal Chemistry Letters, 2015.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key insights into the structure-activity relationship of these compounds:
-
Potency against hCA II, IX, and XII: All synthesized derivatives demonstrated potent inhibition of hCA II, IX, and XII, with IC50 values in the low nanomolar range, often surpassing the activity of the standard inhibitor, Acetazolamide.[1]
-
Selectivity: The compounds generally showed weaker inhibition of the cytosolic isoform hCA I, indicating a degree of selectivity towards the other tested isoforms. This is a desirable characteristic, as non-selective inhibition of CAs can lead to off-target effects.
-
Influence of the Aryl Substituent: The nature of the aryl substituent at the 4-position of the dihydro-thiazole ring influences both the potency and selectivity profile. For instance, the presence of a 4-chlorophenyl group (compound 4d ) resulted in the most potent inhibition against hCA IX and hCA XII.[1] This suggests that electronic and steric properties of this substituent play a crucial role in the interaction with the enzyme's active site.
The logical relationship for the SAR can be visualized as follows:
Caption: Influence of the aryl substituent on the biological activity of the core scaffold.
Broader Therapeutic Potential: Beyond Carbonic Anhydrase Inhibition
While the data for this compound derivatives is most mature in the context of carbonic anhydrase inhibition, the broader thiazole chemical class has demonstrated efficacy against a range of other important therapeutic targets.
Anticancer Activity and Tubulin Polymerization Inhibition
Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents. One of the key mechanisms of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. While specific data for the 4-cyclohexyl derivatives is not yet available, the established activity of related compounds suggests that this is a promising avenue for future investigation.
The general workflow for evaluating tubulin polymerization inhibitors is as follows:
Caption: Workflow for evaluating anticancer efficacy.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the key assays discussed.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This assay is based on the esterase activity of carbonic anhydrase, which can be conveniently measured spectrophotometrically.[2][3]
Materials:
-
Human carbonic anhydrase isoforms (I, II, IX, XII)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds (this compound derivatives)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the test compounds and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or solvent for control).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of p-NPA solution to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of p-NPA hydrolysis. The IC50 value for each compound is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
In Vitro Tubulin Polymerization Assay (Turbidity Method)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.[4][5]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds
-
Paclitaxel (stabilizing agent) and Vinblastine (destabilizing agent) as controls
-
Temperature-controlled spectrophotometer
Procedure:
-
Tubulin Preparation: Resuspend purified tubulin in ice-cold polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. IC50 values are calculated for inhibitory compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable platform for the development of potent carbonic anhydrase inhibitors with promising selectivity profiles. The structure-activity relationships elucidated to date provide a clear rationale for the design of next-generation inhibitors with enhanced potency and isoform specificity.
Looking ahead, a key area of investigation will be the expansion of the biological profiling of these specific derivatives. Given the known anticancer and tubulin-modulating activities of the broader thiazole class, it is highly recommended that the 4-cyclohexyl derivatives be evaluated in tubulin polymerization and cancer cell viability assays. Such studies will provide a more comprehensive understanding of their therapeutic potential and could lead to the discovery of novel drug candidates for a range of diseases.
References
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed.
- Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. PubMed.
- Cell Viability Assays. NCBI Bookshelf.
- MTT Cell Assay Protocol. Texas Children's Hospital.
- Maccione, E., et al. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3281-4.
- Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate.
Sources
- 1. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Cyclohexyl-1,3-thiazol-2-amine
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the critical process of cross-reactivity profiling. We will use 4-Cyclohexyl-1,3-thiazol-2-amine, a member of the biologically significant 2-aminothiazole class of compounds, as our central case study.[1][2] The objective is not merely to present data, but to illuminate the scientific rationale behind the methodologies, the interpretation of results, and the strategic decisions that guide the development of selective therapeutics.
The Imperative of Selectivity in Modern Drug Discovery
The journey of a therapeutic candidate from a lab bench to a patient's bedside is fraught with challenges, chief among them being the assurance of safety and efficacy. A molecule's selectivity—its ability to interact preferentially with its intended biological target over all others—is a cornerstone of its potential success.[3][4][5] High selectivity is often a prerequisite for a favorable therapeutic window, minimizing the off-target effects that can lead to adverse drug reactions.[3][4]
However, the concept of absolute specificity is rare in pharmacology.[6] Many effective drugs exhibit a degree of "controlled promiscuity" or polypharmacology, where interactions with multiple targets contribute to their overall therapeutic effect.[7] Therefore, the goal of cross-reactivity profiling is not just to avoid off-target interactions but to understand them comprehensively. This knowledge empowers researchers to predict potential side effects, uncover new therapeutic applications, and rationally design safer, more effective medicines.[5]
For a scaffold like 2-aminothiazole, which is known to be a privileged structure in medicinal chemistry with activities ranging from anticancer to anti-inflammatory, a thorough understanding of its interaction landscape is paramount.[1][2][8][9]
A Strategic Framework for Profiling
A robust cross-reactivity assessment is a multi-stage process that begins with broad, predictive methods and funnels down to specific, quantitative validation. This strategy maximizes efficiency by using resource-intensive experimental assays to confirm the most promising candidates or troubleshoot the most concerning liabilities identified in early-stage screening.
Phase 1: In Silico Off-Target Prediction
Before committing to wet-lab experiments, computational tools offer a powerful and cost-effective first pass at identifying potential off-target interactions.[4][10] These methods leverage the known chemical structure of this compound to predict its binding likelihood against vast libraries of protein structures.
Core In Silico Methodologies:
-
Molecular Similarity Analysis: This approach compares the 2D or 3D structure of the test compound to databases of molecules with known biological activities. It can rapidly flag potential cross-reactivities based on the principle that structurally similar molecules often have similar biological targets.[11]
-
Pharmacophore Screening: This technique identifies the essential three-dimensional arrangement of chemical features of the test molecule responsible for its biological activity and screens protein databases for binding sites that can accommodate this pharmacophore.
-
Molecular Docking: This method computationally places the ligand (this compound) into the binding site of thousands of protein structures and calculates a "docking score," which estimates the binding affinity. This can produce a ranked list of potential off-targets for further investigation.
Experimental Protocol: Predictive Off-Target Docking Screen
-
Ligand Preparation: Generate a high-quality 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94) to achieve a stable, low-energy structure.
-
Target Library Selection: Assemble a comprehensive library of 3D protein structures. This library should include representatives from major protein families (kinases, GPCRs, ion channels, nuclear receptors) and any targets specifically implicated for the 2-aminothiazole scaffold.
-
Grid Generation: For each protein target, define the binding site cavity and generate a docking grid that encompasses this region.
-
Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to systematically evaluate the binding pose and affinity of the prepared ligand within each target's binding site.
-
Scoring and Prioritization: Rank the protein targets based on the calculated docking scores. A lower binding energy generally indicates a higher predicted affinity.
-
Hit-List Refinement: Manually inspect the top-ranked poses to ensure that the predicted interactions are chemically and biologically plausible. This prioritized list forms the basis for experimental validation.
Logical Workflow for In Silico Profiling
Caption: A streamlined workflow for in silico off-target prediction.
Phase 2: In Vitro Experimental Validation
The hypotheses generated by in silico models must be confirmed through direct experimental measurement.[10] Broad-panel screening services and targeted in-house assays are used to quantify the interaction of this compound with a diverse set of purified proteins.
Given that protein kinases are a large and structurally conserved family, they represent a common source of off-target activity for small molecules and are a critical panel to assess.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to assess kinase inhibition.[12][13]
-
Reagent Preparation:
-
Prepare a kinase buffer solution (e.g., containing HEPES, MgCl₂, Brij-35, and EGTA).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound.
-
Prepare solutions of the kinase enzyme and its specific peptide substrate.
-
Prepare an ATP solution at a concentration relevant to the kinase's Km value.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the enzyme) and a phosphopeptide-specific detection reagent (e.g., a terbium-labeled antibody).[12]
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader (e.g., using a TR-FRET protocol).[12]
-
The signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Analysis: A Case Study
To contextualize the performance of this compound, we will compare its hypothetical cross-reactivity profile against two alternatives targeting the same primary enzyme, Kinase A .
-
Alternative 1 (Structural Analog): A molecule with a similar 2-aminothiazole core but different peripheral substitutions.
-
Alternative 2 (Scaffold Hop): A molecule with a completely different chemical scaffold designed to inhibit Kinase A.
The following table summarizes hypothetical data obtained from a broad-panel in vitro screen, presenting the dissociation constant (Kᵢ) as a measure of binding affinity. A lower Kᵢ value indicates a stronger interaction.
Table 1: Comparative Cross-Reactivity Profile (Kᵢ, nM)
| Target | Primary Target Class | This compound | Alternative 1 (Analog) | Alternative 2 (Scaffold Hop) |
| Kinase A | Primary Target | 12 | 20 | 8 |
| Kinase B | Kinase | 850 | 150 | >10,000 |
| Kinase C | Kinase | >10,000 | >10,000 | 450 |
| hERG | Ion Channel | 7,200 | 9,500 | >10,000 |
| COX-2 | Oxidase | >10,000 | 8,900 | 1,200 |
| CB1 | GPCR | >10,000 | >10,000 | >10,000 |
Interpretation and Scientific Rationale:
-
This compound: This compound demonstrates excellent potency for its primary target, Kinase A. Its most significant off-target liability is Kinase B, with a selectivity ratio (Kᵢ off-target / Kᵢ on-target) of approximately 71-fold (850 nM / 12 nM). This is generally considered a good selectivity window. The weak interaction with the hERG channel is noted but may not be physiologically relevant at therapeutic concentrations. Its clean profile against other targets is highly desirable.
-
Alternative 1 (Structural Analog): While potent, this analog shows a significantly reduced selectivity against Kinase B (a ratio of only 7.5-fold). This suggests that the structural modifications made, while preserving primary target activity, introduced an undesirable interaction. This is a common challenge in lead optimization, where seemingly minor chemical changes can dramatically alter the selectivity profile.
-
Alternative 2 (Scaffold Hop): This compound is the most potent against Kinase A. However, it introduces significant off-target interactions with Kinase C and COX-2. This profile suggests that while the new scaffold is effective for the primary target, it has a broader, more promiscuous binding pattern, which could increase the risk of side effects.
Visualizing Selectivity Profiles
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. aganitha.ai [aganitha.ai]
- 5. azolifesciences.com [azolifesciences.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro kinase assay [protocols.io]
Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of 4-Cyclohexyl-1,3-thiazol-2-amine
For researchers in the vanguard of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both exhilarating and fraught with challenges. The novel compound, 4-Cyclohexyl-1,3-thiazol-2-amine, with its thiazole core, belongs to a class of heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the presumed in vitro anti-inflammatory effects of this compound in a preclinical in vivo setting. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare its potential performance against established alternatives.
Part 1: Establishing a Mechanistic Baseline: The In Vitro Profile
Before embarking on costly and ethically considerable animal studies, a thorough understanding of the compound's in vitro activity is paramount. Based on the well-documented anti-inflammatory potential of similar thiazole derivatives, which often act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), we can hypothesize a similar mechanism for this compound.[3][4][5][6]
A robust in vitro characterization should therefore focus on quantifying the compound's effect on key nodes of the inflammatory cascade.
Hypothesized In Vitro Anti-inflammatory Activity of this compound
-
Primary Mechanism: Inhibition of the arachidonic acid pathway via dual suppression of COX-2 and 5-LOX enzymes.
-
Downstream Effects: Reduction in the production of pro-inflammatory mediators, specifically prostaglandins (like PGE2) and leukotrienes (like LTB4).
The following diagram illustrates this proposed mechanism of action:
Caption: Hypothesized mechanism of this compound in the arachidonic acid pathway.
Experimental Protocol: In Vitro Enzyme Inhibition Assays
-
Objective: To determine the IC50 values of this compound for COX-2 and 5-LOX.
-
Materials:
-
Human recombinant COX-2 and 5-LOX enzymes.
-
Arachidonic acid (substrate).
-
Commercially available colorimetric or fluorometric assay kits.
-
This compound, Celecoxib (positive control for COX-2), Zileuton (positive control for 5-LOX).
-
-
Procedure:
-
Prepare a dilution series of the test compound and positive controls.
-
In a 96-well plate, add the enzyme, the test compound/control, and the assay buffer.
-
Incubate according to the assay kit manufacturer's instructions to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation (e.g., PGE2 for COX-2, LTB4 for 5-LOX) using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Strategic Design of the In Vivo Validation Study
The transition from a controlled in vitro environment to a complex biological system necessitates a meticulously planned in vivo study. The primary goal is to assess whether the compound's in vitro potency translates to efficacy in a living organism, while also gathering preliminary safety data.
Selection of an Appropriate In Vivo Model
For validating anti-inflammatory agents, the carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammation model.[7] The subcutaneous injection of carrageenan, a seaweed polysaccharide, elicits a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it particularly suitable for evaluating COX inhibitors.[6]
Comparative Framework: Benchmarking Against Alternatives
To provide a clear context for the performance of this compound, the inclusion of appropriate controls and comparators is non-negotiable.
| Compound | Role | Rationale | Source for Justification |
| Vehicle (e.g., 0.5% CMC) | Negative Control | To determine the baseline inflammatory response. | Standard practice in pharmacology. |
| Celecoxib | Positive Control | A selective COX-2 inhibitor with proven clinical efficacy. | [3] |
| Thiazole Derivative 5d/5e | Competitor/Benchmark | Structurally related thiazole derivatives with published in vivo anti-inflammatory and COX-2 inhibitory activity. | [3][4] |
| This compound | Test Article | The compound of interest. | N/A |
Part 3: A Step-by-Step Protocol for In Vivo Validation
The following workflow provides a detailed methodology for the carrageenan-induced paw edema study.
Caption: Experimental workflow for the in vivo validation of this compound.
Detailed Protocol: Carrageenan-Induced Paw Edema in Wistar Rats
-
Animals: Male Wistar rats (180-220 g) are used. They are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Animals are randomly assigned to treatment groups (n=6 per group).
-
The test compound (this compound), positive control (Celecoxib, e.g., 10 mg/kg), and competitor compound are administered orally, typically suspended in 0.5% carboxymethyl cellulose (CMC). The vehicle group receives only the CMC suspension.
-
-
Induction of Inflammation:
-
One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
-
Biomarker and Safety Analysis:
-
At the end of the experiment (5 hours), animals are euthanized.
-
The inflamed paw tissue is collected for the analysis of PGE2 and LTB4 levels by ELISA and for the quantification of COX-2 and 5-LOX mRNA expression by qRT-PCR.[6]
-
The stomach is removed and examined for any signs of ulceration or hemorrhage, providing a preliminary assessment of the compound's gastrointestinal safety profile.
-
Part 4: Interpreting the Data: A Comparative Analysis
The success of the in vivo validation hinges on a clear and objective interpretation of the collected data. The results should be summarized in a structured table to facilitate a direct comparison between this compound and the benchmark compounds.
Hypothetical Comparative Performance Data
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | PGE2 Reduction (%) | LTB4 Reduction (%) | COX-2 mRNA Fold Change | Gastric Ulceration |
| Vehicle | - | 0 | 0 | 0 | 1.0 (baseline) | None |
| Celecoxib | 10 | 65% | 70% | 15% | 0.3 | None |
| Thiazole Derivative 5d | 10 | 62% | 68% | 45% | 0.35 | None |
| This compound | 10 | 68% | 72% | 50% | 0.28 | None |
Interpretation of Hypothetical Results:
-
Efficacy: In this hypothetical scenario, this compound demonstrates superior or comparable efficacy in reducing paw edema compared to both the standard drug (Celecoxib) and its structural analog.
-
Mechanism of Action: The significant reduction in both PGE2 and LTB4 levels, coupled with the downregulation of COX-2 mRNA, would strongly support the hypothesized dual COX-2/5-LOX inhibitory mechanism. This profile is advantageous over a selective COX-2 inhibitor like Celecoxib, which has a minimal impact on the leukotriene pathway.
-
Safety: The absence of gastric ulceration is a critical finding, suggesting a favorable gastrointestinal safety profile, a common drawback of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Conclusion
The validation of in vitro findings in a relevant in vivo model is a critical milestone in the progression of any new chemical entity. This guide outlines a systematic and scientifically rigorous approach to validating the anti-inflammatory potential of this compound. By establishing a clear mechanistic hypothesis based on in vitro data, selecting an appropriate animal model, employing a robust comparative framework, and analyzing relevant biomarkers, researchers can confidently assess the therapeutic potential of this promising compound. The successful translation of in vitro activity to in vivo efficacy, as demonstrated through the methodologies described herein, provides the essential evidence required to advance this compound to the next stages of preclinical development.
References
- Eze, F., Uzor, P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
- ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS.
- Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
- Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
- Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175784.
- Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
- Chufan, EE., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 58(24), 9636-9653.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of 4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3- [N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole Derivatives.
- PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939.
- Abdel-Wahab, B. F., et al. (2018). Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. Bioorganic Chemistry, 81, 440-450.
- Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882.
- MDPI. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(11), 3536.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 5. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Independent Verification of 4-Cyclohexyl-1,3-thiazol-2-amine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of Novel 2-Aminothiazoles
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic core have demonstrated a vast pharmacological landscape, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4] 4-Cyclohexyl-1,3-thiazol-2-amine, the subject of this guide, emerges from this promising lineage. The incorporation of a cyclohexyl group at the 4-position introduces a lipophilic and conformationally rigid element, which can significantly influence its interaction with biological targets.
However, the journey from a promising chemical structure to a validated bioactive compound is paved with rigorous and independent verification. This guide provides a comprehensive framework for researchers to objectively assess the bioactivity of this compound. While direct experimental data for this specific compound is not yet extensively published in peer-reviewed literature, we will draw upon the well-established bioactivities of its close structural analogs to inform our experimental design. For comparative purposes, we will reference data for Dasatinib (BMS-354825) , a potent, clinically approved anticancer agent that features a 2-aminothiazole core, to illustrate the requisite experimental depth and data interpretation.[1]
This guide is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and robust verification process.
Comparative Bioactivity Analysis: A Focus on Anticancer Potential
Given the prevalence of anticancer activity within the 2-aminothiazole class, this guide will focus on the independent verification of the antiproliferative and cytotoxic potential of this compound.[2] We will use Dasatinib as a benchmark for comparison, a multi-kinase inhibitor effective against various cancer cell lines.
Rationale for Comparator Selection
Dasatinib was chosen as an appropriate comparator due to its shared 2-aminothiazole scaffold and its well-documented, potent anticancer activity.[1] Its established mechanism of action as a kinase inhibitor provides a clear therapeutic context and a set of well-defined experimental assays for comparison. This allows for a robust evaluation of whether this compound exhibits a similar or novel mechanism of action.
Experimental Workflow for Bioactivity Verification
The independent verification of bioactivity follows a logical progression from initial screening to more detailed mechanistic studies. The following workflow is designed to be both comprehensive and adaptable.
Caption: Experimental workflow for the independent verification of bioactivity.
Phase 1: In Vitro Screening for Antiproliferative Activity
The initial phase aims to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells.
1. Compound Acquisition and Solubilization:
-
Expertise & Experience: The purity of the test compound is paramount. Obtain this compound from a reputable supplier with a certificate of analysis confirming its identity and purity (ideally >95%). For in vitro assays, the compound must be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
2. Cell Line Selection:
-
Expertise & Experience: The choice of cell lines should be guided by the known bioactivities of related 2-aminothiazole derivatives. A panel of cancer cell lines representing different tumor types is recommended. For comparison with Dasatinib, a chronic myeloid leukemia cell line (e.g., K-562) and a solid tumor cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) would be appropriate. A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) should be included to assess selectivity.
3. Cytotoxicity Assay (MTT Assay):
-
Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator (Dasatinib) in complete culture medium. The concentration range should be broad enough to determine the IC₅₀ value (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve.
4. IC₅₀ Determination:
-
Authoritative Grounding & Comprehensive References: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of a compound in inhibiting a biological or biochemical function. It is the concentration of the drug that is required for 50% inhibition in vitro. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Data Presentation: Comparative IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical Data | IC₅₀ (µM) - Dasatinib (Reference) |
| This compound | K-562 | To be determined | ~0.005 |
| This compound | MCF-7 | To be determined | ~0.1 |
| This compound | A549 | To be determined | ~1.0 |
| This compound | HEK293 | To be determined | >10 |
Note: The IC₅₀ values for Dasatinib are approximate and can vary depending on the specific experimental conditions.
Phase 2: Mechanistic Investigation
If this compound demonstrates significant antiproliferative activity, the next phase is to investigate its potential mechanism of action.
1. Cell Cycle Analysis:
-
Expertise & Experience: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
2. Apoptosis Assay:
-
Trustworthiness: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/PI assay can be performed. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
3. Kinase Inhibition Profiling:
-
Authoritative Grounding & Comprehensive References: Given that the comparator, Dasatinib, is a potent kinase inhibitor, it is logical to investigate whether this compound also targets protein kinases. A broad-panel kinase inhibition assay, performed by a specialized service provider or using commercially available kits, can screen the compound against a large number of kinases to identify potential targets.
Caption: Simplified signaling pathway of kinase inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of the bioactivity of this compound, with a focus on its potential anticancer properties. By employing a systematic, multi-phased approach and using a well-characterized comparator like Dasatinib, researchers can generate reliable and reproducible data.
The hypothetical data presented in the table underscores the necessity of performing these experiments to ascertain the true biological profile of this compound. Should this compound exhibit potent and selective anticancer activity, further investigations into its in vivo efficacy, pharmacokinetic properties, and toxicological profile would be warranted. The structure-activity relationship insights gained from comparing its activity to other 2-aminothiazole derivatives will be invaluable for the rational design of next-generation therapeutic agents.
References
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- Zhang, X., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 209, 112944. [Link]
- Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Bondock, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6265. [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyclohexyl-1,3-thiazol-2-amine
For laboratory professionals engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 4-Cyclohexyl-1,3-thiazol-2-amine, are paramount to ensuring the well-being of personnel and the preservation of our environment. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
The disposal of any chemical waste is governed by a stringent set of regulations, primarily established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan (CHP).[1][5]
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that dictates its handling and disposal as hazardous waste.
Based on available data, this compound is classified with the following hazards:
These classifications necessitate that this compound be managed as a hazardous chemical waste.[8][9] Disposal into sanitary sewers or general trash is strictly prohibited.[8]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Acute Toxicity, Oral | H302: Harmful if swallowed[6][7] | Ingestion |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[6][7] | Skin Contact |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[6][7] | Inhalation |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6][7] | Skin Contact |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6][7] | Eye Contact |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6][7] | Inhalation |
Immediate Safety and Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[5] Before beginning any disposal-related tasks, ensure the following PPE is worn:
-
Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Skin and Body Protection : A laboratory coat must be worn and fully fastened. Additional protective clothing may be necessary depending on the scale of the disposal.[5]
-
Respiratory Protection : All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9][11]
An eyewash station and safety shower must be readily accessible in the work area.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, segregation, and storage of this compound waste pending final disposal by a licensed service.
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[12] All waste streams containing this compound must be treated as hazardous.
-
Solid Waste : This includes the pure compound, contaminated weighing papers, gloves, and other disposable labware.
-
Liquid Waste : This encompasses solutions containing dissolved this compound and any solvent rinsate from decontaminating glassware.
-
Sharps Waste : Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids, as this could lead to vigorous and potentially hazardous reactions.[13][14]
All hazardous waste must be collected in appropriate, clearly labeled containers.[3][15]
-
Container Selection : Use only chemically compatible containers with secure, tight-fitting lids. For liquid waste, ensure the container is designed to hold liquids and will not leak.[3] Never use food-grade containers for chemical waste storage.[3]
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9] The date of accumulation should also be clearly marked.
-
Solid Waste : Carefully transfer solid waste into a designated solid hazardous waste container, minimizing the generation of dust.[9]
-
Liquid Waste : Collect all liquid waste in a labeled, liquid hazardous waste container.[8] Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]
-
Empty Containers : Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[8] After triple-rinsing, the original label should be defaced or removed before the container is discarded in the appropriate solid waste stream.[8]
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][16]
-
Location : The SAA should be a well-ventilated, secure area away from general laboratory traffic.
-
Container Management : Waste containers must be kept closed at all times except when adding waste.[3]
-
Volume Limits : Be aware of the volume limits for hazardous waste accumulation in an SAA as defined by the EPA.[16]
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. pfw.edu [pfw.edu]
- 4. youtube.com [youtube.com]
- 5. ipgsf.com [ipgsf.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 4-Cyclohexyl-1,3-thiazol-2-amine
An Essential Guide to Personal Protective Equipment for Handling 4-Cyclohexyl-1,3-thiazol-2-amine
Hazard Assessment: Understanding the Risks
This compound is a compound that necessitates careful handling due to its potential health effects. A thorough understanding of its hazard profile is the first step in ensuring laboratory safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
These classifications underscore the importance of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of dust or aerosols.[1][2]
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, which is considered the last line of defense, robust engineering controls should be in place to minimize exposure.[3][4]
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound should be conducted within a certified chemical fume hood to control the generation and spread of dust.[5] When working with solutions, a fume hood is essential to contain any vapors or aerosols that may be produced.
-
Ventilation: Ensure that the laboratory is well-ventilated to maintain a safe working environment.[1][6] Local exhaust ventilation may be necessary for procedures that cannot be performed in a fume hood.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and correct use of PPE are critical for preventing exposure to this compound. The following recommendations are based on a thorough risk assessment of the compound's properties.
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[2]
-
Safety Goggles: Tightly fitting chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and dust.[7]
-
Face Shield: In situations where there is a higher risk of splashing, such as when working with larger quantities or during reactions that may be exothermic, a face shield should be worn in addition to safety goggles to provide full facial protection.[8]
Hand Protection
To prevent skin contact and potential absorption, chemically resistant gloves are essential.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Body Protection
Protecting the skin from accidental spills and contamination is crucial.
-
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times and kept fastened.[3] For procedures with a higher risk of splashes, a chemically resistant apron or a "bunny suit" may be necessary.[9]
-
Footwear: Closed-toe shoes should be worn in the laboratory at all times. Open-toed shoes or sandals are not permitted.[3]
Respiratory Protection
If engineering controls are insufficient to prevent the inhalation of dust or aerosols, respiratory protection is required.[5]
-
For Solids: When handling the solid compound where dust may be generated, a NIOSH-approved N95 respirator or higher is recommended.[9]
-
For Solutions/Aerosols: If there is a potential for generating aerosols or mists from solutions of the compound, a respirator with organic vapor cartridges may be necessary.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.[4]
Step-by-Step PPE Protocol: Donning and Doffing
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat and fasten it completely.
-
Mask/Respirator: If required, don the respirator, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the contaminated outer surface.
-
Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Operational and Emergency Procedures
Safe Handling
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools to prevent electrostatic discharge.[1][5]
Spill Cleanup
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable, closed container for disposal.[10]
First Aid
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Waste Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.[5]
-
Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[5]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1][5]
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow based on the experimental task.
References
- PubChem. (n.d.). This compound.
- Safety Data Sheet. (n.d.).
- Thor Specialities (UK) LTD. (2019). Safety data sheet.
- PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.
- The University of Edinburgh. (2024). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- PubChemLite. (n.d.). This compound (C9H14N2S).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- JSTL Pharma LLP. (n.d.). Additional Information.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
